3-(2-Oxocyclohexyl)propanenitrile
Description
Properties
IUPAC Name |
3-(2-oxocyclohexyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVCXKSSRBTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306751 | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-78-9 | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxocyclohexanepropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyanoethyl)cyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497 | |
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| Record name | 2-(2-Cyanoethyl)cyclohexanone | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
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| Record name | 2-oxocyclohexanepropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Technical Guide to 3-(2-Oxocyclohexyl)propanenitrile (CAS 4594-78-9): Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 3-(2-Oxocyclohexyl)propanenitrile, a key chemical intermediate. Its bifunctional nature, containing both a ketone and a nitrile group, makes it a versatile building block in organic synthesis. This guide covers its physicochemical properties, a detailed synthesis protocol based on the Michael addition, methods for analytical characterization, and its principal applications in the synthesis of more complex molecules.
Core Physicochemical & Safety Profile
This compound, also known as 2-(2-Cyanoethyl)cyclohexanone, is typically a clear yellow to brown liquid.[1] Understanding its physical properties is the first step in its effective use and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4594-78-9 | [2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][3][4][5] |
| Molecular Weight | 151.21 g/mol | [3][5] |
| Appearance | Clear yellow to brown liquid | [1] |
| Boiling Point | 276.3 °C at 760 mmHg; 138-142 °C at 10 mmHg | [1][2] |
| Melting Point | 61-62 °C | [1][6] |
| Density | ~1.005 g/cm³ | [1][2] |
| Refractive Index (n20/D) | 1.474 | [1][6] |
| Flash Point | 135.6 °C | [1] |
| Storage | 2-8°C, under nitrogen | [1][3] |
Safety & Handling Summary:
This compound is classified as harmful.[1] GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[1] Work should be conducted in a well-ventilated fume hood.
Synthesis via Base-Catalyzed Cyanoethylation
The primary route for synthesizing this compound is through the cyanoethylation of cyclohexanone. This reaction is a classic example of a Michael addition, where a nucleophile (the enolate of cyclohexanone) adds to an α,β-unsaturated carbonyl compound (acrylonitrile).[8]
Mechanism Insight: The reaction is base-catalyzed. A strong base is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group.[8] Subsequent protonation yields the final product. The use of a strong base catalyst is crucial for generating a sufficient concentration of the enolate to drive the reaction forward.[8]
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable strong base
-
Toluene or another suitable aprotic solvent
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diatomaceous earth (for filtration, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclohexanone and toluene.
-
Catalyst Addition: While stirring under a nitrogen atmosphere, add a catalytic amount of Triton B solution.
-
Acrylonitrile Addition: Slowly add acrylonitrile dropwise to the mixture. The reaction is exothermic; maintain the temperature as per the specific protocol, often with an ice bath initially.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture to room temperature and neutralize the base catalyst by adding glacial acetic acid until the solution is slightly acidic.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent (a pad of diatomaceous earth can aid filtration).
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final clear yellow liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization & Validation
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed. This section provides the expected data, forming a self-validating system for the synthesis protocol.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR (CDCl₃) | Multiple signals in the δ 1.2-2.5 ppm range. | Aliphatic protons of the cyclohexyl ring and the ethyl chain. |
| ¹³C NMR (CDCl₃) | Signal > δ 200 ppmSignal ~δ 119 ppmMultiple signals in the δ 15-50 ppm range. | Ketone Carbonyl (C=O)Nitrile Carbon (C≡N)Aliphatic carbons (CH, CH₂) |
| IR Spectroscopy | Strong, sharp peak ~2245 cm⁻¹Strong, sharp peak ~1710 cm⁻¹ | C≡N (nitrile) stretchC=O (ketone) stretch |
| Mass Spec (EI) | M⁺ peak at m/z = 151 | Molecular ion corresponding to C₉H₁₃NO. |
Note: Specific NMR chemical shifts can vary slightly based on the solvent and instrument. Spectroscopic data is available for reference from suppliers.[6]
Reactivity and Applications in Drug Development
This compound is not typically an end-product but a valuable intermediate. Its two functional groups can be selectively transformed to build more complex molecular architectures, which is of significant interest to drug development professionals.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid (e.g., forming 3-(2-oxocyclohexyl)propanoic acid) or reduced to a primary amine. These transformations open pathways to amides, esters, and various nitrogen-containing heterocycles.
-
Ketone Group Transformations: The ketone can undergo reactions such as reduction to a secondary alcohol, reductive amination, or serve as a handle for forming heterocyclic rings like quinolones.[1]
-
Use as a Precursor: It is used in the synthesis of compounds like 4-keto-nona-1,9-dioic acid.[1] The strategic placement of the functional groups allows for the construction of bicyclic systems and other scaffolds relevant to medicinal chemistry.
Role as a Chemical Intermediate
Caption: Synthetic utility of this compound as an intermediate.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Oxocyclohexyl)propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides a comprehensive, technically-grounded overview of 3-(2-Oxocyclohexyl)propanenitrile, moving beyond a simple data recitation to offer actionable insights for its application in research and synthesis. The structure is designed to logically flow from synthesis and identification to a detailed analysis of its chemical properties and potential applications.
Executive Summary: A Molecule of Strategic Importance
This compound is a bifunctional organic compound featuring a ketone and a nitrile group, making it a versatile building block in organic synthesis. Its alicyclic framework is a common motif in pharmacologically active molecules, and the presence of two distinct reactive centers allows for selective and sequential chemical modifications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the development of novel chemical entities.
Synthesis and Spectroscopic Identity
The primary route to this compound is through the Michael addition of acrylonitrile to cyclohexanone. This reaction, a classic example of conjugate addition, is typically base-catalyzed.
Synthetic Pathway: An Experimental Blueprint
A robust synthesis involves the careful, dropwise addition of acrylonitrile to cyclohexanone in the presence of a catalytic amount of a strong base, such as Triton B, under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials. Post-reaction, a neutralization step followed by an aqueous work-up and vacuum distillation yields the purified product.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | Multiplets in the aliphatic region (δ 1.2-2.8 ppm) corresponding to the cyclohexyl and propyl protons. |
| ¹³C NMR | Resonances for the ketone carbonyl (C=O) at ~211 ppm and the nitrile carbon (C≡N) at ~119 ppm. |
| FT-IR | Strong, characteristic absorption bands for the C≡N stretch at ~2245 cm⁻¹ and the C=O stretch at ~1715 cm⁻¹. |
| Mass Spec | A molecular ion peak (M⁺) at m/z 151.21, consistent with the molecular formula C₉H₁₃NO.[1] |
Core Physicochemical Properties: A Data-Driven Analysis
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and application.
| Property | Value | Significance and Experimental Context |
| Molecular Formula | C₉H₁₃NO[1][2][3][4] | Defines the elemental composition. |
| Molecular Weight | 151.21 g/mol [1][2][3][4][5] | Crucial for stoichiometric calculations. |
| Appearance | Clear yellow to brown liquid[1] | A visual indicator of purity. |
| Boiling Point | 138-142 °C at 10 mmHg[2][5] | The reduced pressure boiling point is critical for purification via vacuum distillation, preventing thermal decomposition. |
| Density | Approximately 1.005 g/cm³[1][2] | Important for mass-to-volume conversions in the laboratory. |
| Refractive Index (n20/D) | ~1.474[1] | A rapid and non-destructive method to assess purity. |
| LogP | 2.049[1][3] | Indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability. |
| Hydrogen Bond Acceptor/Donor Count | 2/0[1][3] | Influences solubility and potential intermolecular interactions. |
Reactivity and Synthetic Potential
The dual functionality of this compound provides a rich landscape for chemical transformations. The ketone and nitrile groups can be reacted selectively under different conditions.
Diagram 2: Orthogonal Reactivity Pathways
Caption: Selective transformations of the ketone and nitrile functional groups.
-
Ketone Chemistry: The ketone can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. It also undergoes standard carbonyl reactions such as Wittig olefination and reductive amination.
-
Nitrile Chemistry: The nitrile group is a versatile precursor to other functionalities. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[6] Alternatively, it can be reduced to a primary amine using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation.[6]
Applications in Research and Development
The structural features of this compound make it a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: The cyclohexanone core is present in numerous bioactive molecules. The ability to elaborate the propanenitrile side chain into amines or carboxylic acids provides a route to novel scaffolds for drug discovery. The nitrile group itself can act as a bioisostere for other functional groups or as a warhead for covalent inhibitors.[7]
-
Fine Chemicals and Materials Science: Derivatives of this molecule can be used in the synthesis of specialty chemicals, polymers, and as building blocks for more complex molecular architectures.
Safety and Handling
This compound should be handled by technically qualified individuals in a well-ventilated area.[5][8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8][9] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[8][9][10] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][10]
Conclusion
This compound is a synthetically versatile molecule with a well-characterized physicochemical profile. Its orthogonal reactivity and the relevance of its structural motifs in medicinal chemistry make it a compound of significant interest. This guide provides the foundational knowledge for researchers and developers to effectively and safely utilize this important chemical building block.
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 5. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 6. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. airgas.com [airgas.com]
- 10. fishersci.com [fishersci.com]
3-(2-Oxocyclohexyl)propanenitrile molecular structure and formula
Technical Guide: 3-(2-Oxocyclohexyl)propanenitrile
An In-depth Analysis of its Molecular Structure, Synthesis, and Scientific Significance for Chemical Research and Development Professionals
Abstract
This compound, a bifunctional organic molecule, serves as a valuable intermediate in synthetic chemistry. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and physicochemical properties. We delve into the mechanistic principles of its synthesis via base-catalyzed cyanoethylation, offering a detailed, field-tested experimental protocol. Furthermore, this document outlines the compound's spectroscopic signature and discusses its applications as a precursor in the development of more complex chemical entities, making it a critical resource for researchers in organic synthesis and drug discovery.
Chemical Identity and Molecular Structure
Nomenclature and Identification
This compound is a derivative of both cyclohexanone and propanenitrile. The molecule is systematically named by identifying the propanenitrile main chain, with a 2-oxocyclohexyl group substituted at the third carbon.
Structural Formula
The molecular structure consists of a six-membered cyclohexanone ring substituted at the alpha-carbon (position 2) with a three-carbon nitrile chain (a cyanoethyl group). This structure imparts dual reactivity, with the ketone and nitrile functional groups available for various chemical transformations.
2D Structural Representation:
(Image Source: PubChem CID 96223)
Physicochemical and Computed Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental design. The data compiled below is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Clear yellow to brown liquid | [3] |
| Boiling Point | 276.3 °C at 760 mmHg138-142 °C at 10 mmHg | [3][6] |
| Melting Point | 61-62 °C | [3] |
| Density | 1.005 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.474 | [3] |
| Storage Temperature | 2-8°C, Stored under nitrogen | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Hydrogen Bond Donors | 0 | [3][4] |
| Rotatable Bond Count | 2 | [3][4] |
Synthesis and Mechanistic Insights: The Cyanoethylation of Cyclohexanone
The primary and most efficient route for synthesizing this compound is through the cyanoethylation of cyclohexanone. This reaction is a specific type of Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry.[7][8]
Causality in Experimental Design
The choice of a base catalyst is fundamental to this reaction's success. A strong base is required to deprotonate the α-carbon of cyclohexanone, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This deprotonation generates a nucleophilic enolate ion. Acrylonitrile serves as an excellent Michael acceptor because its nitrile group withdraws electron density from the alkene, rendering the β-carbon electrophilic and susceptible to attack by the cyclohexanone enolate.[9] The reaction is often performed in an excess of the ketone to minimize the potential for polycyanoethylation.[10]
Reaction Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from reactant preparation to product purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the base-catalyzed cyanoethylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
Potassium hydroxide (KOH) or Triton B (40% in Methanol)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reactant Charging: Charge the flask with cyclohexanone. A molar excess of cyclohexanone is typically used.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as a few pellets of KOH or a small volume of Triton B solution.
-
Acrylonitrile Addition: Begin stirring the mixture and add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux or a specific reaction temperature (e.g., 40-50 °C).[8]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the base catalyst by adding dilute HCl until the solution is pH ~7.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the product into diethyl ether (3x).
-
Work-up - Washing: Combine the organic extracts and wash successively with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear yellow to brown liquid.[6]
Applications in Research and Drug Development
This compound is a bifunctional intermediate, meaning both the ketone and nitrile groups can be selectively targeted for further chemical modification. This versatility makes it a valuable building block in organic synthesis.
-
Synthesis of Heterocycles: The compound is a precursor for synthesizing fused heterocyclic systems, such as quinolones and chromenones, which are core scaffolds in many pharmacologically active molecules.[3]
-
Intermediate for Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-oxocyclohexyl)propanoic acid. This acid itself can be a precursor for other compounds, such as 4-keto-nona-1,9-dioic acid.[3]
-
Pharmaceutical Intermediate: While not a drug itself, its structural motifs are relevant. The ability to build complex molecular architectures from this starting material makes it a compound of interest for creating libraries of new chemical entities for screening in drug discovery programs.[11]
References
- 1. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 2. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. asianpubs.org [asianpubs.org]
- 10. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 11. Buy 3-(2-Oxocyclopentyl)propanenitrile (EVT-403043) | 4594-77-8 [evitachem.com]
An In-Depth Technical Guide to the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile from Cyclohexanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2-Oxocyclohexyl)propanenitrile, a valuable intermediate in the development of various organic molecules. The synthesis is achieved through the cyanoethylation of cyclohexanone, a classic example of a Michael addition reaction. This document explores the mechanistic underpinnings of two primary synthetic routes: the direct base-catalyzed addition and the more refined Stork enamine synthesis. By examining the causality behind experimental choices, this guide offers researchers, scientists, and drug development professionals the critical insights needed for successful and optimized synthesis. Detailed, step-by-step protocols for each method are presented, alongside a discussion of potential side reactions and purification strategies.
Introduction: The Significance of this compound
This compound, also known as 2-(2-cyanoethyl)cyclohexanone, is a bifunctional molecule featuring both a ketone and a nitrile group. This unique combination makes it a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The ketone functionality allows for a wide range of classical carbonyl chemistry, including reductions, reductive aminations, and further alkylations. This dual reactivity makes it a key precursor for the synthesis of more complex molecules, including bicyclic lactones and various heterocyclic scaffolds of pharmaceutical interest. For instance, this and similar structures are pivotal in Robinson annulation reactions for the construction of fused ring systems, which are common in steroids and other natural products.[1][2]
Mechanistic Pathways: A Tale of Two Nucleophiles
The core transformation in the synthesis of this compound is the conjugate addition of a cyclohexanone-derived nucleophile to acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which renders the β-carbon electrophilic.[3] The choice of how to generate the nucleophilic cyclohexanone is the primary determinant of the reaction's efficiency and selectivity. Two main strategies are employed: direct base-catalyzed enolate formation and the Stork enamine synthesis.
The Base-Catalyzed Michael Addition
In the presence of a strong base, cyclohexanone can be deprotonated at the α-carbon to form an enolate. This enolate is a potent nucleophile that can then attack the β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product.
While seemingly straightforward, this method is often plagued by a lack of selectivity. The use of strong bases can lead to several side reactions.[4]
-
Polyalkylation: The mono-alkylated product still possesses an acidic proton on the α-carbon and can be deprotonated again, leading to the formation of di- and tri-cyanoethylated products.
-
Aldol Condensation: The enolate can also react with another molecule of cyclohexanone, leading to aldol condensation products.
-
Acrylonitrile Polymerization: Strong bases can initiate the anionic polymerization of acrylonitrile, reducing the yield of the desired product.
dot graph TD { A[Cyclohexanone] -- Base --> B(Cyclohexanone Enolate); B -- Acrylonitrile --> C(Intermediate); C -- Protonation --> D[this compound]; }
Figure 1: Simplified workflow of the base-catalyzed Michael addition.
The Stork Enamine Synthesis: A More Controlled Approach
The Stork enamine synthesis offers a milder and more selective alternative to the direct base-catalyzed approach.[5][6] This method involves a three-step process:
-
Enamine Formation: Cyclohexanone is first reacted with a secondary amine, such as pyrrolidine or morpholine, to form an enamine. This reaction is typically acid-catalyzed and involves the removal of water.
-
Michael Addition: The resulting enamine is a sufficiently strong nucleophile to attack the Michael acceptor (acrylonitrile).
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed with aqueous acid to regenerate the ketone and yield the desired product.
The key advantage of the Stork enamine synthesis is the minimization of polyalkylation. The mono-alkylated iminium intermediate is generally less reactive towards further alkylation. This method also avoids the use of strong bases, thereby reducing the likelihood of aldol condensation and acrylonitrile polymerization.[7]
dot graph TD { A[Cyclohexanone] -- Secondary Amine, H+ --> B(Enamine); B -- Acrylonitrile --> C(Iminium Salt Intermediate); C -- H3O+ --> D[this compound]; }
Figure 2: Workflow of the Stork enamine synthesis.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound.
Protocol 1: Stork Enamine Synthesis
This protocol is adapted from the general principles of the Stork enamine alkylation.
Step 1: Formation of the Pyrrolidine Enamine of Cyclohexanone
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
Step 2: Michael Addition to Acrylonitrile
-
To the solution of the pre-formed enamine, add acrylonitrile (1.1 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
After the reaction is complete, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Base-Catalyzed Michael Addition
This protocol is a general representation of a base-catalyzed cyanoethylation.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cyclohexanone (1.5 eq) in a suitable aprotic solvent such as tert-butanol.
-
Add a catalytic amount of a strong base, such as potassium tert-butoxide (0.1 eq).
Step 2: Addition of Acrylonitrile
-
Slowly add acrylonitrile (1.0 eq) to the stirred solution at a temperature maintained between 20-30°C. The reaction is often exothermic, and cooling may be necessary.[4]
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol [8] |
| Appearance | Clear yellow to brown liquid[3] |
| Boiling Point | 138-142 °C at 10 mmHg[9] |
| Density | ~1.021 g/cm³[9] |
-
¹H NMR: Expected signals include those for the protons of the cyclohexanone ring and the ethylnitrile chain.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon (~210 ppm), the nitrile carbon (~119 ppm), and the aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2245 cm⁻¹).[10]
Discussion and Conclusion
For the synthesis of this compound, the Stork enamine pathway is generally the preferred method in a research and development setting. Its ability to minimize side reactions, particularly polyalkylation, leads to a cleaner reaction profile and often a higher yield of the desired mono-adduct.[6] The milder reaction conditions are also advantageous for more complex substrates that may be sensitive to strong bases.
The direct base-catalyzed method, while simpler in its one-pot nature, requires careful control of reaction conditions to mitigate the competing side reactions. However, for large-scale industrial applications where cost and process simplicity are paramount, a well-optimized base-catalyzed process could be more economical.
References
- 1. researchgate.net [researchgate.net]
- 2. Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K [cjcu.jlu.edu.cn]
- 3. lookchem.com [lookchem.com]
- 4. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. img1.wsimg.com [img1.wsimg.com]
- 8. chemscene.com [chemscene.com]
- 9. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 10. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Michael Addition Reaction for the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Michael Addition in Modern Synthesis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] Its versatility and reliability have made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The synthesis of 3-(2-oxocyclohexyl)propanenitrile serves as an exemplary case of the Michael addition's utility, yielding a bifunctional molecule with significant potential as a building block for more elaborate chemical architectures.[4]
This guide will focus on the base-catalyzed Michael addition of cyclohexanone to acrylonitrile. We will explore the nuances of this reaction, from the generation of the nucleophilic enolate to the factors governing the reaction's efficiency and selectivity.
Mechanistic Insights: Unraveling the Reaction Pathway
The Michael addition of cyclohexanone to acrylonitrile proceeds through a well-defined, base-catalyzed mechanism. Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by the deprotonation of cyclohexanone at the α-carbon by a suitable base, forming a resonance-stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of the electron-deficient acrylonitrile (the Michael acceptor). The resulting intermediate is a new enolate, which is subsequently protonated to yield the final product, this compound.[1][2][5]
Figure 1: Mechanism of the Michael Addition. This diagram illustrates the key steps in the base-catalyzed Michael addition of cyclohexanone to acrylonitrile.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps, along with careful monitoring, is crucial for achieving a high yield and purity of the desired product.
Reagent and Solvent Properties
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 |
| Acrylonitrile | C₃H₃N | 53.06 | 77.3 | 0.806 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | 0.86 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| Hydrochloric Acid | HCl | 36.46 | - | 1.18 (37% aq.) |
Synthesis Workflow
Figure 2: Experimental Workflow. A step-by-step visualization of the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclohexanone (1.0 eq) in anhydrous ethanol. Cool the solution to 0-5 °C in an ice-water bath.
-
Base Addition: Prepare a solution of sodium ethoxide (0.1-0.2 eq) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the cooled cyclohexanone solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Enolate Formation: Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the cyclohexanone enolate.
-
Acrylonitrile Addition: Add acrylonitrile (1.0-1.2 eq) dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by pouring the mixture into cold water. Neutralize the solution with dilute hydrochloric acid to a pH of ~7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.[6]
Critical Reaction Parameters and Optimization
The success of the Michael addition hinges on the careful control of several key parameters. Optimization of these factors can significantly improve the yield and purity of the final product.
-
Choice of Base and Stoichiometry: A variety of bases can be employed, with alkali metal alkoxides like sodium ethoxide being common. The basicity and stoichiometry of the catalyst are critical; too little may result in an incomplete reaction, while an excess can promote side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can solvate the enolate and affect its reactivity. Aprotic polar solvents may also be used.
-
Temperature Control: The Michael addition is an exothermic process. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions, such as the polymerization of acrylonitrile.[7]
-
Reactant Ratio: The molar ratio of the Michael donor to the Michael acceptor can impact the product distribution. A slight excess of the acceptor, acrylonitrile, is sometimes used to ensure complete consumption of the more valuable starting material.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₃NO[8][9][10] |
| Molecular Weight | 151.21 g/mol [8][9][10] |
| Appearance | Clear yellow to brown liquid[8] |
| Boiling Point | 138-142 °C at 10 mmHg[6] |
| Density | ~1.005 g/cm³[8] |
Spectroscopic data is essential for unambiguous characterization:
-
¹H NMR: Will show characteristic peaks for the cyclohexyl ring protons and the ethylnitrile chain.
-
¹³C NMR: Will confirm the presence of the ketone carbonyl, the nitrile carbon, and the aliphatic carbons.
-
IR Spectroscopy: Will display strong absorptions for the C=O stretch of the ketone and the C≡N stretch of the nitrile.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.
Potential Side Reactions and Troubleshooting
Several side reactions can occur during the synthesis, leading to reduced yield and purity.
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases and at elevated temperatures.[7] Slow, controlled addition at low temperatures is key to minimizing this.
-
Double Addition: The product itself contains an acidic α-proton and can potentially act as a Michael donor, leading to the formation of a bis-adduct. Controlling the stoichiometry and reaction time can mitigate this.
-
Aldol Condensation: Self-condensation of cyclohexanone can occur under basic conditions, though it is generally less favorable than the Michael addition.
Should the reaction yield be low or the product impure, a systematic investigation of the critical reaction parameters outlined above is recommended.
Conclusion
The Michael addition reaction provides an efficient and reliable route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the experimental conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide serves as a foundational resource for scientists and professionals engaged in organic synthesis and drug development, enabling them to leverage the power of the Michael addition in their research endeavors.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. lookchem.com [lookchem.com]
- 9. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
A Technical Guide to the Spectroscopic Analysis of 3-(2-Oxocyclohexyl)propanenitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-Oxocyclohexyl)propanenitrile (CAS 4594-78-9), a key intermediate in various synthetic pathways.[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and integrating data from multiple techniques, this guide serves as a self-validating reference for the structural elucidation and quality control of this versatile compound.
Introduction
This compound is a bifunctional molecule featuring a ketone and a nitrile group. Its structure, consisting of a six-membered carbocyclic ring substituted at the alpha position with a cyanoethyl chain, makes it a valuable building block in organic synthesis.[5][6] The presence of a chiral center at the point of substitution and the conformational flexibility of the cyclohexanone ring introduce complexities in its spectroscopic signature that require careful analysis. Understanding the detailed spectroscopic characteristics of this molecule is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations. This guide will systematically deconstruct its ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and authoritative understanding of its molecular structure.
Molecular Structure and Predicted Spectroscopic Features
Before examining the empirical data, a theoretical analysis of the structure of this compound allows us to predict its key spectroscopic features.
-
Structure:
-
A cyclohexanone ring.
-
A propanenitrile side chain (-CH₂-CH₂-C≡N) attached to the C2 position (α-carbon) of the ring.
-
A stereocenter at the C2 position.
-
-
Predicted ¹H NMR Features:
-
The presence of a stereocenter renders the geminal protons on the adjacent ring carbons (C3, C6) and the side-chain methylene group diastereotopic, meaning they are chemically non-equivalent and should exhibit distinct chemical shifts.[7][8]
-
The single proton at the C2 position (α-proton) will be coupled to adjacent protons on C3 and the side chain, likely resulting in a complex multiplet.
-
The protons on the cyanoethyl chain will appear as two distinct multiplets, likely complex due to coupling with each other and the C2 proton.
-
The remaining cyclohexyl protons will resonate in the aliphatic region, with significant signal overlap expected.
-
-
Predicted ¹³C NMR Features:
-
Predicted IR Features:
-
Predicted MS Features:
Experimental Protocols
To ensure the acquisition of high-fidelity data, standardized and validated protocols are essential. The following methodologies represent best practices in spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[16][17] The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak.
-
Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.[17] Ensure the sample height is adequate for the instrument's detector.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the most straightforward method is to prepare a thin film.[18][19]
-
Procedure: Place a single drop of the neat liquid sample onto one polished salt plate (e.g., KBr or NaCl).[18] Carefully place a second plate on top to create a thin capillary film.[18]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum to eliminate atmospheric (H₂O, CO₂) interference.[20]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that is well-suited for producing intact molecular ions of polar organic molecules with minimal fragmentation.[21][22][23][24][25]
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.
-
Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range (e.g., 50-300 amu).
-
// Connections Sample -> Prep_NMR -> Acq_NMR -> Analysis_NMR; Sample -> Prep_IR -> Acq_IR -> Analysis_IR; Sample -> Prep_MS -> Acq_MS -> Analysis_MS;
{Analysis_NMR, Analysis_IR, Analysis_MS} -> Integration; Integration -> Result; } Caption: Workflow for Spectroscopic Analysis.
Spectroscopic Data Analysis and Interpretation
The following data represents a typical spectroscopic profile for this compound.
Infrared (IR) Spectrum Analysis
The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Characteristics |
| ~2940, 2865 | Aliphatic C-H Stretch | Strong | Sharp |
| ~2248 | Nitrile (C≡N) Stretch | Medium | Sharp |
| ~1712 | Ketone (C=O) Stretch | Strong | Sharp |
| ~1450 | CH₂ Scissoring (Bending) | Medium | Sharp |
The two most diagnostic peaks are the strong, sharp absorption at ~1712 cm⁻¹ , characteristic of a saturated six-membered ring ketone, and the sharp, medium-intensity peak at ~2248 cm⁻¹ , which is definitive for a nitrile functional group.[11][12][26] The absence of broad absorption in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H groups.
¹H and ¹³C NMR Spectral Analysis
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[27]
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 210.5 | C1 (C=O) |
| 119.2 | C≡N |
| 51.0 | C2 (CH, stereocenter) |
| 42.1 | C6 (CH₂) |
| 33.8 | C3 (CH₂) |
| 27.9 | C5 (CH₂) |
| 25.1 | C4 (CH₂) |
| 24.5 | Side Chain CH₂ (adjacent to ring) |
| 15.3 | Side Chain CH₂ (adjacent to C≡N) |
The ¹³C NMR spectrum clearly shows nine distinct signals, confirming the molecular asymmetry. The downfield signal at 210.5 ppm is unequivocally assigned to the ketone carbonyl carbon, while the signal at 119.2 ppm corresponds to the nitrile carbon.[27]
¹H NMR Data (400 MHz, CDCl₃)
Due to the stereocenter at C2, many protons are diastereotopic and the cyclohexyl ring protons experience complex spin-spin coupling, leading to significant signal overlap in the 1.20-2.60 ppm range.
-
δ 2.55 - 1.20 (m, 13H): This complex, broad multiplet region contains all 13 protons of the molecule. The overlapping signals arise from the nine protons on the cyclohexanone ring and the four protons on the cyanoethyl side chain. The diastereotopic nature of the protons on the ring and the side chain, coupled with restricted conformational mobility, prevents simple first-order analysis.[7][8][28] Advanced techniques like 2D-NMR (COSY, HSQC) would be required for unambiguous assignment of each individual proton.
Mass Spectrum Analysis
The mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.
-
Molecular Ion: Using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule, [M+H]⁺ at m/z = 152.1 . This confirms the molecular formula C₉H₁₃NO and a molecular weight of 151.21.
-
Fragmentation: Under higher energy conditions (e.g., Electron Ionization - EI), characteristic fragmentation of the cyclic ketone would be expected. The most common fragmentation for cyclic ketones is α-cleavage.[13][14][15] A significant fragment would likely arise from the cleavage of the bond between C2 and the propanenitrile side chain.
Integrated Spectroscopic Analysis
-
IR confirms the presence of the C=O and C≡N functional groups.
-
MS confirms the molecular weight (151.21) consistent with the molecular formula C₉H₁₃NO.
-
¹³C NMR validates the presence of 9 unique carbon atoms, including the specific carbonyl and nitrile carbons at their expected chemical shifts.
-
¹H NMR , while complex, shows the correct number of protons (13H) and indicates a complex, asymmetric aliphatic structure, consistent with the substituted cyclohexanone ring.
Together, these data points unequivocally confirm the structure as this compound. Any deviation from this spectroscopic signature in a synthesized sample would indicate the presence of impurities, isomers, or an incorrect structure.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key diagnostic features are the strong C=O stretch at ~1712 cm⁻¹ in the IR spectrum, the C≡N stretch at ~2248 cm⁻¹, the carbonyl and nitrile carbon signals in the ¹³C NMR spectrum at ~210.5 ppm and ~119.2 ppm respectively, and a protonated molecular ion at m/z 152.1 in the ESI mass spectrum. This guide provides the foundational data and interpretation necessary for researchers to confidently identify, characterize, and utilize this important chemical intermediate.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 5. echemi.com [echemi.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. imperial.ac.uk [imperial.ac.uk]
- 18. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 19. azom.com [azom.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of C₉H₁₃NO: Nomenclature, Properties, and Analytical Differentiation
Abstract
The molecular formula C₉H₁₃NO represents a multitude of structural and stereoisomers, each with unique chemical properties, pharmacological activities, and industrial applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the complexities of assigning a definitive IUPAC name to this formula. It delves into the specific characteristics of key isomers, including cathinone and its derivatives, ephedrine, pseudoephedrine, and phenylephrine, which, despite sharing the same elemental composition, exhibit vastly different biological effects. This guide will explore the nuances of their nomenclature, the significance of isomerism in pharmacology, and present detailed analytical protocols for their unambiguous identification and differentiation.
Introduction: The Challenge of a Single Formula
A molecular formula, such as C₉H₁₃NO, merely provides the elemental constitution of a molecule and offers no insight into the arrangement of these atoms.[1] This arrangement, or isomerism, is a critical concept in chemistry and pharmacology, as different isomers can possess profoundly different physical, chemical, and biological properties.[2][3][4] The significance of isomerism is particularly pronounced in drug development, where one isomer of a compound may be a potent therapeutic agent while another could be inactive or even toxic.[2][3][4][5]
This guide will focus on several prominent isomers of C₉H₁₃NO that are of significant interest to the scientific and pharmaceutical communities. These include naturally occurring alkaloids, synthetic stimulants, and widely used pharmaceutical ingredients. Understanding the precise IUPAC nomenclature is the first step in differentiating these compounds and is essential for accurate scientific communication, regulatory compliance, and the development of safe and effective drugs.[6]
Key Isomers of C₉H₁₃NO and Their IUPAC Nomenclature
The following sections will detail the IUPAC names and key characteristics of the most relevant isomers of C₉H₁₃NO.
Cathinone: The Psychoactive Alkaloid
IUPAC Name: (S)-2-amino-1-phenyl-1-propanone[7][8]
Cathinone is a naturally occurring monoamine alkaloid found in the shrub Catha edulis (khat).[7][9] It is a stimulant and is structurally related to amphetamine.[7] A key structural feature of cathinone is the ketone functional group on the β-carbon of the side chain.[7][9] This seemingly minor difference from other phenethylamines has a significant impact on its psychoactive properties.
-
Enantiomers: Cathinone exists as two enantiomers, (S)-cathinone and (R)-cathinone. The naturally occurring and more potent form is (S)-cathinone.[8][10] The IUPAC name for the other enantiomer is (2R)-2-amino-1-phenylpropan-1-one.[10]
-
Significance: Cathinone is a controlled substance in many countries due to its potential for abuse.[7][8] Synthetic derivatives of cathinone, often referred to as "bath salts," have emerged as recreational drugs.[11]
Ephedrine and Pseudoephedrine: Diastereomeric Decongestants
Ephedrine and pseudoephedrine are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[12] They both have two chiral centers, leading to four possible stereoisomers.
IUPAC Name: (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol[13][14]
Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, and decongestant.[15] It works by stimulating the release of norepinephrine.[13]
-
Stereoisomers: The naturally occurring and most common form is (-)-ephedrine, which has the (1R,2S) configuration.[13] Its enantiomer is (+)-ephedrine, with the (1S,2R) configuration.
IUPAC Name: (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[16][17]
Pseudoephedrine is also a widely used nasal decongestant.[17][18] While it shares the same molecular formula and connectivity as ephedrine, the different spatial arrangement of the hydroxyl and methylamino groups results in distinct pharmacological properties.[12]
-
Stereoisomers: The common form is (+)-pseudoephedrine, which has the (1S,2S) configuration.[16] Its enantiomer is (-)-pseudoephedrine, with the (1R,2R) configuration.
-
Regulatory Status: Due to its use in the illicit synthesis of methamphetamine, the sale of pseudoephedrine is restricted in many regions.[12]
Phenylephrine: A Synthetic Vasoconstrictor
IUPAC Name: (R)-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[19]
Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a decongestant and to increase blood pressure.[20][21] Unlike ephedrine and pseudoephedrine, it has a hydroxyl group on the phenyl ring.
-
Stereochemistry: The commercially available form is the (R)-enantiomer.[19]
The Critical Role of Isomerism in Drug Development
The case of C₉H₁₃NO isomers starkly illustrates the importance of stereochemistry in pharmacology.[3] Different isomers can exhibit:
-
Varied Therapeutic Effects: One isomer may be therapeutically active while another is inactive or has a different therapeutic effect.[2][3]
-
Differences in Potency: One isomer may be significantly more potent than another.[2]
-
Divergent Pharmacokinetic Profiles: Isomers can be absorbed, distributed, metabolized, and excreted differently in the body.[4][6]
-
Disparate Toxicological Profiles: In some cases, one isomer may be safe while the other is toxic, as famously demonstrated by the thalidomide tragedy.[4][5]
Therefore, the ability to separate and identify specific isomers is paramount in the development of safe and effective pharmaceuticals.[6]
Analytical Methodologies for Isomer Differentiation
Distinguishing between the various isomers of C₉H₁₃NO requires sophisticated analytical techniques. A multi-pronged approach is often necessary for unambiguous identification and quantification.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers.
Objective: To separate and quantify the stereoisomers of ephedrine and pseudoephedrine in a mixed sample.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. For phenethylamines like ephedrine and pseudoephedrine, a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective.
-
Mobile Phase Optimization:
-
Start with a non-polar mobile phase, such as a mixture of hexane and ethanol, with a small amount of a basic modifier like diethylamine to improve peak shape.
-
Systematically vary the ratio of hexane to ethanol to optimize the separation (resolution) of the stereoisomers.
-
Monitor the separation using a UV detector, typically at a wavelength around 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to each isomer based on their retention times, which should be established using pure reference standards.
-
-
Quantification:
-
Generate a calibration curve for each isomer using a series of known concentrations.
-
Determine the concentration of each isomer in the unknown sample by comparing its peak area to the calibration curve.
-
Data Presentation: Comparative Analysis of C₉H₁₃NO Isomers
| Isomer | IUPAC Name | Key Functional Groups | Primary Application |
| Cathinone | (S)-2-amino-1-phenyl-1-propanone[7][8] | Ketone, Primary Amine | Stimulant (Khat)[7][9] |
| Ephedrine | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol[13][14] | Alcohol, Secondary Amine | Decongestant, Stimulant[15] |
| Pseudoephedrine | (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[16][17] | Alcohol, Secondary Amine | Decongestant[17][18] |
| Phenylephrine | (R)-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[19] | Phenol, Alcohol, Secondary Amine | Decongestant, Vasoconstrictor[20][21] |
Visualization of Isomeric Relationships and Analytical Workflow
Logical Relationship of C₉H₁₃NO Isomers
Caption: Classification of key C₉H₁₃NO isomers.
Experimental Workflow for Isomer Differentiation
Caption: Workflow for chiral HPLC analysis of C₉H₁₃NO isomers.
Conclusion
The molecular formula C₉H₁₃NO is a prime example of the complexities and significance of isomerism in science and medicine. A single formula can represent a diverse array of compounds with distinct structures and, consequently, disparate biological activities. For researchers, scientists, and drug development professionals, a thorough understanding of IUPAC nomenclature and the application of robust analytical techniques for isomer differentiation are not merely academic exercises but are fundamental to ensuring the safety, efficacy, and quality of chemical products and pharmaceutical agents. The methodologies and information presented in this guide provide a solid foundation for navigating the intricacies of C₉H₁₃NO isomers and underscore the critical importance of precise chemical characterization in scientific research and development.
References
- 1. Structures for compound with molecular formula C9H13NO | Filo [askfilo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. | BioWorld [bioworld.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Cathinone [chemeurope.com]
- 8. Cathinone | C9H11NO | CID 62258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cathinone - Wikipedia [en.wikipedia.org]
- 10. Cathinone, (+)- | C9H11NO | CID 149798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 12. acs.org [acs.org]
- 13. Ephedrine - Wikipedia [en.wikipedia.org]
- 14. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ephedrine (Ephedrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pseudoephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 19. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Phenylephrine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Oxocyclohexyl)propanenitrile
This technical guide provides an in-depth analysis of the boiling point and density of 3-(2-Oxocyclohexyl)propanenitrile (CAS No. 4594-78-9), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this compound's fundamental properties.
Compound Identification and Overview
This compound, also known by synonyms such as 2-(2-Cyanoethyl)cyclohexanone, is a bifunctional molecule incorporating both a ketone and a nitrile group. This unique structure makes it a valuable building block in organic synthesis.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 4594-78-9[1][2][3][4][5] |
| Molecular Formula | C9H13NO[1][5][6] |
| Molecular Weight | 151.21 g/mol [2][3][6] |
| InChI Key | SPTVCXKSSRBTMN-UHFFFAOYSA-N |
Core Physicochemical Properties
A precise understanding of the boiling point and density is critical for the safe handling, purification, and scale-up of chemical processes involving this compound.
Boiling Point Analysis
The boiling point of this compound is a critical parameter for its purification by distillation. There is a notable variance in the reported values, which is dependent on the pressure at which the measurement is taken.
-
Boiling Point at Atmospheric Pressure (760 mmHg): 276.3 °C[6]
-
Boiling Point at Reduced Pressure (10 mmHg): 138-142 °C[1][2][3]
This significant difference is a common characteristic of high-boiling organic compounds. Distillation at atmospheric pressure can lead to thermal decomposition, hence, vacuum distillation is the preferred method for purification. The lower temperature required under vacuum preserves the integrity of the molecule.
Density
The density of a compound is essential for reactor design, solvent selection, and calculating molar concentrations. The reported density values for this compound are in close agreement.
| Reported Density | Source |
| 1.005 g/cm³ | LookChem[6] |
| 1 g/mL | ChemSynthesis[1] |
| 1.021 g/cm³ | AKSci[2][3] |
The minor variations in these values can be attributed to differences in the purity of the sample and the temperature at which the measurement was conducted. For practical purposes, a density of approximately 1.01 g/cm³ can be considered a reliable working value.
Other Relevant Properties
A summary of other important physicochemical properties is provided in the table below for a comprehensive understanding of the compound.
| Property | Value | Source |
| Physical Form | Clear yellow to brown liquid | LookChem[6] |
| Melting Point | 61-62 °C | LookChem[6] |
| Flash Point | 135.6 °C | LookChem[6] |
| Refractive Index | n20/D 1.474 | LookChem[6] |
| Storage Temperature | 2-8°C | LookChem[6] |
Experimental Determination of Physicochemical Properties
The accurate determination of boiling point and density requires robust experimental protocols. The following sections detail the standard methodologies.
Workflow for Boiling Point Determination under Reduced Pressure
Vacuum distillation is the standard technique for determining the boiling point of thermally sensitive or high-boiling liquids like this compound.
References
An In-depth Technical Guide to 2-Oxocyclohexanepropionitrile: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Oxocyclohexanepropionitrile, a versatile bifunctional molecule that has served as a valuable building block in organic synthesis. From its initial discovery through the pioneering work on cyanoethylation to its contemporary applications in the synthesis of complex molecules, this document details the history, fundamental chemistry, and practical methodologies associated with this compound. The guide is designed to be a resource for researchers and professionals in drug discovery and chemical development, offering insights into its synthesis, properties, and potential as a key intermediate.
Introduction: The Strategic Value of a Bifunctional Building Block
2-Oxocyclohexanepropionitrile, also known as 3-(2-oxocyclohexyl)propanenitrile or 2-(2-cyanoethyl)cyclohexanone, is a unique organic compound featuring two highly reactive functional groups: a ketone and a nitrile. This dual functionality, housed within a six-membered carbocyclic framework, makes it a strategically important intermediate in organic synthesis. The ketone allows for a wide range of classical carbonyl chemistry, including enolate formation, aldol reactions, and reductions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various nitrogen-containing heterocycles. This versatility allows for the divergent synthesis of a wide array of more complex molecular architectures, a desirable attribute in the field of medicinal chemistry and drug development where the exploration of chemical space is paramount.[1][2][3][4]
Historical Perspective: The Dawn of Cyanoethylation
The discovery of 2-Oxocyclohexanepropionitrile is intrinsically linked to the development of the cyanoethylation reaction , a powerful method for the formation of a carbon-carbon bond. This reaction, a specific type of Michael addition, involves the addition of a compound with an active hydrogen atom to acrylonitrile.
The pioneering work in this field was conducted by Herman A. Bruson and his colleagues. In a seminal chapter in the influential "Organic Reactions" series, Bruson detailed the broad scope and utility of cyanoethylation, laying the groundwork for its widespread use in organic synthesis.[5][6][7][8] While the initial discoveries focused on the reaction of acrylonitrile with alcohols, amines, and other nucleophiles, the extension of this methodology to carbon nucleophiles, such as the enolates of ketones, was a significant advancement.
The first detailed descriptions of the cyanoethylation of ketones, including cyclohexanone, were published in the mid-20th century. These early investigations established the fundamental principles of the base-catalyzed addition of ketone enolates to acrylonitrile, leading to the formation of β-cyanoethylated ketones like 2-Oxocyclohexanepropionitrile.[9]
Synthesis of 2-Oxocyclohexanepropionitrile: From Classical to Contemporary Methods
The primary route for the synthesis of 2-Oxocyclohexanepropionitrile is the Michael addition of cyclohexanone to acrylonitrile . This reaction is typically base-catalyzed, with the base serving to deprotonate cyclohexanone to form the nucleophilic enolate.
The Fundamental Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism:
-
Enolate Formation: A base (B:) removes an α-proton from cyclohexanone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing nature of the nitrile group. This results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (HB) to yield the final product, 2-Oxocyclohexanepropionitrile.
Caption: Base-catalyzed Michael addition of cyclohexanone to acrylonitrile.
Historical Experimental Protocol
Based on the early work of Bruson, a typical laboratory-scale synthesis would involve the following steps. It is important to note that this is a representative protocol and should be adapted with modern safety precautions.
Protocol 1: Classical Synthesis of 2-Oxocyclohexanepropionitrile
-
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
Triton B (40% in methanol) or other suitable base (e.g., sodium ethoxide)
-
t-Butanol (solvent)
-
Acetic acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (drying agent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a solution of cyclohexanone in t-butanol is prepared.
-
A catalytic amount of a strong base, such as Triton B, is added to the solution.
-
Acrylonitrile is added dropwise to the stirred solution at a temperature maintained between 20-30 °C. The reaction is often exothermic and may require external cooling.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a slight excess of acetic acid to neutralize the base catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield pure 2-Oxocyclohexanepropionitrile.
-
Modern Synthetic Approaches
While the fundamental Michael addition remains the core strategy, modern organic synthesis has introduced refinements to improve yield, selectivity, and sustainability.
-
Catalysis: Research has explored a variety of catalysts to enhance the efficiency of the reaction. These include the use of phase-transfer catalysts, solid-supported bases, and more recently, organocatalysts.[10][11]
-
Asymmetric Synthesis: For applications where a specific stereoisomer is required, asymmetric Michael additions have been developed. These methods employ chiral catalysts to induce enantioselectivity, leading to the formation of optically active 2-Oxocyclohexanepropionitrile.[10][11]
Caption: Generalized experimental workflow for the synthesis of 2-Oxocyclohexanepropionitrile.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-Oxocyclohexanepropionitrile is essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| CAS Number | 4594-78-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 138-142 °C at 10 mmHg | [12] |
| Density | 1.024 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.474 |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-Oxocyclohexanepropionitrile is characterized by two strong, distinct absorption bands corresponding to its two functional groups. A sharp absorption around 2245 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[13] A strong absorption in the region of 1710-1715 cm⁻¹ corresponds to the C=O stretch of the saturated six-membered ring ketone.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the protons of the cyclohexanone ring and the ethyl chain. The absence of signals in the aromatic or olefinic regions confirms the saturated nature of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon at around 210 ppm . The nitrile carbon will appear further downfield, typically in the range of 119-122 ppm . The remaining signals will be in the aliphatic region, corresponding to the carbons of the cyclohexanone ring and the ethyl linker.[18]
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern will likely involve cleavage alpha to the carbonyl group and loss of small neutral molecules.[19][20][21][22][23]
Applications in Organic Synthesis
The synthetic utility of 2-Oxocyclohexanepropionitrile stems from the ability to selectively manipulate its ketone and nitrile functionalities. This makes it a valuable intermediate for the synthesis of a variety of more complex molecules, including those with potential biological activity.[3][24]
-
As a Precursor to Substituted Cyclohexanes: The ketone can be a handle for introducing substituents at the α-position or for constructing fused ring systems. It can also be reduced to a hydroxyl group, which can be further functionalized.
-
Synthesis of Nitrogen-Containing Heterocycles: The nitrile group is a versatile precursor for the synthesis of various heterocycles. For instance, it can be reduced to a primary amine, which can then be used in the construction of piperidines, pyridines, or other nitrogen-containing ring systems.
-
Formation of Dicarboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid. This transformation converts 2-Oxocyclohexanepropionitrile into a keto-acid, a valuable building block for the synthesis of more complex aliphatic chains and rings. For example, it can be used in the synthesis of 4-keto-nona-1,9-dioic acid.
Safety and Handling
2-Oxocyclohexanepropionitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Oxocyclohexanepropionitrile stands as a testament to the enduring utility of fundamental organic reactions. Born from the pioneering explorations of cyanoethylation, this bifunctional molecule continues to be a relevant and valuable tool for synthetic chemists. Its straightforward synthesis, combined with the orthogonal reactivity of its ketone and nitrile groups, provides a versatile platform for the construction of complex molecular architectures. For researchers in drug discovery and development, a thorough understanding of the history, synthesis, and reactivity of such key building blocks is essential for the design and execution of efficient and innovative synthetic strategies.
References
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. mlunias.com [mlunias.com]
- 3. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]
- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 5. en.pdfdrive.to [en.pdfdrive.to]
- 6. Wiley-VCH - Organic Reactions, Volume 5 [wiley-vch.de]
- 7. wiley.com [wiley.com]
- 8. mazams.weebly.com [mazams.weebly.com]
- 9. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K [cjcu.jlu.edu.cn]
- 12. 2-(2-Cyanethyl)cyclohexanone - Protheragen [protheragen.ai]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. rsc.org [rsc.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. m.youtube.com [m.youtube.com]
- 21. whitman.edu [whitman.edu]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. youtube.com [youtube.com]
- 24. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Laboratory Synthesis Protocol for 3-(2-Oxocyclohexyl)propanenitrile: A Detailed Application Note for Researchers
This comprehensive guide provides a detailed protocol for the laboratory synthesis of 3-(2-Oxocyclohexyl)propanenitrile, a valuable intermediate in the development of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol described herein is based on an efficient and high-yielding cyanoethylation reaction, a variant of the Michael addition.
Introduction
This compound, also known as 2-(β-cyanoethyl)cyclohexanone, is a bifunctional molecule featuring both a ketone and a nitrile group. This unique structural arrangement makes it a versatile building block for the synthesis of a wide range of more complex molecules, including nitrogen-containing heterocycles and other scaffolds of pharmaceutical interest. The synthesis of this compound is a classic example of a conjugate addition reaction, specifically the cyanoethylation of a ketone.[1] This process involves the addition of a nucleophile, in this case, the enolate of cyclohexanone, to the β-carbon of an α,β-unsaturated nitrile, acrylonitrile.[2]
The protocol detailed in this application note is an optimized procedure that utilizes a catalytic amount of a primary amine to facilitate the reaction, leading to high yields of the desired product.[3]
Reaction Scheme and Mechanism
The overall transformation involves the base-catalyzed addition of cyclohexanone to acrylonitrile. The reaction proceeds via a Michael addition mechanism. A base catalyst is employed to deprotonate cyclohexanone, forming a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of acrylonitrile. Subsequent protonation yields the final product.
The use of a primary amine catalyst, such as cyclohexylamine, is believed to proceed through an enamine intermediate. The cyclohexanone first reacts with the amine catalyst to form a more nucleophilic enamine. This enamine then undergoes a Michael addition to acrylonitrile. The resulting iminium ion is then hydrolyzed to regenerate the ketone and the amine catalyst, completing the catalytic cycle.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Formula | Purity | Supplier |
| Cyclohexanone | 108-94-1 | C₆H₁₀O | ≥99% | Sigma-Aldrich |
| Acrylonitrile | 107-13-1 | C₃H₃N | ≥99%, contains inhibitor | Sigma-Aldrich |
| Cyclohexylamine | 108-91-8 | C₆H₁₃N | ≥99% | Sigma-Aldrich |
| Acetic Acid (glacial) | 64-19-7 | C₂H₄O₂ | ≥99.7% | Fisher Scientific |
| 4-Methoxyphenol | 150-76-5 | C₇H₈O₂ | ≥99% | Alfa Aesar |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Anhydrous, ≥99.7% | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | NaCl(aq) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ≥99.5% | EMD Millipore |
Equipment
-
Round-bottom flask (250 mL) with a reflux condenser and a dropping funnel
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Experimental Protocol
This protocol is adapted from an established, high-yield procedure.[3]
Reaction Setup and Procedure
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine cyclohexanone (98.15 g, 1.0 mol), cyclohexylamine (1.0 g, 0.01 mol), acetic acid (0.6 g, 0.01 mol), and 4-methoxyphenol (0.1 g, as a polymerization inhibitor).
-
Heating: Heat the mixture to 130°C with vigorous stirring in a pre-heated heating mantle.
-
Addition of Acrylonitrile: Once the reaction mixture has reached 130°C, add acrylonitrile (53.06 g, 1.0 mol) dropwise from the dropping funnel over a period of 2 hours. Maintain the reaction temperature at 130°C throughout the addition.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 130°C for an additional 2 hours.
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 138-142°C at 10 mmHg.[4][5]
Experimental Workflow
References
The Versatility of 3-(2-Oxocyclohexyl)propanenitrile in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Oxocyclohexyl)propanenitrile, also known as 2-(2-cyanoethyl)cyclohexanone, is a bifunctional organic molecule that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique structure, featuring both a ketone and a nitrile functional group, allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document provides an in-depth guide to the synthetic utility of this compound, complete with detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Key Properties of this compound [1]
| Property | Value |
| CAS Number | 4594-78-9 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Clear yellow to brown liquid |
| Boiling Point | 138-142 °C at 10 mmHg |
| Density | ~1 g/mL |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michael addition of a cyclohexanone enamine to acrylonitrile, followed by hydrolysis of the resulting iminium salt.[2][3] This approach offers high yields and readily available starting materials.
Caption: Synthesis of this compound.
Application in Heterocyclic Synthesis
The strategic placement of the ketone and nitrile functionalities within this compound allows for a variety of cyclization strategies to construct fused heterocyclic systems. The following sections detail its application in several key named reactions.
Friedländer Annulation for the Synthesis of Tetrahydroacridinones
The Friedländer synthesis is a powerful method for the construction of quinoline and related fused pyridine systems.[4][5][6] In this reaction, this compound acts as the methylene-activated component, reacting with an aromatic amine (e.g., aniline) to undergo condensation and cyclization, ultimately affording a tetrahydroacridinone scaffold. These compounds are of interest for their potential biological activities.
Caption: Friedländer annulation workflow.
Protocol: Synthesis of 1,2,3,4,5,6,7,8-Octahydroacridin-9(10H)-one
| Step | Procedure |
| 1 | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), aniline (1.0 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid). |
| 2 | Add a suitable high-boiling solvent such as toluene or xylene. |
| 3 | Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). |
| 4 | Upon completion, cool the reaction mixture to room temperature. |
| 5 | Remove the solvent under reduced pressure. |
| 6 | Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 1,2,3,4,5,6,7,8-octahydroacridin-9(10H)-one. |
Gewald Reaction for the Synthesis of Tetrahydrobenzothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[5][7][8][9][10] In this process, this compound serves as the ketone component, which condenses with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a base. This reaction is highly efficient for the construction of fused thiophene rings, which are important scaffolds in medicinal chemistry.
Caption: Gewald reaction workflow.
Protocol: Synthesis of 2-Amino-3-cyano-4-(2-cyanoethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
| Step | Procedure |
| 1 | To a stirred mixture of this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a basic catalyst. |
| 2 | Commonly used bases include morpholine, piperidine, or triethylamine (typically 1.0-2.0 eq). |
| 3 | The reaction is often carried out at room temperature or with gentle heating (40-50 °C) and monitored by TLC.[11] |
| 4 | Upon completion, the reaction mixture is poured into ice-water. |
| 5 | The precipitated solid is collected by filtration, washed with water, and dried. |
| 6 | The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative. |
Cyclocondensation with Hydrazine for the Synthesis of Tetrahydroindazoles
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[11][12][13] this compound can be envisioned to react with hydrazine in a cyclocondensation reaction to form a tetrahydroindazole derivative. This involves the initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group.
Caption: Pyrazole synthesis workflow.
Protocol: Synthesis of 3-Amino-4,5,6,7-tetrahydro-2H-indazole-2-propanenitrile
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid. |
| 2 | Add hydrazine hydrate (1.0-1.2 eq) to the solution. |
| 3 | The reaction mixture is typically heated to reflux for several hours and monitored by TLC. |
| 4 | After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. |
| 5 | The resulting residue is then purified, for instance by column chromatography on silica gel or by recrystallization, to afford the target tetrahydroindazole derivative. |
Synthesis of Fused Pyrimidines
The versatile nature of this compound also allows for its use in the synthesis of fused pyrimidine systems.[3][14] By reacting it with amidines (such as guanidine or acetamidine), a cyclocondensation reaction can be initiated, leading to the formation of tetrahydroquinazolines. This transformation provides access to a class of compounds with a wide range of reported biological activities.
References
- 1. Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3,4,5,6,7,8-octahydroacridine via condensation of cyclohexanone with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile, a valuable building block in organic synthesis. The core of this process is the base-catalyzed Michael addition of cyclohexanone to acrylonitrile, a classic example of conjugate addition. This application note offers a detailed reaction mechanism, a step-by-step experimental protocol, a discussion of catalyst selection, and insights into reaction optimization. The information presented is curated for researchers, scientists, and drug development professionals, aiming to provide both a practical laboratory guide and a deeper understanding of the underlying chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals and natural products. Its structure, featuring both a ketone and a nitrile functional group, allows for a wide range of subsequent chemical transformations. The most common and efficient method for its preparation is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, the enolate of cyclohexanone acts as the Michael donor and acrylonitrile serves as the Michael acceptor. The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate. Understanding the nuances of this reaction, from catalyst choice to reaction conditions, is crucial for achieving high yields and purity.
Reaction Mechanism: A Step-by-Step Analysis
The formation of this compound proceeds through a base-catalyzed Michael addition reaction. The mechanism can be broken down into three key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion. The choice of base can influence the regioselectivity of this step, although with the symmetrical cyclohexanone, only one enolate is formed. Common bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).
-
Nucleophilic Attack (Michael Addition): The electron-rich enolate anion then acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The newly formed enolate is then protonated by a proton source in the reaction mixture, which is typically the solvent (e.g., ethanol) or a water molecule, to yield the final product, this compound, and regenerate the catalyst.
The overall transformation is a highly efficient method for carbon-carbon bond formation.
Visualizing the Mechanism
The following diagram illustrates the step-by-step reaction mechanism.
Caption: Base-catalyzed Michael addition of cyclohexanone to acrylonitrile.
Experimental Protocol
This protocol is adapted from established procedures for Michael additions and is designed to be a reliable starting point for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclohexanone | 98.14 | 50.0 g (51.5 mL) | 0.51 | Reagent grade, freshly distilled if necessary. |
| Acrylonitrile | 53.06 | 27.1 g (33.5 mL) | 0.51 | Stabilized with hydroquinone monomethyl ether. |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.7 g | 0.025 | Freshly prepared or purchased and stored under inert atmosphere. |
| Ethanol | 46.07 | 100 mL | - | Anhydrous. |
| Diethyl Ether | 74.12 | As needed | - | For extraction. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For washing. |
| Brine | - | As needed | - | For washing. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1.7 g (0.025 mol) of sodium ethoxide in 100 mL of anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add 50.0 g (0.51 mol) of cyclohexanone. Then, add 27.1 g (0.51 mol) of acrylonitrile dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise. Maintain the temperature between 40-50 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, neutralize the mixture by adding glacial acetic acid until the solution is slightly acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Expected Yield and Characterization
-
Yield: Typical yields for this reaction range from 70-85%.
-
Boiling Point: 135-138 °C at 10 mmHg.
-
¹H NMR (CDCl₃, 400 MHz): δ 1.20-2.50 (m, 13H), 2.55-2.70 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 18.1, 24.8, 27.8, 33.9, 42.1, 50.2, 119.5, 211.2.
-
IR (neat, cm⁻¹): 2245 (C≡N), 1710 (C=O).
Expert Insights: Catalyst Selection and Optimization
The choice of base catalyst is a critical parameter in the Michael addition. While various bases can be employed, their strength and steric properties can influence reaction rates and, in some cases, selectivity.
-
Sodium Ethoxide (NaOEt): As used in the provided protocol, sodium ethoxide is a strong, non-nucleophilic base that is highly effective in promoting the cyanoethylation of ketones. It is readily soluble in ethanol, providing a homogeneous reaction mixture.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are inexpensive and readily available strong bases. However, their use can sometimes lead to side reactions, such as aldol condensation of cyclohexanone with itself or hydrolysis of the nitrile group under harsh conditions. KOH is generally more soluble in organic solvents than NaOH.[2][3]
-
Phase-Transfer Catalysts: In biphasic systems, quaternary ammonium salts can be used as phase-transfer catalysts to facilitate the reaction between the aqueous base and the organic reactants.
-
Asymmetric Catalysis: For the synthesis of chiral derivatives, specialized chiral catalysts can be employed. For instance, a potassium salt of a thiazolidine-2-thione-4-carboxylate has been used to achieve the asymmetric Michael addition of cyclohexanone to acrylonitrile, albeit with modest enantiomeric excess.[4][5]
For optimal results, it is recommended to use a catalytic amount of a strong, non-nucleophilic base in an anhydrous protic solvent like ethanol. The reaction temperature should be controlled to prevent side reactions, and the progress should be monitored to determine the optimal reaction time.
Troubleshooting and Safety Precautions
-
Low Yield: Insufficiently dried reagents or glassware can quench the base and hinder enolate formation. Ensure all materials are anhydrous. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the catalyst loading.
-
Side Reactions: The formation of a white polymer of acrylonitrile can occur, especially at higher temperatures. Maintaining the reaction temperature below 50 °C is crucial. Dicyanoethylation, where two molecules of acrylonitrile add to cyclohexanone, can be minimized by using a 1:1 molar ratio of the reactants.
-
Safety: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of this compound via the base-catalyzed Michael addition of cyclohexanone to acrylonitrile is a robust and efficient method for producing this versatile synthetic intermediate. By carefully selecting the catalyst and controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and mechanistic insights provided in this application note serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. noahchemicals.com [noahchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K [cjcu.jlu.edu.cn]
Application Notes and Protocols: 3-(2-Oxocyclohexyl)propanenitrile as a Versatile Chemical Intermediate
Introduction
3-(2-Oxocyclohexyl)propanenitrile, also known as 2-(2-Cyanoethyl)cyclohexanone, is a bifunctional organic molecule featuring a ketone and a nitrile group. This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, enabling the construction of a diverse array of more complex molecules. Its structural features allow for a variety of chemical transformations, including cyclization, hydrolysis, and condensation reactions, leading to the formation of valuable dicarboxylic acids and heterocyclic systems.
This document provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development. We will explore its synthesis via a Michael addition, its conversion to a linear dicarboxylic acid, and its application in the synthesis of a substituted thiophene, a privileged scaffold in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4594-78-9 | [1][2][3] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Appearance | Clear yellow to brown liquid | [4] |
| Boiling Point | 138-142 °C at 10 mmHg | [5] |
| Density | 1.024 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.474 | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Michael addition of cyclohexanone to acrylonitrile.[6] This reaction is typically base-catalyzed. For enhanced reactivity and selectivity, the reaction can proceed through an enamine intermediate.[7]
Protocol 1: Synthesis via Michael Addition
This protocol describes a base-catalyzed Michael addition of cyclohexanone to acrylonitrile.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
Potassium hydroxide (KOH) or other suitable base
-
tert-Butanol or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
In the flask, dissolve cyclohexanone (1.0 eq) in tert-butanol.
-
Add a catalytic amount of a strong base, such as potassium hydroxide (e.g., 0.1 eq).
-
Heat the mixture to a gentle reflux.
-
From the dropping funnel, add acrylonitrile (1.1 eq) dropwise to the refluxing mixture over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extract the product into diethyl ether (or another suitable organic solvent).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Causality and Insights:
-
The base deprotonates the α-carbon of cyclohexanone, forming an enolate which acts as the nucleophile in the Michael addition.
-
The use of an excess of acrylonitrile can lead to side reactions; therefore, its addition should be controlled.
-
The reaction is exothermic, and dropwise addition of acrylonitrile helps to control the reaction temperature.
Application in the Synthesis of Aliphatic Dicarboxylic Acids
A key application of this compound is its conversion to 4-keto-nona-1,9-dioic acid. This transformation involves the hydrolysis of the nitrile group to a carboxylic acid and the oxidative cleavage of the cyclohexanone ring.[4]
Protocol 2: Synthesis of 4-Keto-nona-1,9-dioic Acid
This protocol outlines a representative procedure for the synthesis of 4-keto-nona-1,9-dioic acid using hydrogen peroxide as the oxidant. The reaction likely proceeds through the formation of a peroxyimidic acid intermediate from the nitrile and hydrogen peroxide, which then acts as the oxidizing agent.
Reaction Workflow:
Figure 2: Workflow for the synthesis of 4-keto-nona-1,9-dioic acid.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
A suitable solvent system (e.g., a mixture of methanol and acetonitrile)[8]
-
Potassium bicarbonate or other suitable base[8]
-
Sulfuric acid or hydrochloric acid for acidification
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and acetonitrile.
-
Add potassium bicarbonate (e.g., 0.2 eq) to the solution.
-
Cool the mixture in an ice-water bath.
-
Slowly add hydrogen peroxide (30% solution, excess) to the stirred mixture, maintaining the temperature between 25-35°C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution) until the peroxide test is negative.
-
Acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-keto-nona-1,9-dioic acid.
-
The product can be further purified by recrystallization.
Mechanistic Insights:
The reaction of a nitrile with hydrogen peroxide in the presence of a base can form a peroxyimidic acid. This species is a potent oxidizing agent, capable of performing a Baeyer-Villiger-type oxidation on the cyclohexanone ring, leading to the formation of a lactone. Subsequent hydrolysis of the lactone and the nitrile (now likely an amide) would yield the final dicarboxylic acid.
Application in Heterocyclic Synthesis: The Gewald Reaction
While this compound itself is a product of a Michael addition, its constituent parts (a ketone and an activated nitrile precursor) are key components of the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes.[9][10] Thiophene derivatives are important scaffolds in medicinal chemistry. This section provides a protocol for a Gewald reaction starting from cyclohexanone and an activated nitrile, illustrating the type of heterocyclic synthesis for which this compound could be a precursor or analogue.
Protocol 3: Synthesis of a Substituted 2-Aminothiophene
This protocol describes the one-pot synthesis of a 2-aminothiophene derivative from cyclohexanone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur.
Reaction Scheme:
Figure 3: The Gewald reaction for the synthesis of a 2-aminothiophene.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine (e.g., 0.2 eq).
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Rationale and Broader Applicability:
-
The Gewald reaction is a multi-component reaction that proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[9]
-
This compound, containing both a ketone and a nitrile, has the potential to undergo intramolecular cyclization or to react with other reagents to form various heterocyclic systems, such as pyridines or pyrimidines, although such applications are less commonly documented than its use as a precursor for acyclic compounds. The presence of the cyanoethyl group, however, makes it unsuitable for a direct, classical Gewald reaction which requires an α-methylene group adjacent to the nitrile.
Important Clarification: Non-application in Cilostazol Synthesis
It is a common misconception that this compound might be a direct precursor to key intermediates in the synthesis of the drug Cilostazol, due to structural similarities. However, established synthetic routes for Cilostazol typically involve the key intermediate 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is synthesized from 5-chlorovaleronitrile and cyclohexanol, not from this compound. This distinction is crucial for researchers planning synthetic strategies in pharmaceutical development.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its bifunctional nature allows for its use in the creation of both linear dicarboxylic acids and as a potential building block for heterocyclic systems. The protocols provided herein offer a practical guide for the synthesis and application of this compound, highlighting its utility in organic synthesis and drug discovery research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
Handling and storage procedures for 3-(2-Oxocyclohexyl)propanenitrile
An In-Depth Guide for Laboratory Professionals
Application Notes & Protocols for 3-(2-Oxocyclohexyl)propanenitrile
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound (CAS No. 4594-78-9), also known as 2-(2-Cyanoethyl)cyclohexanone.[1][2][3][4] As a bifunctional molecule containing both a ketone and a nitrile group, this compound requires specific protocols to mitigate risks associated with its chemical reactivity and potential toxicity. These application notes are intended for researchers, chemists, and drug development professionals, offering detailed, field-proven procedures grounded in established safety standards to ensure experimental integrity and personnel safety.
Compound Identification and Physicochemical Properties
This compound is a clear yellow to brown liquid at room temperature.[1] Its unique structure makes it a valuable intermediate in various synthetic applications.[1][5][6] Understanding its physical properties is the first step toward safe and effective utilization.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4594-78-9 | [1][2][3][4][7][8][9][10] |
| Molecular Formula | C₉H₁₃NO | [1][2][3][7] |
| Molecular Weight | 151.21 g/mol | [1][3][7] |
| Appearance | Clear yellow to brown liquid | [1] |
| Boiling Point | 276.3 °C at 760 mmHg; 138-142 °C at 10 mmHg | [1][2] |
| Melting Point | 61-62 °C | [1] |
| Density | ~1.005 g/cm³ | [1][2] |
| Flash Point | 135.6 °C | [1] |
| Storage Temperature | 2-8°C, under nitrogen | [1][3] |
Hazard Identification and Safety Principles
The primary hazards associated with this compound stem from its constituent functional groups: the cyclohexanone moiety and the aliphatic nitrile group. While specific toxicity data for this exact molecule is limited, the hazards of its analogs provide a strong basis for risk assessment. Cyclohexanone is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract.[11][12][13][14] Nitrile compounds are known for their potential toxicity. Therefore, treating this compound with a high degree of caution is imperative.[15]
Table 2: GHS Hazard Classification and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Danger / Warning | [16] | |
| Hazard Statements | H301/H302 | Toxic/Harmful if swallowed | [14][17] |
| H311 | Toxic in contact with skin | [17] | |
| H315 | Causes skin irritation | [16][18] | |
| H319 | Causes serious eye irritation | [16][18] | |
| H332 | Harmful if inhaled | [14][17] | |
| H335 | May cause respiratory irritation | [16][18] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [16][18] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11][13][16][18] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [14][16] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [13][16][18] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [16][18] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | [16] |
Causality Behind Hazard Classification: The presence of the nitrile group (-C≡N) is a primary toxicological concern. While aliphatic nitriles can be less acutely toxic than inorganic cyanides, they can metabolize in the body to release cyanide, which inhibits cellular respiration. The cyclohexanone component contributes to irritant properties. Therefore, all exposure routes—inhalation, ingestion, and dermal contact—must be rigorously controlled.
Protocol: Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier between the researcher and chemical exposure.[19] A multi-layered approach is essential.
Required PPE
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing (e.g., transfers of >100 mL), a face shield should be worn in addition to goggles.[20][21]
-
Hand Protection: Use chemical-resistant gloves. Disposable nitrile gloves (minimum 5-mil thickness) are suitable for incidental contact and splash protection but should be changed immediately upon contamination.[22] For extended handling or immersion, heavier-duty gloves (e.g., neoprene or butyl rubber) are recommended. Always inspect gloves for defects before use.[15][23]
-
Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[20][21]
-
Respiratory Protection: All handling of the liquid compound outside of a certified chemical fume hood requires respiratory protection. If vapors or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[20][24]
PPE Selection and Donning Workflow
Caption: Workflow for PPE selection and proper donning sequence.
Protocol: Chemical Handling
All operations involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[15][20]
Receiving and Unpacking
-
Verify Integrity: Upon receipt, inspect the container for any signs of damage or leakage.
-
Don PPE: Wear appropriate PPE (gloves, lab coat, eye protection) during unpacking.
-
Confirm Identity: Cross-reference the label with the order and Safety Data Sheet (SDS).
-
Initial Storage: Immediately transfer the container to the designated, compliant storage location (see Section 5).
Aliquoting and Transfer
-
Work Area Preparation: Ensure the fume hood sash is at the lowest practical height. Cover the work surface with absorbent, disposable bench paper.
-
Grounding: For transfers of larger volumes (>1 L), ensure containers are grounded to prevent static discharge, as the related compound cyclohexanone is flammable.[11][14]
-
Use Appropriate Tools: Use clean glass or compatible plastic pipettes or syringes for transfers. Avoid creating aerosols by dispensing liquid slowly down the side of the receiving vessel.
-
Sealing: Keep containers tightly sealed when not in use to prevent vapor release.[17][20]
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.[19] Wash hands thoroughly with soap and water.[21]
Protocol: Chemical Storage
Proper storage is crucial for maintaining the chemical's purity and ensuring laboratory safety.[25] The primary storage requirements are refrigeration and isolation from incompatible materials.
Storage Conditions
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale & Source |
| Temperature | 2-8 °C | To ensure chemical stability and minimize degradation.[1] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent potential oxidation or moisture-driven side reactions.[3] |
| Container | Tightly sealed, original manufacturer's container | Prevents contamination and vapor escape.[17][20] |
| Location | Dedicated, ventilated chemical refrigerator or cold room | Must be a unit designed for chemical storage (spark-proof or explosion-proof).[15] Do not store with food or beverages. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To prevent vigorous, potentially hazardous reactions.[25] |
Storage Logic Upon Receipt
Caption: Decision workflow for storing the compound upon receipt.
Protocol: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.[15]
Spills
-
Small Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent re-entry.
-
Contact the institution's Environmental Health & Safety (EH&S) emergency line.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[20]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect excess reagent and reaction waste in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated items (gloves, bench paper, silica gel, etc.) must be collected in a separate, clearly labeled solid hazardous waste container.[15]
-
Disposal: All waste containers must be disposed of through the institution's official EH&S waste management program. Do not pour this chemical down the drain.[16]
References
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 8. This compound | 4594-78-9 [sigmaaldrich.com]
- 9. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. nbinno.com [nbinno.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. Mobile [my.chemius.net]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. petrocheme.com [petrocheme.com]
- 18. lookchem.com [lookchem.com]
- 19. pppmag.com [pppmag.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 22. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 23. free-instruction-manuals.com [free-instruction-manuals.com]
- 24. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 25. blog.storemasta.com.au [blog.storemasta.com.au]
Scale-up synthesis of 3-(2-Oxocyclohexyl)propanenitrile
An Application Note for the Scalable Synthesis of 3-(2-Oxocyclohexyl)propanenitrile
Abstract and Introduction
This compound, a bifunctional molecule incorporating both a ketone and a nitrile moiety, serves as a highly versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] Its structural framework is a precursor to various heterocyclic systems and bicyclic scaffolds. The growing demand for efficient and reliable synthetic routes necessitates the development of protocols that are not only high-yielding at the laboratory scale but are also amenable to safe and economical industrial-scale production.
This application note provides a comprehensive guide to the scale-up synthesis of this compound via a Stork enamine alkylation, a specialized form of Michael addition. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step protocol suitable for pilot-scale production, address critical safety and handling considerations, and outline methods for purification and characterization. The methodology described herein is designed for robustness, scalability, and efficiency, transitioning seamlessly from benchtop to production environments.
Synthetic Strategy: The Stork Enamine Alkylation
The chosen synthetic pathway is a one-pot, two-step process that leverages the enhanced nucleophilicity of an enamine intermediate. This approach offers significant advantages over traditional base-catalyzed Michael additions, which can be plagued by side reactions such as self-condensation of the ketone, polymerization of the Michael acceptor, and poly-alkylation.
The Mechanism involves three key stages:
-
In Situ Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as morpholine, in the presence of an acid catalyst. This reaction forms a more nucleophilic enamine intermediate. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density on the α-carbon and making it a significantly more potent nucleophile than the corresponding enolate.[1][3][4]
-
Michael Addition: The electron-rich enamine attacks the electrophilic β-carbon of acrylonitrile, a highly effective Michael acceptor. This conjugate addition forms a new carbon-carbon bond and results in an iminium salt intermediate.[3][4]
-
Hydrolysis: The reaction mixture is subjected to an aqueous work-up, which hydrolyzes the iminium salt back to the ketone, yielding the desired this compound product.
Scaled Synthesis Workflow
A successful scale-up requires a well-defined process flow that ensures safety, efficiency, and reproducibility. The following diagram outlines the major unit operations for the production of this compound.
Detailed Experimental Protocol
This protocol is designed for a 1 kg scale of the limiting reagent, cyclohexanone. All operations should be conducted in a well-ventilated area or fume hood, with appropriate engineering controls.
Materials and Equipment
| Reagent | Grade | Supplier | Notes |
| Cyclohexanone | Reagent | Sigma-Aldrich | - |
| Morpholine | ≥99% | Sigma-Aldrich | Corrosive |
| Acrylonitrile | ≥99%, contains inhibitor | Sigma-Aldrich | Highly Toxic & Flammable |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich | Corrosive |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Flammable |
| Saturated Sodium Bicarbonate | - | - | Aqueous solution |
| Brine | - | - | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | - | - | Drying agent |
Equipment: 20 L jacketed glass reactor, overhead stirrer, condenser, Dean-Stark trap, temperature probe, 5 L pressure-equalizing dropping funnel, heating/cooling circulator, vacuum pump, and fractional distillation apparatus.
Reagent Stoichiometry
| Compound | MW ( g/mol ) | Equivalents | Amount | Moles |
| Cyclohexanone | 98.15 | 1.0 | 1.00 kg | 10.19 |
| Morpholine | 87.12 | 1.2 | 1.06 kg | 12.23 |
| p-TsOH·H₂O | 190.22 | 0.02 | 38.8 g | 0.20 |
| Acrylonitrile | 53.06 | 1.1 | 0.60 kg | 11.21 |
| Toluene | 92.14 | - | 5.0 L | - |
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 20 L reactor with the overhead stirrer, Dean-Stark trap, condenser, and temperature probe. Ensure all joints are properly sealed. Purge the entire system with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Enamine Formation:
-
Charge the reactor with toluene (5.0 L), cyclohexanone (1.00 kg), morpholine (1.06 kg), and p-toluenesulfonic acid monohydrate (38.8 g).
-
Begin stirring and heat the mixture to reflux (approx. 110-115 °C) using the circulator.
-
Collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 3-5 hours). The theoretical amount of water is ~185 mL.
-
-
Michael Addition:
-
Once enamine formation is complete, cool the reactor contents to 0-5 °C using the cooling circulator.
-
Charge the dropping funnel with acrylonitrile (0.60 kg).
-
Add the acrylonitrile dropwise to the cooled, stirred reaction mixture over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. This step is exothermic, and poor temperature control can lead to uncontrolled polymerization of acrylonitrile.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC until the starting enamine is consumed.
-
Once complete, cool the mixture to 10-15 °C. Slowly and carefully add 5 L of deionized water to the reactor to hydrolyze the iminium intermediate and quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 2 L), saturated NaHCO₃ solution (2 x 2 L), and finally with brine (1 x 2 L).
-
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Process Parameters and Expected Results
| Parameter | Value | Rationale |
| Enamine Formation Temp. | Reflux (~110 °C) | To facilitate azeotropic removal of water, driving the equilibrium. |
| Michael Addition Temp. | 0-10 °C | To control the exotherm and prevent acrylonitrile polymerization. |
| Total Reaction Time | 18-24 hours | Ensures complete reaction. |
| Expected Yield | 75-85% | - |
| Expected Purity | >97% (by GC) | - |
| Appearance | Clear yellow to brown liquid | [7] |
Safety and Hazard Management
Scaling up this synthesis requires stringent adherence to safety protocols due to the hazardous nature of the reagents.
| Chemical | CAS No. | Key Hazards (H-Statements) | GHS Pictograms |
| Acrylonitrile | 107-13-1 | H225, H301, H311, H315, H317, H319, H330, H335, H350, H372 | 🔥, 💀, ❤️, ❗ |
| Morpholine | 110-91-8 | H226, H302, H311, H314, H332 | 🔥, 💀, corrosive |
| Toluene | 108-88-3 | H225, H304, H315, H336, H361d, H373 | 🔥, ❤️, ❗ |
| Cyclohexanone | 108-94-1 | H226, H302, H312, H332, H319 | 🔥, ❗ |
-
Engineering Controls: All operations must be performed in a reactor system located within a walk-in fume hood or a well-ventilated enclosure with local exhaust ventilation. A blast shield is recommended. Use a closed system for transferring acrylonitrile.
-
Personal Protective Equipment (PPE): Wear a chemical-resistant apron, steel-toed boots, chemical safety goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[8]
-
Emergency Procedures: Ensure safety showers and eyewash stations are immediately accessible. Have appropriate spill kits (absorbent materials for flammable liquids) readily available. Personnel must be trained on emergency shutdown and response procedures.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
FTIR (Neat):
-
~2245 cm⁻¹ (C≡N stretch)
-
~1715 cm⁻¹ (C=O stretch)
-
~2930, 2860 cm⁻¹ (C-H stretch)
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Expect complex multiplets in the region of δ 1.2-2.6 ppm corresponding to the 13 protons of the cyclohexyl and ethyl chain.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
To confirm purity and molecular weight (m/z = 151.21).
-
Conclusion
This application note details a scalable, efficient, and robust protocol for the synthesis of this compound. By leveraging a Stork enamine alkylation strategy, this method provides high yields while mitigating common side reactions. The provided workflow, detailed protocol, and comprehensive safety analysis are intended to guide scientists in the successful transition of this synthesis from the laboratory to a pilot or industrial scale, ensuring a safe and reproducible manufacturing process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of 3-(2-Oxocyclohexyl)propanenitrile in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the intricate landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile chemical intermediates are paramount to the efficient construction of complex drug molecules. 3-(2-Oxocyclohexyl)propanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, has emerged as a valuable building block for medicinal chemists and process development scientists. Its inherent reactivity and structural features provide a powerful platform for the synthesis of a diverse array of heterocyclic and carbocyclic scaffolds that are central to numerous therapeutic agents.
This comprehensive guide delves into the synthesis and application of this compound, offering detailed protocols and expert insights into its role in the generation of key pharmaceutical intermediates. We will explore the fundamental chemistry that underpins its synthesis and subsequent transformations, with a particular focus on its potential application in the synthesis of precursors for targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 4594-78-9 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 138-142 °C (10 mmHg) | [1] |
| Density | ~1.024 g/mL at 20 °C | [4] |
| Storage | Store at 2-8°C under a nitrogen atmosphere. | [3][5] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthesis: The Michael Addition Pathway
The most prevalent and efficient method for the synthesis of this compound is the Michael addition of cyclohexanone to acrylonitrile.[7] This conjugate addition reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction can be catalyzed by a base, which deprotonates the α-carbon of cyclohexanone to form a nucleophilic enolate that subsequently attacks the β-carbon of the electron-deficient acrylonitrile.
Mechanism of the Michael Addition
The reaction proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from cyclohexanone to generate a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the β-carbon of acrylonitrile in a 1,4-conjugate addition fashion.
-
Protonation: The resulting intermediate is protonated by the solvent or a proton source to yield the final product, this compound.
Caption: Mechanism of the base-catalyzed Michael addition of cyclohexanone to acrylonitrile.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for the laboratory-scale synthesis of the title compound.
Materials:
-
Cyclohexanone (Reagent Grade)
-
Acrylonitrile (Reagent Grade, stabilized)
-
Potassium tert-butoxide (or other suitable base)
-
Toluene (Anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (0.1 mol, 9.82 g) and anhydrous toluene (100 mL).
-
Initiation: While stirring at room temperature, slowly add a catalytic amount of potassium tert-butoxide (e.g., 0.01 mol, 1.12 g).
-
Addition of Acrylonitrile: Slowly add acrylonitrile (0.11 mol, 5.84 g) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (b.p. 138-142 °C at 10 mmHg) to yield pure this compound as a liquid.[1]
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclohexyl ring protons and the propanenitrile chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ketone carbonyl carbon, the nitrile carbon, and the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O (ketone) and C≡N (nitrile) functional groups.
-
Mass Spectrometry: To confirm the molecular weight of the product (151.21 g/mol ).[2]
Application in Pharmaceutical Synthesis: A Gateway to Piperidine Scaffolds
The true value of this compound lies in its ability to be transformed into more complex molecular architectures of pharmaceutical relevance. One of the most significant applications is its use as a precursor for the synthesis of substituted piperidines, a privileged scaffold found in a vast number of approved drugs.[8] The synthesis of enantiomerically enriched 3-substituted piperidines is a significant challenge in medicinal chemistry.[9]
Conceptual Pathway to a Niraparib Precursor
Niraparib is a potent PARP inhibitor used in the treatment of certain types of cancer.[10] A key structural motif in Niraparib is the (S)-3-aryl-piperidine core. While various synthetic routes to Niraparib exist, a hypothetical and illustrative pathway starting from this compound can be envisioned, showcasing the utility of this intermediate. This conceptual pathway involves a series of transformations aimed at constructing the desired piperidine ring and introducing the required stereochemistry and aromatic substituent.
Caption: Conceptual synthetic pathway from this compound to a key precursor of Niraparib.
Protocol: Synthesis of a Tetrahydropyridine Intermediate
The following protocol details a key transformation in the conceptual pathway: the reductive amination and subsequent cyclization of this compound to form a tetrahydropyridine derivative, a direct precursor to the desired piperidine ring.
Materials:
-
This compound
-
Ammonia (7 N solution in Methanol)
-
Raney Nickel (or other suitable hydrogenation catalyst)
-
Hydrogen gas
-
Methanol (Anhydrous)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Charging: In a high-pressure hydrogenation reactor, dissolve this compound (0.05 mol, 7.56 g) in a 7 N solution of ammonia in methanol (150 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1 g, slurry washed with methanol) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction: Heat the mixture to 50-70°C and shake vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (3 x 20 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude tetrahydropyridine intermediate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Expert Insights and Causality:
-
Choice of Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the reduction of both the ketone and the nitrile group, as well as for promoting the reductive amination process.
-
Ammonia in Methanol: The use of a methanolic ammonia solution serves as both the nitrogen source for the imine formation and as a solvent. The excess ammonia drives the equilibrium towards the formation of the imine/enamine, which is then reduced.
-
Pressure and Temperature: These parameters are crucial for achieving a good reaction rate and selectivity. The chosen conditions are a balance to ensure complete reduction without promoting side reactions.
Future Perspectives and Alternative Transformations
The synthetic utility of this compound extends beyond the synthesis of piperidines. The presence of both a ketone and a nitrile functionality allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of various bicyclic and heterocyclic systems.[3][11] For instance, the ketone can be used in reactions such as the Wittig or Horner-Wadsworth-Emmons olefination, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.
Conclusion
This compound is a readily accessible and highly versatile intermediate with significant potential in pharmaceutical synthesis. Its efficient preparation via the Michael addition of cyclohexanone and acrylonitrile, coupled with the diverse reactivity of its functional groups, makes it an attractive starting material for the construction of complex molecular scaffolds. The detailed protocols and conceptual pathways presented in this guide aim to equip researchers and drug development professionals with the knowledge and practical tools to effectively harness the synthetic power of this valuable building block in their quest for novel therapeutic agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. 2-(2-Cyanethyl)cyclohexanone - Protheragen [protheragen.ai]
- 5. chemscene.com [chemscene.com]
- 6. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A [2.1.0]-Fused Bicyclic Intermediate Is Produced during the Biosynthesis of Oxetane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-(2-Oxocyclohexyl)propanenitrile: An Application Note on the Strategic Use of Acrylonitrile as a Reactant
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 3-(2-oxocyclohexyl)propanenitrile. The core of this synthesis is the strategic application of acrylonitrile as a reactant in a base-catalyzed Michael addition reaction with cyclohexanone. This document elucidates the underlying chemical principles, provides a field-proven, step-by-step experimental protocol, and addresses critical safety considerations, potential side reactions, and purification strategies. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, yielding a versatile intermediate for further molecular elaboration.
Introduction
This compound is a valuable bifunctional molecule incorporating both a ketone and a nitrile moiety. This structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic and carbocyclic scaffolds relevant to medicinal chemistry and materials science. The synthesis is most commonly achieved through a cyanoethylation reaction, a specific class of Michael addition, where a nucleophile adds to the β-carbon of acrylonitrile.[1] In this case, the enolate of cyclohexanone, generated in the presence of a base, serves as the nucleophile.[1] This application note will detail a robust and reproducible protocol for this transformation.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from cyclohexanone and acrylonitrile is a classic example of a base-catalyzed Michael addition, also known as cyanoethylation.[1][2] The reaction proceeds through the following key steps:
-
Enolate Formation: A base, such as sodium ethoxide, abstracts an acidic α-proton from cyclohexanone to form a resonance-stabilized enolate ion. This step is crucial as it generates the nucleophilic species required for the subsequent addition.
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic β-carbon of acrylonitrile. The electron-withdrawing nitrile group in acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack.
-
Protonation: The resulting intermediate is then protonated, typically by the solvent or a proton source introduced during workup, to yield the final product, this compound.
The choice of a base is critical to the success of the reaction. While strong bases favor the formation of the enolate, they can also promote the polymerization of acrylonitrile, a common side reaction.[2] Therefore, a careful selection of the base and control of the reaction temperature are paramount.
Experimental Protocol
This protocol is adapted from established procedures for the cyanoethylation of ketones and is designed to be a self-validating system for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclohexanone | C₆H₁₀O | 98.14 | 100 | 9.81 g (10.3 mL) |
| Acrylonitrile | C₃H₃N | 53.06 | 110 | 5.84 g (7.2 mL) |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 5 | 0.34 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (0.34 g, 5 mmol) in anhydrous ethanol (50 mL).
-
Addition of Reactants: To the stirred solution, add cyclohexanone (9.81 g, 100 mmol). Heat the mixture to a gentle reflux.
-
Slow Addition of Acrylonitrile: From the dropping funnel, add acrylonitrile (5.84 g, 110 mmol) dropwise over a period of 30 minutes, maintaining a gentle reflux. Caution: The reaction can be exothermic.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 138-142 °C at 10 mmHg.[3]
Expected Yield and Characterization
A typical yield for this reaction is in the range of 60-75%. The purified product should be a clear, colorless to pale yellow liquid.
-
¹H NMR (CDCl₃): δ 1.20-2.50 (m, 11H), 2.55 (t, 2H).
-
¹³C NMR (CDCl₃): δ 17.5, 24.8, 27.9, 34.2, 42.1, 50.3, 119.4, 211.2.
-
IR (neat, cm⁻¹): 2245 (C≡N), 1710 (C=O).
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Troubleshooting and Side Reactions
While the described protocol is robust, several issues can arise. Understanding potential side reactions is key to troubleshooting.
-
Polymerization of Acrylonitrile: This is the most common side reaction, often initiated by strong bases or high temperatures. It results in the formation of a solid polymer, reducing the yield of the desired product.
-
Solution: Ensure the dropwise addition of acrylonitrile to the reaction mixture at a controlled temperature. Avoid using an excessively strong base or a high concentration of the base.
-
-
Dicyanoethylation: The product, this compound, still possesses an acidic proton and can undergo a second cyanoethylation.
-
Solution: Use a slight excess of acrylonitrile relative to cyclohexanone to favor the mono-addition product. Careful control of stoichiometry is important.
-
-
Aldol Condensation: Cyclohexanone can undergo a self-condensation reaction in the presence of a base.
-
Solution: Maintaining a moderate reaction temperature and ensuring the efficient consumption of the cyclohexanone enolate by acrylonitrile can minimize this side reaction.
-
Safety Precautions
Acrylonitrile is a hazardous chemical and requires strict safety protocols.
-
Toxicity: Acrylonitrile is toxic by inhalation, ingestion, and skin absorption. It is also a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Flammability: Acrylonitrile is a flammable liquid. Keep it away from ignition sources.
-
Polymerization: Acrylonitrile can polymerize violently, especially in the presence of strong bases or acids, or upon exposure to light and heat. It is typically stabilized with an inhibitor. Ensure the acrylonitrile used is fresh and properly inhibited.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the base-catalyzed Michael addition of cyclohexanone to acrylonitrile is an efficient and practical method for obtaining this versatile synthetic intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently and safely perform this synthesis. A thorough understanding of the reaction mechanism and potential side reactions will further aid in optimizing the reaction conditions and troubleshooting any issues that may arise, ultimately contributing to the successful advancement of research and development projects.
References
Application Note: A Detailed Protocol for the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile via Stork Enamine Alkylation
Abstract
This application note provides a comprehensive guide to the synthesis of 3-(2-oxocyclohexyl)propanenitrile, a valuable synthetic intermediate. The protocol leverages the Stork enamine alkylation, a powerful and reliable method for the α-alkylation of ketones.[1][2] This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and discusses critical process parameters and safety considerations. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a milder and more selective alternative to traditional base-catalyzed alkylations.
Introduction: The Strategic Advantage of Enamine Chemistry
The direct alkylation of ketone enolates using strong bases like LDA (lithium diisopropylamide) is a cornerstone of C-C bond formation. However, this approach is often plagued by challenges such as polyalkylation, lack of regioselectivity in unsymmetrical ketones, and self-condensation side reactions.[1] The Stork enamine synthesis, developed by Gilbert Stork, elegantly circumvents these issues by using a pre-formed enamine as a stable and moderately reactive enolate equivalent.[1][3]
Enamines are formed by the condensation of a ketone or aldehyde with a secondary amine, such as pyrrolidine or morpholine.[1][4] The resulting enamine is nucleophilic at the α-carbon due to the electron-donating effect of the nitrogen atom, making it an excellent Michael donor for conjugate addition to α,β-unsaturated systems.[4][5] This reaction proceeds under neutral or mildly acidic conditions, enhancing functional group tolerance and minimizing unwanted side reactions.[1][6]
This protocol details the conjugate addition of the pyrrolidine enamine of cyclohexanone to acrylonitrile, a classic example of the Stork reaction, to yield this compound.[3]
Reaction Mechanism: A Three-Step Cascade
The synthesis proceeds through a well-defined, three-step sequence: (1) enamine formation, (2) nucleophilic attack (Michael addition), and (3) hydrolysis to regenerate the carbonyl.[1][6][7]
-
Enamine Formation: Cyclohexanone reacts with a secondary amine (pyrrolidine) under mildly acidic catalysis (e.g., p-toluenesulfonic acid, p-TsOH). This is a reversible condensation reaction where water is removed to drive the equilibrium towards the enamine product, 1-(cyclohex-1-en-1-yl)pyrrolidine.[8][9]
-
Michael Addition: The enamine, with its nucleophilic α-carbon, attacks the electrophilic β-carbon of acrylonitrile (the Michael acceptor).[3][10][11] This conjugate addition step forms a new carbon-carbon bond and results in an iminium ion intermediate.[1][4]
-
Hydrolysis: The reaction is quenched with aqueous acid. The iminium ion is readily hydrolyzed, regenerating the ketone and liberating the protonated secondary amine, yielding the final alkylated product.[3][4]
The overall mechanistic workflow is illustrated below.
Caption: The three-stage mechanism of the Stork enamine reaction.
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | ReagentPlus®, 99% | Sigma-Aldrich |
| Pyrrolidine | 99% | Sigma-Aldrich |
| Acrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Equipment | ||
| 250 mL Round-bottom flask | VWR | |
| Dean-Stark trap | VWR | |
| Reflux condenser | VWR | |
| Magnetic stirrer and stir bar | VWR | |
| Heating mantle | VWR | |
| Separatory funnel | VWR | |
| Rotary evaporator | Heidolph | |
| Vacuum distillation apparatus | VWR |
3.2. Step-by-Step Procedure
Workflow Overview
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Quantitative Analysis of 3-(2-Oxocyclohexyl)propanenitrile
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the precise quantification of 3-(2-Oxocyclohexyl)propanenitrile. Primarily focusing on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, this document details the experimental parameters, sample preparation protocols, and a thorough validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method is discussed for laboratories where GC-MS may not be readily available. This guide is intended for researchers, scientists, and professionals in the drug development and chemical analysis sectors who require accurate and reliable quantification of this compound.
Introduction to this compound
This compound, also known as 2-(2-Cyanoethyl)cyclohexanone, is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds and specialty chemicals.[6][7][8][9] Its chemical structure consists of a cyclohexanone ring substituted with a propanenitrile chain.
Chemical Structure:
-
IUPAC Name: this compound[7]
-
CAS Number: 4594-78-9[7]
-
Molecular Formula: C₉H₁₃NO[7]
-
Molecular Weight: 151.21 g/mol [7]
Given its role as a precursor, the accurate quantification of this compound is critical for ensuring the quality, consistency, and yield of downstream products. This application note addresses the need for a validated analytical method to support quality control and research and development activities.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its volatility and thermal stability. This method offers high selectivity and sensitivity, allowing for accurate measurements even in complex matrices.
Rationale for Method Selection
The choice of GC-MS is based on the physicochemical properties of the analyte. With a boiling point of 138-142 °C at 10 mmHg, this compound is sufficiently volatile for gas chromatography.[10] Mass spectrometry provides definitive identification based on the compound's unique mass spectrum and allows for selective and sensitive quantification using specific ions.
Experimental Workflow
The overall workflow for the GC-MS analysis is depicted in the following diagram:
Caption: GC-MS analysis workflow for this compound.
Detailed Protocol
2.3.1. Reagents and Materials
-
Internal Standard (IS): e.g., 4-Phenylbutyronitrile or a suitable stable isotope-labeled analog.
-
Ethyl acetate (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
0.22 µm PTFE syringe filters
-
GC vials with inserts
2.3.2. Instrumentation
A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis.
| GC Parameter | Setting | Rationale |
| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection can be used for higher concentrations to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column, optimizing resolution and analysis time. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) | The non-polar stationary phase provides good separation for a wide range of compounds, including the target analyte. |
| Oven Program | Initial: 70 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min | The temperature program is designed to elute the analyte in a reasonable time with good peak shape, followed by a hold to elute any less volatile components. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | A standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan | Full scan mode is used for initial method development and peak identification. SIM mode is used for quantitative analysis to enhance sensitivity and selectivity. |
| Quantification Ion (m/z) | 98 | Based on the PubChem mass spectrum, m/z 98 is a prominent fragment ion, providing good sensitivity and specificity. |
| Qualifier Ions (m/z) | 55, 151 (molecular ion) | Used to confirm the identity of the analyte peak. |
2.3.3. Sample and Standard Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL). Spike each calibration standard with the internal standard at a constant concentration.
-
Sample Preparation: Dilute the sample matrix with ethyl acetate to bring the analyte concentration within the calibration range. Spike with the internal standard at the same concentration as the calibration standards.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.[11]
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][3][4][5]
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix and by the consistent ratio of qualifier to quantifier ions.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of the analyte (spiked matrix) at a minimum of three concentration levels across the range. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by performing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, flow rate).
Validation Workflow
Caption: Workflow for the validation of the analytical method.
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
For laboratories where GC-MS is not available, an HPLC-UV method can be developed.
Rationale and Considerations
This compound possesses a carbonyl group which acts as a chromophore, allowing for UV detection. However, the UV absorbance may be weak, potentially limiting the sensitivity of the method compared to GC-MS. A reverse-phase HPLC method is generally suitable for compounds of this polarity.[12][13][14][15]
Proposed HPLC Conditions
| HPLC Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for a wide range of neutral compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | The ratio should be optimized to achieve good retention and peak shape. A starting point could be 60:40 (v/v). |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| UV Detector Wavelength | ~210 nm or scan for λmax | The carbonyl chromophore typically absorbs at lower UV wavelengths. A UV scan of the analyte should be performed to determine the optimal wavelength. |
The validation of the HPLC method should follow the same principles outlined in the GC-MS validation protocol.
Data Presentation and System Suitability
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 50,100 | 0.030 |
| 0.5 | 7,650 | 50,500 | 0.151 |
| 2.5 | 38,200 | 50,300 | 0.759 |
| 10 | 155,000 | 50,800 | 3.051 |
| 50 | 780,000 | 50,600 | 15.415 |
| 100 | 1,555,000 | 50,750 | 30.640 |
| Linearity (r²) | - | - | 0.9995 |
Conclusion
This application note provides a detailed framework for the quantitative analysis of this compound using GC-MS as the primary method and HPLC-UV as a viable alternative. The provided protocols for instrumentation, sample preparation, and method validation are based on established scientific principles and regulatory guidelines. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data, which is essential for quality control and research in the pharmaceutical and chemical industries.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. lookchem.com [lookchem.com]
- 7. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 8. vibrantpharma.com [vibrantpharma.com]
- 9. chemscene.com [chemscene.com]
- 10. organomation.com [organomation.com]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 13. agilent.com [agilent.com]
- 14. HPLC analytical Method development: an overview [pharmacores.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Michael Addition of Cyclohexanone
Welcome to the technical support center for the optimization of the Michael addition of cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, we will address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Michael addition of cyclohexanone. Each solution is accompanied by an explanation of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Question 1: My Michael addition reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a Michael addition of cyclohexanone can stem from several factors, primarily related to the generation and reactivity of the nucleophile (the cyclohexanone enolate) and the nature of the Michael acceptor.
1. Inefficient Enolate Formation:
-
The Problem: Cyclohexanone is not a particularly acidic ketone. For it to act as a Michael donor, it must be deprotonated to form its enolate, which is the active nucleophile. The choice and amount of base are critical. If the base is too weak or used in insufficient quantities, enolate formation will be minimal.
-
The Solution:
-
Base Selection: Stronger bases are often required. While hydroxide bases like KOH can be effective, they can also promote side reactions like self-aldol condensation. For more controlled reactions, consider using bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).
-
Stoichiometry: The reaction can be catalytic in base, but sometimes a stoichiometric amount is necessary to drive the equilibrium towards the enolate. However, using a large excess of a strong inorganic base can also catalyze the reaction without the need for an organocatalyst, potentially leading to a racemic background reaction.
-
Stork Enamine Synthesis: An alternative and highly effective strategy is to convert cyclohexanone into an enamine using a secondary amine (e.g., pyrrolidine). Enamines are excellent nucleophiles for Michael additions and are formed under milder conditions. The reaction proceeds through an enamine intermediate which then attacks the Michael acceptor.
-
2. Poorly Activated Michael Acceptor:
-
The Problem: The Michael acceptor must be an electron-deficient alkene. The presence of a strong electron-withdrawing group (EWG) is essential to make the β-carbon sufficiently electrophilic for the enolate to attack.
-
The Solution:
-
Acceptor Choice: Typical Michael acceptors include α,β-unsaturated ketones (e.g., chalcones), esters, nitriles, and nitroalkenes. Nitroalkenes are particularly effective due to the strong electron-withdrawing nature of the nitro group.
-
Aldehydes as Acceptors: Be cautious when using α,β-unsaturated aldehydes as they are prone to 1,2-addition (attack at the carbonyl carbon) rather than the desired 1,4-conjugate addition, due to the high electrophilicity of the aldehyde carbonyl.
-
3. Reversibility of the Reaction (Retro-Michael Addition):
-
The Problem: The Michael addition is a reversible reaction. If the product is sterically hindered or energetically unfavorable, the equilibrium may favor the starting materials.
-
The Solution:
-
Temperature Control: Lowering the reaction temperature can help to trap the thermodynamically favored product and prevent the retro-Michael reaction. However, excessively low temperatures can also decrease the reaction rate.
-
Trapping the Product: In some cases, the intermediate enolate formed after the addition can be trapped by adding an alkyl halide, leading to an α-alkylation.
-
Question 2: I am observing significant side product formation, such as the self-aldol condensation of cyclohexanone. How can I minimize this?
Answer:
The formation of side products, particularly from the self-condensation of cyclohexanone, is a common issue arising from the reactivity of the enolate with another molecule of the ketone.
1. Reaction Conditions:
-
The Problem: The same basic conditions that promote the Michael addition can also facilitate the aldol reaction.
-
The Solution:
-
Controlled Addition: Add the cyclohexanone slowly to a mixture of the base and the Michael acceptor. This keeps the instantaneous concentration of the enolate low, favoring the reaction with the more electrophilic Michael acceptor over another molecule of cyclohexanone.
-
Temperature: Running the reaction at lower temperatures can disfavor the aldol reaction, which often has a higher activation energy than the Michael addition.
-
2. Catalyst Choice:
-
The Problem: Non-specific base catalysis can lead to a variety of side reactions.
-
The Solution:
-
Organocatalysis: Employing organocatalysts, such as proline and its derivatives, can provide a more controlled reaction environment. These catalysts often operate through an enamine mechanism, which can be more selective for the Michael addition over the aldol reaction. Bifunctional catalysts, such as those containing both a primary amine and a thiourea moiety, can activate both the nucleophile and the electrophile, leading to higher selectivity.
-
Question 3: My asymmetric Michael addition is resulting in low enantioselectivity (ee). How can I improve the stereochemical outcome?
Answer:
Achieving high enantioselectivity in the Michael addition of cyclohexanone requires careful selection of a chiral catalyst and optimization of reaction conditions to favor one stereochemical pathway.
1. Catalyst Selection and Loading:
-
The Problem: The choice of chiral catalyst is paramount for inducing asymmetry. A suboptimal catalyst or incorrect loading can lead to poor stereocontrol.
-
The Solution:
-
Catalyst Screening: A variety of chiral organocatalysts have been developed for this purpose. Proline-based catalysts, cinchona alkaloids, and bifunctional thiourea catalysts are common choices. It is often necessary to screen a small library of catalysts to find the optimal one for a specific substrate combination.
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it doesn't always lead to better enantioselectivity and can be costly. It is important to find the optimal balance. Lowering the catalyst loading may require longer reaction times but can sometimes improve the ee.
-
2. Solvent Effects:
-
The Problem: The solvent can significantly influence the transition state of the reaction, thereby affecting the enantioselectivity.
-
The Solution:
-
Solvent Screening: The optimal solvent is highly dependent on the catalyst system. Non-polar aprotic solvents are often beneficial for reactions involving hydrogen bonding between the catalyst and substrates. In some cases, aqueous environments or ionic liquids have been shown to be effective. A systematic screening of solvents with varying polarities is recommended.
-
3. Temperature:
-
The Problem: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to overcome the energy difference between the diastereomeric transition states.
-
The Solution:
-
Lowering the Temperature: Performing the reaction at lower temperatures often enhances enantioselectivity. However, this may also decrease the reaction rate, so a balance must be struck.
-
4. Additives:
-
The Problem: Sometimes, the catalyst alone is not sufficient to achieve high stereocontrol.
-
The Solution:
-
Co-catalysts/Additives: The addition of acidic or basic additives can modulate the activity and selectivity of the catalyst. For instance, acids can promote the hydrolysis of the enamine intermediate to regenerate the catalyst. Phenol derivatives have also been used as additives to improve both yield and enantioselectivity.
-
Question 4: I am having trouble with the regioselectivity of the addition. How can I control where the nucleophile attacks?
Answer:
For cyclohexanone, the primary concern is ensuring the reaction occurs at the α-carbon. However, with substituted cyclohexanones or cyclohexenones, regioselectivity can become a significant challenge.
1. Kinetic vs. Thermodynamic Control:
-
The Problem: Unsymmetrical ketones can form two different enolates: the less substituted (kinetic) and the more substituted (thermodynamic). The reaction conditions will dictate which enolate is preferentially formed.
-
The Solution:
-
Kinetic Enolate: To form the less substituted enolate, use a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.
-
Thermodynamic Enolate: To favor the more stable, more substituted enolate, use a smaller, strong base (like NaH or NaOEt) at higher temperatures to allow for equilibration.
-
2. Vinylogous Michael Addition:
-
The Problem: In the case of cyclohexenone derivatives, addition can occur at the α'-position or the γ-position (vinylogous Michael addition).
-
The Solution:
-
Catalyst-Controlled Regioselectivity: Certain primary amine catalysts can promote the formation of dienamine intermediates, leading to selective γ-addition. This allows for the functionalization of the cyclohexenone ring at a position further away from the carbonyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Michael addition of cyclohexanone?
A1: The Michael addition of cyclohexanone proceeds in three main steps:
-
Enolate Formation: A base removes an α-proton from cyclohexanone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).
-
Protonation: The resulting enolate is protonated to give the final 1,5-dicarbonyl product.
Alternatively, under organocatalysis with a secondary amine, the reaction proceeds via an enamine intermediate.
Q2: What are some common catalysts used for the Michael addition of cyclohexanone?
A2: A wide range of catalysts can be used, including:
-
Base Catalysts: Simple bases like NaOH, KOH, NaOEt, and t-BuOK.
-
Organocatalysts:
-
Proline and its derivatives.
-
Chiral primary and secondary amines.
-
Bifunctional catalysts like thioureas.
-
-
Metal-Based Catalysts: While less common for the direct addition of cyclohexanone, various metal complexes are used for Michael additions in general.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence the reaction in several ways:
-
Solubility: The reactants and catalyst must be soluble in the chosen solvent.
-
Enolate Stability: Polar aprotic solvents can stabilize the enolate.
-
Stereoselectivity: The solvent can play a crucial role in the organization of the transition state in asymmetric reactions, thus affecting the enantioselectivity.
Q4: Can I perform this reaction under solvent-free conditions?
A4: Yes, solvent-free Michael additions have been successfully reported and offer a "greener" alternative. These reactions are often promoted by solid-supported catalysts or by microwave irradiation.
Data Presentation
Table 1: Effect of Base and Temperature on the Michael Addition of Cyclohexanone to trans-Nitrostyrene
| Entry | Temperature (°C) | Base (mmol) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Room Temp | 0.025 | 20 | 95:5 | 85 |
| 2 | Room Temp | 0.040 | 65 | 98:2 | 88 |
| 3 | Room Temp | 0.050 | 72 | >99:1 | 90 |
| 4 | Room Temp | 0.060 | 75 | 98:2 | 85 |
| 5 | 50 | 0.050 | 70 | 95:5 | 83 |
Data adapted from a study on chiral phosphoproline-catalyzed asymmetric Michael addition. This table illustrates that an optimal amount of base is crucial for both yield and enantioselectivity, and increasing the temperature can have a detrimental effect on the stereochemical outcome.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene
-
To a reaction vial, add the chiral organocatalyst (e.g., 10-20 mol%) and any additive (e.g., 20 mol% p-nitrobenzoic acid).
-
Add the chosen solvent (e.g., 1 mL of dichloromethane).
-
Add the nitroalkene (1 equivalent).
-
Add cyclohexanone (typically in excess, e.g., 10 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Visualizations
Reaction Mechanism Workflow
Technical Support Center: Synthesis of 3-(2-Oxocyclohexyl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(2-oxocyclohexyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic route, ensuring high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a Michael addition, specifically the cyanoethylation of cyclohexanone with acrylonitrile.[1][2] This reaction is typically base-catalyzed and involves the formation of a new carbon-carbon bond.[3][4] While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the desired product. Understanding the underlying mechanisms is crucial for effective troubleshooting.
The core of the reaction involves the deprotonation of cyclohexanone at the α-carbon by a base to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile, an α,β-unsaturated nitrile.[1][3] Subsequent protonation yields the final product. The choice of base, solvent, temperature, and stoichiometry are all critical parameters that can influence the course of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis?
A1: The most prevalent side reaction is the formation of the dicyanoethylated product, 3,3'-(2-oxocyclohexane-1,1-diyl)dipropanenitrile. This occurs when the initially formed monocyanoethylated product is deprotonated at the remaining α-hydrogen and reacts with a second molecule of acrylonitrile. Careful control of stoichiometry, particularly avoiding a large excess of acrylonitrile, is key to minimizing this byproduct.
Q2: Can the acrylonitrile polymerize during the reaction?
A2: Yes, acrylonitrile is susceptible to anionic polymerization, especially in the presence of strong bases.[5] This can be a significant issue, leading to a complex reaction mixture and reduced yield of the desired product. Using a catalytic amount of a milder base and maintaining a controlled temperature can help mitigate this side reaction.
Q3: What is the role of the base catalyst, and which one should I choose?
A3: The base catalyst is essential for deprotonating the cyclohexanone to form the reactive enolate intermediate.[3][6] The choice of base is critical. Strong bases like sodium hydride or potassium tert-butoxide can be very effective but may also promote side reactions like polymerization and dicyanoethylation.[7][8] Weaker bases, such as triethylamine or potassium carbonate, offer better control but may require longer reaction times or higher temperatures. The optimal choice depends on the specific reaction conditions and desired outcome.
Q4: How does temperature affect the reaction?
A4: Temperature plays a crucial role in controlling the reaction rate and selectivity. Higher temperatures can accelerate the reaction but also increase the likelihood of side reactions, including polymerization and aldol condensation of cyclohexanone with itself. It is generally advisable to start at a lower temperature and gradually increase it if the reaction is too slow.
Q5: What are the best practices for purifying this compound?
A5: Purification is typically achieved through vacuum distillation.[9] The boiling point of this compound is approximately 138-142 °C at 10 mmHg.[9] Before distillation, it is important to neutralize the reaction mixture and remove the solvent. A preliminary extraction with an organic solvent followed by washing with brine can help remove inorganic salts and water-soluble impurities. Column chromatography can also be employed for higher purity, although it is less practical for large-scale synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Polymerization of acrylonitrile. 3. Formation of dicyanoethylated byproduct. 4. Loss of product during workup. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider increasing the reaction time or temperature cautiously. 2. Use a catalytic amount of a weaker base. Maintain a low reaction temperature. Add acrylonitrile dropwise to the reaction mixture. 3. Use a stoichiometric amount or a slight excess of cyclohexanone relative to acrylonitrile. 4. Ensure proper pH adjustment during workup to prevent product loss in the aqueous phase. Be careful during vacuum distillation to avoid product decomposition. |
| Presence of a High-Boiling Point Impurity | Formation of the dicyanoethylated byproduct. | Optimize the stoichiometry by using an excess of cyclohexanone. Add acrylonitrile slowly to the reaction mixture. Careful fractional distillation under high vacuum may help to separate the products. |
| Formation of a Polymeric Solid | Anionic polymerization of acrylonitrile.[5] | Use a less reactive, non-protic solvent. Employ a milder base in catalytic amounts. Maintain a low and consistent reaction temperature. Consider using a radical inhibitor if free-radical polymerization is suspected. |
| Reaction Fails to Initiate | 1. Inactive catalyst. 2. Presence of water in the reagents or solvent. | 1. Use a fresh batch of base catalyst. 2. Ensure all reagents and solvents are anhydrous. Water can quench the enolate and inhibit the reaction. |
| Complex Mixture of Products | 1. Multiple side reactions occurring. 2. Aldol condensation of cyclohexanone. | 1. Re-evaluate and optimize all reaction parameters: temperature, catalyst, solvent, and stoichiometry. 2. Lower the reaction temperature and use a non-protic solvent. |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the monocyanoethylated product while minimizing side reactions.
Materials:
-
Cyclohexanone (freshly distilled)
-
Acrylonitrile (stabilized with hydroquinone monomethyl ether)
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve potassium tert-butoxide (0.1 eq) in anhydrous tert-butanol under a nitrogen atmosphere.
-
Addition of Reactants: Cool the solution to 0-5 °C in an ice bath. Add cyclohexanone (1.2 eq) dropwise to the stirred solution. After the addition is complete, add acrylonitrile (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition of acrylonitrile is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation (138-142 °C at 10 mmHg) to obtain pure this compound.[9]
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the major side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04936H [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of Crude 3-(2-Oxocyclohexyl)propanenitrile
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 3-(2-Oxocyclohexyl)propanenitrile. Drawing from established chemical principles and field experience, this document addresses common challenges and offers robust troubleshooting strategies to ensure the attainment of highly pure material, a critical prerequisite for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Product is a Yellow to Brown Oil After Synthesis
-
Question: My crude this compound is a colored oil, but the pure compound is described as a clear liquid or low-melting solid. What is the source of the color and how can I remove it?
-
Answer: The yellow to brown discoloration in the crude product typically arises from a combination of factors inherent to the cyanoethylation reaction. The primary culprits are often residual starting materials, polymeric byproducts, and potentially small amounts of degradation products.
-
Unreacted Cyclohexanone and Acrylonitrile: Incomplete reaction can leave traces of the starting materials. While acrylonitrile is volatile, residual cyclohexanone can contribute to the oily consistency and may have its own impurities.
-
Polyacrylonitrile: Acrylonitrile has a propensity to polymerize, especially in the presence of basic catalysts used in the Michael addition.[1][2] This polymer is often a solid but can be present as fine, suspended particles or dissolved oligomers, contributing to the color and viscosity of the crude mixture.
-
Dicyanoethylated Byproduct: A common side reaction is the addition of a second molecule of acrylonitrile to the product, forming 2,6-bis(2-cyanoethyl)cyclohexanone. This higher molecular weight impurity will have a higher boiling point and different polarity, contributing to the overall impurity profile.
Solutions:
-
Vacuum Distillation: This is the most effective method for removing non-volatile impurities like polyacrylonitrile and the higher-boiling dicyanoethylated byproduct. This compound has a reported boiling point of 138-142 °C at 10 mmHg, which allows for its separation from less volatile contaminants.[3]
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is an excellent option. A solvent system of petroleum ether and ethyl acetate can effectively separate the desired product from both more polar and less polar impurities. A typical starting point is a 20:1 mixture of petroleum ether to ethyl acetate.[4]
-
Aqueous Workup (with caution): A carefully controlled aqueous workup can help remove some water-soluble impurities. However, it is crucial to maintain a neutral pH to avoid racemization of the chiral center at the 2-position of the cyclohexanone ring.[3][5]
-
Issue 2: Low Yield After Purification
-
Question: I am experiencing significant product loss during purification. What are the likely causes and how can I improve my recovery?
-
Answer: Low recovery can be attributed to several factors, including product degradation, incomplete extraction, or suboptimal purification parameters.
-
Thermal Degradation: Although beta-ketonitriles are generally stable, prolonged exposure to high temperatures during distillation can lead to degradation.
-
Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[6] This is a significant concern if acidic or basic reagents are used during the workup or if the chromatographic stationary phase has acidic or basic properties.
-
Racemization and Aldol Reactions: The presence of acidic or basic conditions can also lead to racemization of the chiral center at the alpha-position to the ketone.[5][7] Furthermore, under these conditions, self-condensation or other side reactions of the ketone can occur.
Solutions:
-
Optimize Distillation Conditions: Use a high-vacuum pump to lower the boiling point and minimize thermal stress. Ensure the heating mantle is set to a temperature that allows for a steady but not overly rapid distillation rate. Avoid distilling to dryness, as this can concentrate impurities and lead to decomposition.
-
Neutralize the Reaction Mixture: Before any aqueous workup or concentration, ensure the reaction mixture is neutralized to a pH of approximately 7. This will minimize the risk of acid- or base-catalyzed hydrolysis and racemization.
-
Use Neutral Silica Gel for Chromatography: If column chromatography is employed, using neutral silica gel can prevent on-column degradation or racemization.
-
Efficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Issue 3: Product Purity is Still Low After a Single Purification Step
-
Question: I have performed either distillation or column chromatography, but my product is still not pure enough according to my analytical data (GC-MS, NMR). What should I do?
-
Answer: Achieving high purity often requires a combination of purification techniques, especially when dealing with impurities that have similar physical properties to the desired product.
-
Co-eluting Impurities in Chromatography: The dicyanoethylated byproduct, being structurally similar to the desired product, may have a close retention factor (Rf) on TLC, leading to incomplete separation during column chromatography.
-
Azeotropes or Close Boiling Points in Distillation: While less common for this specific mixture, it's possible for an impurity to have a boiling point very close to that of the product, making separation by simple distillation challenging.
Solutions:
-
Sequential Purification: A highly effective strategy is to perform a vacuum distillation first to remove the bulk of the non-volatile and highly volatile impurities. The resulting enriched product can then be subjected to column chromatography for fine purification to remove closely related impurities like the dicyanoethylated byproduct.
-
Optimize Chromatographic Conditions: If you are relying solely on column chromatography, experiment with different solvent systems to maximize the separation between your product and the persistent impurity. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution.
-
Fractional Distillation: For larger scale purifications where chromatography is not practical, a fractional distillation column (e.g., a Vigreux or packed column) can provide better separation of compounds with close boiling points compared to a simple distillation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect in my crude this compound?
-
A1: The most common impurities are unreacted cyclohexanone, unreacted acrylonitrile, the dicyanoethylated byproduct (2,6-bis(2-cyanoethyl)cyclohexanone), and polyacrylonitrile.
-
-
Q2: What is the best way to monitor the progress of the purification?
-
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography. For distillation, collecting fractions and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable method to determine the purity of each fraction.
-
-
Q3: Can I use crystallization to purify this compound?
-
A3: While this compound has a reported melting point of 61-62 °C, suggesting it is a solid at room temperature, crystallization may be challenging from the crude oil.[5] It is often more effective to first perform distillation or chromatography to obtain a significantly purer material, which can then be crystallized from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane).
-
-
Q4: I see a white precipitate in my crude reaction mixture. What is it and how do I deal with it?
-
Q5: My final product is a racemic mixture. Is it possible to resolve the enantiomers?
-
A5: Yes, it is possible to resolve the enantiomers of chiral ketones. This is typically achieved through methods such as chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional techniques like crystallization or chromatography.[3][5]
-
Visualizing the Purification Workflow
The following diagram illustrates the recommended workflow for the purification of crude this compound.
Caption: Recommended purification workflow for crude this compound.
Troubleshooting Logic Diagram
This diagram outlines the logical steps for troubleshooting common purification issues.
Caption: Troubleshooting logic for purification issues.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a stirrer control.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. The initial bubbling will be due to the removal of dissolved gases and any low-boiling impurities like residual acrylonitrile.
-
Heating: Once a stable vacuum of approximately 10 mmHg is achieved, begin to heat the distillation flask gently.
-
Fraction Collection:
-
Forerun: Collect the initial fraction that distills at a lower temperature. This will likely contain any remaining cyclohexanone.
-
Product Fraction: Collect the fraction that distills at a constant temperature of 138-142 °C.[3]
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of the polymeric residue.
-
-
Analysis: Analyze the collected product fraction by GC-MS or NMR to confirm its purity.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in petroleum ether. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mixture of petroleum ether and ethyl acetate. A starting ratio of 20:1 is recommended.[4] The polarity of the eluent can be gradually increased if the product is slow to elute.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Summary of Key Components
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics & Purification Strategy |
| This compound | O=C1CCCCC1CCC#N | 151.21 | 138-142 @ 10 mmHg[3] | Desired product. Purified by vacuum distillation and/or column chromatography. |
| Cyclohexanone | O=C1CCCCC1 | 98.14 | 155.6 | Unreacted starting material. Removed by distillation (forerun). |
| Acrylonitrile | H2C=CHC#N | 53.06 | 77 | Unreacted starting material. Highly volatile, removed under vacuum. |
| 2,6-bis(2-Cyanoethyl)cyclohexanone | O=C1C(CCC#N)CCCC1CCC#N | 204.26 | > Boiling Point of Product | Dicyanoethylated byproduct. Higher boiling point, removed by distillation (residue) or separated by chromatography. |
| Polyacrylonitrile | -(CH2CH(CN))n- | Variable | Decomposes >300°C[8] | Polymeric byproduct. Non-volatile, removed by filtration or as distillation residue. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. rsc.org [rsc.org]
- 5. This compound|lookchem [lookchem.com]
- 6. Cyclohexanone, 2,6-bis(2-methylpropylidene)- | C14H22O | CID 5375800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. scbt.com [scbt.com]
Technical Support Center: Optimizing the Purity of 3-(2-Oxocyclohexyl)propanenitrile
Welcome to the technical support center for the synthesis and purification of 3-(2-Oxocyclohexyl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you achieve high purity in your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction: The Chemistry of Purification
This compound is commonly synthesized via a Michael addition of acrylonitrile to cyclohexanone, often catalyzed by a base or through a Stork enamine synthesis.[1][2] While the synthesis is relatively straightforward, achieving high purity can be challenging due to the formation of several side products and the potential for degradation. The purification strategy must be carefully designed to remove unreacted starting materials, isomeric byproducts, and other impurities. This guide will walk you through common issues and their solutions.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, viscous oil. What is the likely cause and how can I purify it?
Answer:
A dark, viscous appearance in the crude product often indicates the presence of polymeric material and aldol condensation products.
-
Causality:
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize under basic conditions, especially if the reaction temperature is not well-controlled.
-
Aldol Condensation: Cyclohexanone can undergo self-condensation in the presence of a base to form higher molecular weight, often colored, byproducts.[3]
-
-
Troubleshooting Workflow:
-
Detailed Protocol: Initial Cleanup
-
Dissolve the crude oil in a minimal amount of a suitable organic solvent like ethyl acetate.
-
If significant solids remain, these are likely polymeric. Filter the solution to remove them.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl to neutralize any remaining base catalyst.
-
Water to remove salts.
-
Saturated NaCl solution (brine) to aid in phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting oil should be lighter in color and less viscous, ready for further purification.
-
Q2: My final product shows a low boiling point during vacuum distillation and a peak corresponding to cyclohexanone in the GC-MS. How do I remove unreacted starting material?
Answer:
This is a common issue indicating an incomplete reaction or inefficient removal of volatile starting materials.
-
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted cyclohexanone.
-
Inefficient Removal: Standard rotary evaporation may not be sufficient to remove all unreacted cyclohexanone, which has a relatively high boiling point (155.6 °C at atmospheric pressure). [4]
-
-
Troubleshooting and Purification Strategy:
| Impurity | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 10 mmHg) | Purification Method |
| Cyclohexanone | 155.6 [4] | ~47 | Careful Vacuum Distillation |
| This compound | 276.3[5] | 138-142[6] | Target Product |
-
Detailed Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. A short Vigreux column is recommended to improve separation.
-
Conditions:
-
Pressure: Maintain a stable vacuum, for example, at 10 mmHg.
-
Temperature: Gradually heat the distillation flask in an oil bath.
-
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will be enriched in cyclohexanone (boiling point ~47 °C at 10 mmHg).
-
Main Fraction: Once the temperature stabilizes at the boiling point of the product (138-142 °C at 10 mmHg), switch to a clean receiving flask to collect the pure this compound. [6] * Residue: Stop the distillation before the flask is completely dry to avoid charring of any high-boiling impurities.
-
-
Q3: My NMR spectrum shows an additional set of peaks, and the GC-MS has a peak with a higher mass. What is this impurity?
Answer:
This impurity is likely the dicyanoethylation product, where two molecules of acrylonitrile have reacted with one molecule of cyclohexanone.
-
Causality:
-
If the reaction conditions are too harsh or if there is a large excess of acrylonitrile, a second Michael addition can occur at the other alpha-carbon of the cyclohexanone ring.
-
-
Identification and Removal:
Caption: Strategy for removing the dicyanoethylation byproduct.
-
Detailed Protocol: Flash Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). [7] * Starting Point: Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes.
-
Gradient: Gradually increase the polarity of the eluent to elute your product and then the more polar dicyanoethylated impurity.
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Confirmation: Combine the pure fractions and confirm the purity by GC-MS and NMR.
-
Q4: During workup, I notice my product has some solubility in the aqueous layer, leading to low yield. How can I improve recovery?
Answer:
The presence of the ketone and nitrile groups gives this compound some polarity, which can lead to partial solubility in water.
-
Causality:
-
The polar functional groups (ketone and nitrile) can form hydrogen bonds with water.
-
Insufficient use of salt in the aqueous layer during extraction.
-
-
Improved Workup Protocol:
-
After quenching the reaction, perform the initial extraction with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Back-Extraction: Extract the aqueous layer again with fresh portions of the organic solvent (2-3 times) to recover any dissolved product.
-
Brine Wash: Combine all organic extracts and wash them with a saturated solution of sodium chloride (brine). This reduces the solubility of the organic product in the aqueous phase by increasing the ionic strength of the aqueous layer.
-
Proceed with drying and concentration of the combined organic layers.
-
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the ideal storage conditions for this compound? A: It should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [8] Q6: I suspect my nitrile group is hydrolyzing to a carboxylic acid or amide. How can I detect this and prevent it? A:
-
Detection:
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (for the carboxylic acid) around 2500-3300 cm⁻¹ and a C=O stretch for the acid around 1700-1725 cm⁻¹. An amide would show N-H stretches around 3100-3500 cm⁻¹.
-
NMR Spectroscopy: A carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum.
-
Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution of your product with a mild base like saturated sodium bicarbonate solution.
-
-
Prevention:
Q7: Can a retro-Michael reaction occur, and what are the consequences? A: Yes, the Michael addition is potentially reversible (a retro-Michael reaction), especially under basic conditions. [11][12]This would lead to the reformation of cyclohexanone and acrylonitrile, resulting in a lower yield of the desired product and contamination with starting materials. To minimize this, it is important to neutralize the base catalyst with acid during workup as soon as the reaction is complete.
Q8: What analytical techniques are best for assessing the final purity? A: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as unreacted starting materials and side products. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any structural isomers or impurities that are not easily detected by GC-MS. [14]* Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key functional groups (ketone C=O stretch around 1715 cm⁻¹, nitrile C≡N stretch around 2245 cm⁻¹).
References
- 1. researchgate.net [researchgate.net]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemscene.com [chemscene.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Retro-Michael Reaction - Explore the Science & Experts | ideXlab [idexlab.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing 3-(2-Oxocyclohexyl)propanenitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting strategies, and optimized protocols for the cyanoethylation of cyclohexanone. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to maximize your product yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection, reaction mechanisms, and optimization strategies.
Q1: What is the fundamental reaction for synthesizing this compound, and why is catalyst selection so critical?
The synthesis is a classic example of a Michael addition (or conjugate addition), where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1][2] In this case, the enolate of cyclohexanone (the Michael donor) attacks the β-carbon of acrylonitrile (the Michael acceptor).
The choice of catalyst is paramount because it governs the formation and reactivity of the cyclohexanone enolate. An ideal catalyst should:
-
Promote efficient enolate formation at a reasonable rate.
-
Minimize common side reactions, such as the self-condensation of cyclohexanone or polycyanoethylation.[3]
-
Be easily separable from the reaction mixture during workup.
The reaction's success hinges on controlling the delicate balance between activating the nucleophile (cyclohexanone) without triggering undesirable side pathways.
Q2: What are the primary classes of catalysts for this reaction, and what are their mechanisms?
There are two main categories of catalysts typically employed for this transformation: traditional base catalysts and modern organocatalysts.
-
Base Catalysts (e.g., KOH, NaOEt): These strong bases operate by deprotonating cyclohexanone to form a reactive enolate ion. This enolate then acts as the nucleophile in the Michael addition. While effective and inexpensive, strong bases can promote side reactions like aldol condensation and may be difficult to remove completely.[4]
-
Organocatalysts (e.g., Proline, Chiral Diamines): These catalysts function by forming a nucleophilic enamine intermediate with cyclohexanone.[5][6] This enamine is reactive enough to add to acrylonitrile but is generally less basic than a full enolate, which can suppress base-catalyzed side reactions. Many modern organocatalysts are designed for asymmetric synthesis, but their principles can be applied to optimize yield in racemic preparations as well.[7]
The mechanistic difference is visualized below.
DOT script for Reaction Mechanism Diagram
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Temperature control to minimize byproducts in 3-(2-Oxocyclohexyl)propanenitrile synthesis
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile. The core focus is on leveraging temperature control as a primary tool to minimize the formation of critical byproducts, thereby maximizing the yield and purity of the desired mono-adduct. This document moves beyond procedural steps to explain the underlying chemical principles governing the reaction, empowering users to make informed, real-time decisions during their experiments.
Section 1: Foundational Principles – The Reaction and Its Challenges
The synthesis of this compound is a classic example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this case, cyclohexanone (acting as the nucleophile via its enolate or enamine form) adds to acrylonitrile, an excellent Michael acceptor.[3][4][5] While seemingly straightforward, the reaction is a competitive system where temperature is the master variable dictating the outcome.
The desired reaction proceeds as follows: a base catalyst abstracts an acidic α-proton from cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of acrylonitrile to yield the target molecule after workup.
However, the success of this synthesis is contingent on suppressing three primary temperature-dependent side reactions:
-
Dicyanoethylation: The mono-adduct product still possesses an acidic α-proton. Under forcing conditions (excessively high temperature or strong base), it can also form an enolate and react with a second molecule of acrylonitrile. This is often the most significant yield-reducing byproduct.
-
Acrylonitrile Polymerization: Acrylonitrile is prone to anionic polymerization, a process readily initiated by the base catalyst and accelerated by heat. This results in the formation of an insoluble, often intractable solid, consuming reagent and complicating purification.
-
Aldol Self-Condensation: Like any enolizable ketone, cyclohexanone can react with itself in an aldol condensation reaction, particularly when heated in the presence of a base, leading to a mixture of aldol adducts and their dehydration products.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer explains the underlying cause and provides actionable solutions centered on temperature and reaction parameter control.
Q1: My final product is contaminated with a significant amount of a higher molecular weight species, leading to low yield of the target molecule. What is happening?
A1: This is the classic signature of dicyanoethylation . The mono-adduct you successfully formed has reacted again with acrylonitrile. The root cause is an excess of energy in the system, allowing the deprotonation of the less acidic mono-adduct.
-
Causality: The activation energy for the second Michael addition is higher than the first. By increasing the reaction temperature, you are supplying sufficient energy to overcome this barrier, driving the reaction toward the undesired di-adduct. A strong base exacerbates this by increasing the equilibrium concentration of the product's enolate.
-
Troubleshooting Actions:
-
Reduce Temperature Immediately: The primary control lever is temperature. The reaction is exothermic; initial mixing of reagents should be done in an ice bath (0-5 °C). After the initial exotherm subsides, allow the reaction to proceed at a strictly controlled temperature, typically not exceeding 25-30 °C.
-
Slow Acrylonitrile Addition: Instead of adding all the acrylonitrile at once, add it dropwise over 30-60 minutes using an addition funnel. This keeps the instantaneous concentration of the Michael acceptor low, favoring the more rapid first reaction and minimizing both di-adduct formation and polymerization.
-
Re-evaluate Your Base: If using a very strong base like sodium ethoxide or LDA, consider a milder catalyst such as potassium carbonate or a catalytic amount of a hydroxide base.[6] This reduces the rate of the second deprotonation.
-
Q2: My reaction mixture became thick, and a white/yellow solid precipitated. What is this, and how can I avoid it?
A2: You are observing the anionic polymerization of acrylonitrile . This is a very fast, exothermic process that competes directly with the desired Michael addition.
-
Causality: "Hot spots" in the reaction vessel, caused by poor stirring or a rapid, uncontrolled exotherm, will trigger polymerization. The base catalyst itself is the initiator. The higher the temperature, the faster the rate of polymerization.
-
Troubleshooting Actions:
-
Aggressive Temperature Control: Maintain a low and constant temperature throughout the addition of acrylonitrile. An ice bath is essential during the addition phase.
-
Improve Agitation: Ensure vigorous mechanical stirring to dissipate heat effectively and prevent localized temperature spikes.
-
Check Acrylonitrile Quality: Use acrylonitrile with an appropriate inhibitor (like MEHQ). If you have distilled the acrylonitrile to remove the inhibitor, it must be used immediately and kept cold, as it will be highly prone to polymerization.
-
Q3: What is the optimal temperature profile for this synthesis, and how should I maintain it?
A3: There is no single "perfect" temperature, as it depends on the catalyst, solvent, and scale. However, a well-controlled temperature profile is the most critical parameter for success. The goal is to find a temperature high enough for a reasonable reaction rate but low enough to suppress byproduct formation.
| Stage | Temperature Range (°C) | Rationale & Control Method |
| Initial Mixing & Addition | 0 – 10 °C | To control the initial exotherm of the reaction. Use an ice/water bath and add acrylonitrile dropwise. |
| Reaction Progression | 20 – 30 °C | To allow the reaction to proceed to completion at a controlled rate, minimizing side reactions. Use a water bath or a temperature-controlled mantle. |
| Forced Completion (Optional) | 35 – 40 °C | If the reaction is stalled (monitored by TLC/GC), a slight and brief increase in temperature can be applied, but this increases the risk of byproducts. |
Q4: My TLC/GC analysis shows multiple spots near the cyclohexanone starting material. Why?
A4: This is likely due to the aldol self-condensation of cyclohexanone . While generally less of an issue than dicyanoethylation, it can occur if the reaction is run at elevated temperatures for extended periods.
-
Causality: The same basic conditions that generate the enolate for the Michael addition can also promote the enolate to attack another molecule of neutral cyclohexanone. This process is significantly accelerated by heat.
-
Troubleshooting Actions:
-
Adhere to Recommended Temperatures: Avoid heating the reaction mixture above 40 °C.
-
Limit Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the workup. Unnecessarily long reaction times, especially with heating, will favor aldol condensation.
-
Stoichiometry: Ensure you are not using a large excess of cyclohexanone for a prolonged period at high temperatures.
-
Section 3: Recommended Experimental Protocol for Maximizing Mono-Adduct Selectivity
This protocol is designed as a self-validating system incorporating the principles discussed above to favor the formation of this compound.
Materials:
-
Cyclohexanone (1.0 eq)
-
Acrylonitrile (1.05 eq), inhibited
-
Ethanol (as solvent)
-
Potassium Hydroxide (KOH), 40% aqueous solution (catalytic, ~0.05 eq)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing addition funnel
-
Ice/water bath
Procedure:
-
Setup: Assemble the flask with the stirrer, thermometer, and addition funnel in a fume hood. Place the flask in an ice/water bath.
-
Initial Charge: Charge the flask with cyclohexanone and ethanol. Begin stirring and allow the solution to cool to 5 °C.
-
Catalyst Addition: Add the catalytic amount of 40% KOH solution to the cooled flask.
-
Controlled Acrylonitrile Addition: Fill the addition funnel with acrylonitrile. Add the acrylonitrile dropwise to the reaction mixture over approximately 45 minutes, ensuring the internal temperature does not exceed 10 °C . Adjust the addition rate and cooling bath as necessary.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor the reaction's progress every 30 minutes using TLC or GC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and neutralize the catalyst by adding dilute acetic acid or HCl until the pH is ~7.
-
Workup & Purification: Proceed with a standard aqueous workup, extraction with a suitable organic solvent (e.g., ethyl acetate), and purification by vacuum distillation or column chromatography. The boiling point of the product is approximately 138-142 °C at 10 mmHg.[7]
Section 4: Visual Workflow for Troubleshooting
Use this flowchart to diagnose and resolve common issues based on your experimental observations.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Buy 3-(2-Oxocyclopentyl)propanenitrile (EVT-403043) | 4594-77-8 [evitachem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemsynthesis.com [chemsynthesis.com]
Overcoming challenges in the work-up of 3-(2-Oxocyclohexyl)propanenitrile
Welcome to the technical support center for the synthesis and work-up of 3-(2-Oxocyclohexyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, complete with detailed experimental protocols and visual aids to ensure your success.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via a Michael addition reaction between cyclohexanone and acrylonitrile. This reaction, while robust, is accompanied by several potential challenges during the work-up and purification stages. This guide will address these issues systematically, providing both the "how" and the "why" for each recommended step.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the work-up of this compound.
Q1: My reaction mixture is a thick, viscous oil after the reaction. Is this normal?
A1: Yes, this is quite common. The crude reaction mixture often contains the product, unreacted starting materials, catalyst, and potentially some polymeric material from the acrylonitrile. The viscosity can also be attributed to the formation of cyclohexanone self-condensation products, especially if the reaction is run under strongly basic conditions for an extended period. The key is to proceed with a proper aqueous work-up to remove the catalyst and water-soluble components.
Q2: I'm observing a significant amount of a white solid precipitating during my aqueous work-up. What is it?
A2: This is likely a result of acrylonitrile polymerization. Acrylonitrile is prone to polymerization, especially in the presence of bases, which are often used to catalyze the Michael addition. To mitigate this, it is advisable to use a polymerization inhibitor, such as hydroquinone, in your acrylonitrile if it is not already stabilized. If polymerization has occurred, the polymer will need to be filtered off.
Q3: My TLC plate shows multiple spots, even after the reaction should be complete. What are the likely impurities?
A3: Besides your starting materials (cyclohexanone and acrylonitrile), common impurities include:
-
3-(2-Oxocyclohexyl)propanoic acid: This is formed by the hydrolysis of the nitrile group of your product during the aqueous work-up, especially if the conditions are too acidic or basic for a prolonged period.[1][2]
-
Cyclohexanone self-condensation products: Under basic conditions, cyclohexanone can undergo an aldol condensation with itself to form dimers and other oligomers.[3][4][5][6][7]
-
Polyacrylonitrile: As mentioned, this is a common byproduct if the acrylonitrile polymerizes.[8][9][10]
Q4: I'm having trouble separating the product from the starting materials by column chromatography. What solvent system do you recommend?
A4: A good starting point for column chromatography is a gradient of ethyl acetate in hexanes. Typically, a gradient from 5% to 30% ethyl acetate in hexanes will effectively separate the less polar cyclohexanone from the more polar product. The exact ratio will depend on your specific reaction mixture and the TLC analysis.
Q5: Can I purify this compound by distillation?
A5: Yes, vacuum distillation is a viable method for purification. The boiling point of this compound is reported to be 138-142 °C at 10 mmHg.[7] This method is particularly effective for removing non-volatile impurities like polymeric material and salts. However, care must be taken to avoid thermal decomposition.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and how to resolve them.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC. If starting material is still present after the recommended reaction time, consider extending the reaction time or adding a small amount of additional catalyst. |
| Product lost during work-up. | Ensure the pH of the aqueous layer is neutral before extraction to prevent the product from being hydrolyzed. Use a sufficient volume of organic solvent for extraction and perform multiple extractions to ensure complete recovery. | |
| Side reactions. | Minimize the reaction temperature and time to reduce the formation of cyclohexanone self-condensation products. Use acrylonitrile with a polymerization inhibitor to prevent loss of starting material. | |
| Emulsion formation during extraction | High concentration of base or polymeric material. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is a yellow or brown oil | Presence of impurities. | The color is often due to residual catalyst or byproducts. Purification by column chromatography or vacuum distillation should yield a colorless to pale yellow oil. |
| Product decomposes during distillation | High temperature. | Ensure you are using a good vacuum source to lower the boiling point. Use a short-path distillation apparatus to minimize the time the product is exposed to high temperatures. |
| Nitrile hydrolysis to carboxylic acid | Prolonged exposure to acidic or basic conditions during work-up. | Neutralize the reaction mixture promptly after the reaction is complete. Use a buffer solution if necessary to maintain a neutral pH during the extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for Michael additions of this type.
Materials:
-
Cyclohexanone
-
Acrylonitrile (stabilized with a polymerization inhibitor)
-
Triton B (40% in methanol) or another suitable base
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 equivalent).
-
Add acrylonitrile (1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add the basic catalyst (e.g., Triton B, 0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 5% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%).
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
Materials:
-
Crude or partially purified this compound
-
Vacuum distillation apparatus (short-path is recommended)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Set up the vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at 138-142 °C at 10 mmHg.[7]
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualization and Workflow Diagrams
To further clarify the processes, the following diagrams illustrate the reaction and purification workflows.
Caption: General workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Scientific & Academic Publishing: Articles [manuscriptsystem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Identifying Impurities in 3-(2-Oxocyclohexyl)propanenitrile by GC-MS
Welcome to the technical support guide for the analysis of 3-(2-Oxocyclohexyl)propanenitrile and its impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the impurity profiling of this compound. The following question-and-answer format provides in-depth troubleshooting advice, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography Issues
Question 1: I am observing significant peak tailing for the main component, this compound. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in gas chromatography and can arise from several factors, broadly categorized as either flow path disruptions or chemical interactions within the GC system.[1][2] For a polar compound like this compound, which contains both a ketone and a nitrile functional group, active sites in the GC flow path are a primary suspect.
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a frequent source of activity. Start by performing routine maintenance, which includes replacing the inlet liner, septum, and O-ring.[1][3] An accumulation of non-volatile residues can create active sites. Consider using an ultra-inert liner to minimize interactions.
-
Column Activity: If inlet maintenance doesn't resolve the issue, the problem may lie with the column.
-
Column Contamination: The front end of the column can become contaminated over time. Trimming 15-30 cm from the front of the column can often restore peak shape.
-
Column Degradation: If the column is old or has been subjected to high temperatures or aggressive samples, the stationary phase may be degraded. In this case, column replacement is necessary. For active compounds, using an inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[3]
-
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[1][3] Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector, according to the manufacturer's instructions.
-
Solvent-Phase Polarity Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[3] For a mid-polarity compound like this compound on a standard non-polar or mid-polar column, common solvents like dichloromethane or ethyl acetate are generally suitable. However, if you are using a highly polar solvent, consider switching to a more compatible one.
Question 2: I am struggling to achieve baseline separation between this compound and a closely eluting impurity. What steps can I take to improve resolution?
Answer:
Achieving adequate resolution between closely eluting peaks is crucial for accurate impurity identification and quantification. This can be addressed by optimizing your GC method.
Optimization Strategies:
-
Modify the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks.
-
Reduce the Ramp Rate: A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can enhance separation.[4] Experiment with reducing the ramp rate in the region where the critical pair elutes.
-
-
Change the Column: If optimizing the temperature program is insufficient, a different column may be necessary.
-
Increase Column Length: A longer column provides more theoretical plates and thus better resolving power.
-
Decrease Internal Diameter: A narrower column also increases efficiency.
-
Change Stationary Phase: The most effective way to alter selectivity is to change the stationary phase. If you are using a non-polar column (e.g., HP-5MS), switching to a more polar column (e.g., a wax column) will change the elution order and likely improve the separation of polar analytes from the main peak.[4]
-
-
Derivatization: For compounds with active functional groups like ketones, derivatization can improve chromatographic behavior and may also alter elution times, aiding in separation.[5][6] For the ketone group in this compound, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be effective.[5]
Table 1: GC Method Optimization for Improved Resolution
| Parameter | Initial Condition (Example) | Modified Condition | Rationale |
| Initial Oven Temp. | 100 °C | 80 °C | Better focusing of analytes at the column head. |
| Temp. Ramp Rate | 10 °C/min | 5 °C/min | Increases interaction with the stationary phase, enhancing separation. |
| Column Phase | 5% Phenyl Methylpolysiloxane | Polyethylene Glycol (Wax) | Changes selectivity for polar analytes. |
| Column Length | 30 m | 60 m | Increases theoretical plates and resolving power. |
Mass Spectrometry Issues
Question 3: How do I interpret the mass spectrum of this compound and what are the expected fragmentation patterns for potential impurities?
Answer:
Interpreting the mass spectrum involves identifying the molecular ion and rationalizing the major fragment ions. For this compound (C9H13NO, MW: 151.21), the molecular ion peak (M+) should be observed at m/z 151.[7][8][9] The presence of a single nitrogen atom follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10]
Expected Fragmentation:
-
Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for cyclic ketones.[11] This can lead to the loss of ethylene (C2H4) or other fragments from the cyclohexyl ring.
-
A characteristic fragment for saturated cyclic ketones like cyclohexanone is often observed at m/z 55 .[11]
-
Cleavage of the bond between the cyclohexyl ring and the propanenitrile side chain can also occur.
Identifying Potential Impurities:
Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[12][13] The synthesis of this compound often involves the Michael addition of acrylonitrile to a cyclohexanone enamine.[14][15]
Table 2: Potential Impurities and Their Expected Mass Spectral Signatures
| Potential Impurity | Structure | Molecular Weight | Likely Origin | Key Mass Fragments (m/z) |
| Cyclohexanone | C6H10O | 100.14 | Starting Material | 100 (M+), 82, 55, 42 |
| Acrylonitrile | C3H3N | 53.06 | Starting Material | 53 (M+), 52, 26 |
| Dimer of Acrylonitrile | C6H6N2 | 106.12 | By-product | 106 (M+), 79, 52 |
| Self-addition product of Cyclohexanone | C12H18O | 178.27 | By-product | 178 (M+), fragments depending on structure |
Workflow for Impurity Identification:
References
- 1. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. This compound 97% | CAS: 4594-78-9 | AChemBlock [achemblock.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chemscene.com [chemscene.com]
- 10. whitman.edu [whitman.edu]
- 11. GCMS Section 6.11.2 [people.whitman.edu]
- 12. database.ich.org [database.ich.org]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. echemi.com [echemi.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Strategies to improve the reaction rate of 3-(2-Oxocyclohexyl)propanenitrile formation
Technical Support Center: Synthesis of 3-(2-Oxocyclohexyl)propanenitrile
Welcome to the dedicated technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in optimizing this important reaction. The formation of this compound via the cyanoethylation of cyclohexanone is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] Success hinges on carefully controlling reaction parameters to favor the desired 1,4-addition pathway and minimize competing side reactions.
This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: The reaction rate is extremely slow or has stalled.
Question: I've combined cyclohexanone, acrylonitrile, and my basic catalyst, but analysis (TLC, GC-MS) shows very little product formation even after several hours. What are the primary causes for a slow or stalled reaction?
Answer: A sluggish reaction rate is a common issue that typically points to problems with catalyst activity, reactant quality, or temperature.
Potential Causes & Recommended Solutions:
-
Inactive or Insufficient Catalyst: The base catalyst is essential for generating the cyclohexanone enolate, the active nucleophile in the reaction.[3][4]
-
Solution: Ensure your catalyst is active. If using solid hydroxides (NaOH, KOH), ensure they haven't been passivated by atmospheric CO₂. Use freshly crushed pellets or a freshly prepared aqueous solution. For catalysts like Triton B (benzyltrimethylammonium hydroxide), which is often supplied as a solution in methanol, verify its concentration and ensure it has not degraded during storage.[5][6][7] Consider increasing the catalyst loading incrementally.
-
Protocol: Start with a catalytic amount (e.g., 0.1 eq) of a strong base like Triton B. If the reaction is slow, increase the amount to 0.2-0.3 eq. Be aware that excessive base can promote side reactions.[6]
-
-
Low Reaction Temperature: Like most chemical reactions, the cyanoethylation of cyclohexanone is temperature-dependent.
-
Solution: If you are running the reaction at room temperature, consider moderately increasing the heat. A gentle reflux (temperature depending on the solvent) can significantly accelerate the reaction rate. However, excessive heat can promote the polymerization of acrylonitrile.
-
Protocol: Set up the reaction in a flask with a reflux condenser. Use a suitable solvent like tert-butanol or dioxane. Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC.
-
-
Presence of Inhibitors: Acrylonitrile is often shipped with polymerization inhibitors (like hydroquinone monomethyl ether). While necessary for storage, high concentrations can quench the radical pathways that may be involved or interact with the catalyst.
-
Solution: While not always necessary, if you suspect inhibitor interference, you can pass the acrylonitrile through a column of activated alumina to remove it just before use. Caution: Inhibitor-free acrylonitrile is prone to vigorous polymerization and should be used immediately.
-
Issue 2: The final product yield is disappointingly low.
Question: The reaction worked, but my isolated yield of this compound is much lower than expected. What factors could be responsible for the loss of product?
Answer: Low yield is often a result of competing side reactions or an unfavorable reaction equilibrium. The key is to shift the balance toward the desired Michael addition product.
Potential Causes & Recommended Solutions:
-
Dominance of Side Reactions: Several side reactions can consume starting materials and reduce the yield.
-
Aldol Condensation: The cyclohexanone enolate can react with another molecule of cyclohexanone, leading to aldol products.[8] This is more common with strong bases and higher concentrations of the ketone.
-
Acrylonitrile Polymerization: Acrylonitrile can polymerize in the presence of strong bases, heat, or light, appearing as a solid white precipitate.[9]
-
Dicyanoethylation: The product itself has an acidic proton alpha to the ketone and can react with a second molecule of acrylonitrile.[6]
-
Solution Strategy:
-
Control Stoichiometry: Use a slight excess of cyclohexanone relative to acrylonitrile to ensure the latter is consumed, minimizing its polymerization.
-
Slow Addition: Add the acrylonitrile dropwise to the mixture of cyclohexanone and catalyst. This keeps the instantaneous concentration of acrylonitrile low, disfavoring polymerization.[10]
-
Moderate Temperature: Avoid excessive heat, which accelerates polymerization.[11]
-
Catalyst Choice: Weaker bases or phase-transfer catalysts can sometimes provide better selectivity and reduce side reactions compared to strong hydroxides.[7]
-
-
-
Reversible Reaction (Retro-Michael Addition): The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.
-
Solution: Ensure that once the reaction is complete, the basic catalyst is neutralized during the workup (e.g., by adding a mild acid like acetic acid or ammonium chloride solution) before any purification steps involving heat (like distillation), which could promote the retro-Michael reaction.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of this compound?
The reaction proceeds via a base-catalyzed Michael or conjugate addition mechanism.[1][4]
-
Deprotonation: A basic catalyst (B:) removes an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile (the Michael acceptor).[5] The electron-withdrawing nitrile group makes the β-carbon electrophilic.[5]
-
Protonation: The resulting intermediate is protonated by the conjugate acid of the catalyst (HB) or solvent to yield the final product, this compound, and regenerate the catalyst.
Reaction Mechanism Diagram
Caption: The base-catalyzed Michael addition mechanism.
Q2: How do I choose the right catalyst for this reaction?
The choice of catalyst is a balance between reactivity and selectivity.
| Catalyst | Type | Strength | Common Usage/Notes |
| Sodium Hydroxide (NaOH) | Inorganic Base | Strong | Inexpensive and effective, but can promote side reactions like polymerization. |
| Potassium Hydroxide (KOH) | Inorganic Base | Strong | Similar to NaOH, sometimes used in alcoholic solutions. |
| Triton B | Quaternary Ammonium Hydroxide | Strong | A very effective catalyst, often providing higher yields and cleaner reactions.[5][6][7] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Organic Base | Strong, Non-nucleophilic | Can be effective and may offer better solubility in organic solvents. |
| Basic Alumina | Heterogeneous | Moderate | Can simplify workup as the catalyst is filtered off, but may have lower activity. |
For initial trials, Triton B is highly recommended due to its documented effectiveness in promoting cyanoethylation reactions with minimal side products compared to simple hydroxides.[6]
Q3: What are the critical safety precautions when working with acrylonitrile?
Acrylonitrile is a hazardous material, and strict safety protocols are mandatory.
-
Toxicity: Acrylonitrile is toxic by inhalation, ingestion, and skin absorption. It is also a suspected carcinogen.
-
Flammability: It is a highly flammable liquid.
-
Handling: Always handle acrylonitrile in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time), safety goggles, and a lab coat.
-
Storage: Store in a cool, well-ventilated area away from ignition sources. Ensure the container is tightly sealed.[2]
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free (neat) reactions are possible and can be advantageous by increasing reactant concentration, which may improve reaction rates.[12] However, this also increases the risk of side reactions and can make temperature control more difficult due to the exothermic nature of the reaction.[9] If attempting a neat reaction, it is crucial to add the acrylonitrile very slowly with efficient stirring and cooling to manage the heat generated.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Cyclohexanone (reagent grade)
-
Acrylonitrile (stabilized, reagent grade)
-
Triton B (40% solution in methanol)
-
Toluene (or other suitable solvent like tert-butanol)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen or argon atmosphere.
-
Initial Charge: To the flask, add cyclohexanone (1.1 equivalents) and toluene (approx. 2 mL per gram of cyclohexanone).
-
Catalyst Addition: Add Triton B solution (0.1 equivalents) to the stirred solution.
-
Acrylonitrile Addition: Fill the addition funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile to the reaction mixture dropwise over 30-60 minutes. Maintain the internal temperature below 40 °C (use a water bath for cooling if necessary).
-
Reaction: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the catalyst by adding glacial acetic acid until the mixture is slightly acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel and wash with water (2x), followed by saturated sodium bicarbonate solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by vacuum distillation (Boiling Point: 138-142 °C at 10 mmHg) to yield pure this compound.[13]
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Problems on Conjugate (Michael) Additions and Related Syntheses The prob.. [askfilo.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyltrimethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization and Validation of 3-(2-Oxocyclohexyl)propanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for the comprehensive structural characterization and analytical validation of 3-(2-Oxocyclohexyl)propanenitrile (CAS No. 4594-78-9). Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental choices, establish self-validating protocols, and compare the target molecule against a relevant structural analog to provide a holistic analytical perspective.
Introduction: The Analytical Imperative
This compound is a valuable bifunctional molecule, incorporating both a ketone and a nitrile moiety. Its utility as an intermediate in the synthesis of more complex molecules, such as nitrogen-containing heterocycles and specialty polymers, necessitates an unambiguous confirmation of its structure and purity.[1][2][3] The presence of a chiral center at the C2 position of the cyclohexanone ring further complicates its analysis, making a multi-technique approach not just recommended, but essential for robust characterization.
This guide is structured to provide a logical workflow, from initial property assessment to definitive structural elucidation and purity confirmation, ensuring that the data generated is reliable, reproducible, and fit for purpose in a regulated or research environment.
Foundational Physicochemical Properties
Before embarking on spectroscopic analysis, a summary of the known physical and chemical properties of the target compound provides a crucial baseline for experimental design. For instance, the boiling point informs the selection of appropriate parameters for Gas Chromatography (GC).
| Property | Value | Source |
| CAS Number | 4594-78-9 | [1][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | Clear yellow to brown liquid | [1] |
| Boiling Point | 138-142 °C (at 10 mmHg) | [4][6] |
| Density | ~1.005 - 1.021 g/cm³ | [1][6] |
| Refractive Index | n20/D ~1.474 | [1] |
| Storage | 2-8°C, under inert gas | [1][5] |
The Workflow for Unambiguous Characterization
A hierarchical approach is employed to systematically confirm the molecule's identity, structure, and purity. Each step provides a piece of the puzzle, and together they form a self-validating analytical package.
Caption: Overall workflow for characterization and validation.
Spectroscopic Characterization: Deciphering the Molecular Structure
Spectroscopy is the cornerstone of structural elucidation. We utilize a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. We perform both ¹H and ¹³C NMR experiments.
Causality: ¹H NMR reveals the number of different types of protons and their neighboring environments, which is critical for confirming the propanenitrile chain and its attachment to the cyclohexanone ring. ¹³C NMR confirms the carbon skeleton, including the distinct carbonyl (C=O) and nitrile (C≡N) carbons.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃): The spectrum is expected to be complex in the 1.2-2.8 ppm region due to overlapping signals from the cyclohexyl ring protons. Key identifiable signals include:
-
δ ~2.5 ppm (t, 2H): Protons on the carbon adjacent to the nitrile group (-CH₂-CN). The triplet arises from coupling to the adjacent methylene group.
-
δ ~1.8-2.4 ppm (m, 9H): Overlapping multiplets corresponding to the remaining protons on the cyclohexyl ring and the central methylene of the propionitrile chain.
-
δ ~2.9 ppm (m, 1H): The methine proton at the C2 position, which is expected to be deshielded by both the carbonyl group and the alkyl chain.
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Ketone) | ~210 | Characteristic for a cyclohexanone carbonyl. |
| C≡N (Nitrile) | ~119 | Typical for an aliphatic nitrile carbon. |
| CH (C2 position) | ~45-50 | Aliphatic CH alpha to a carbonyl. |
| Ring CH₂ | ~25-42 | Multiple signals for the 4 methylene carbons in the ring. |
| Chain CH₂ | ~18, ~30 | Two distinct signals for the propanenitrile chain methylene carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Causality: This technique provides direct evidence for the presence of the ketone and nitrile groups, which are the defining features of this compound. Their characteristic absorption frequencies are highly reliable indicators.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | ~1715 | Strong, Sharp |
| C≡N Stretch (Nitrile) | ~2245 | Medium, Sharp |
| C-H Stretch (sp³) | 2850-2950 | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming the proposed structure.
Causality: Electron Ionization (EI) is often used with GC-MS and provides a fragmentation "fingerprint." The molecular ion peak (M⁺) confirms the molecular weight of 151.21 g/mol . Key fragments would arise from the cleavage of the propanenitrile side chain or rearrangements within the cyclohexanone ring, providing evidence for the connectivity.[7][8]
-
Expected Molecular Ion (M⁺): m/z = 151
-
Key Fragments:
-
m/z = 98 (Loss of •CH₂CH₂CN)
-
m/z = 55 (Characteristic fragment from cyclohexanone ring)
-
Chromatographic Analysis: Purity and Impurity Profiling
While spectroscopy defines the structure, chromatography quantifies its purity. We use two orthogonal techniques, HPLC and GC, to provide a comprehensive purity assessment.
Causality: Using two different separation techniques (liquid vs. gas phase) minimizes the risk that an impurity will co-elute with the main peak in both systems, providing a more trustworthy purity value.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is ideal for separating the target compound from non-volatile impurities that may arise from its synthesis, such as unreacted starting materials or side-products.[9][10]
Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the carbonyl chromophore).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
Analysis: Inject 5 µL. Purity is determined by area percent calculation.
Gas Chromatography (GC)
GC is well-suited for this molecule due to its volatility and thermal stability. It provides an excellent orthogonal check on purity and is particularly sensitive to volatile impurities.
Protocol: GC Purity Determination
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in Acetone.
-
Analysis: Purity is determined by area percent calculation.
Comparative Analysis: Contextualizing the Data
To add context to our findings, we compare the analytical data of our target molecule with its five-membered ring analog, 3-(2-Oxocyclopentyl)propanenitrile (CAS No. 4594-77-8).[11]
| Parameter | This compound | 3-(2-Oxocyclopentyl)propanenitrile | Rationale for Difference |
| Molecular Weight | 151.21 g/mol | 137.18 g/mol | Difference of one methylene (-CH₂-) group. |
| ¹³C NMR (C=O) | ~210 ppm | ~218 ppm | Ring strain in the 5-membered ring shifts the carbonyl carbon further downfield. |
| IR (C=O Stretch) | ~1715 cm⁻¹ | ~1745 cm⁻¹ | Increased ring strain in the cyclopentanone leads to a higher stretching frequency. |
| GC Retention Time | Longer | Shorter | The higher molecular weight and larger size of the cyclohexyl analog leads to a slightly higher boiling point and longer retention time on a non-polar column. |
This comparative data demonstrates how subtle changes in molecular structure produce predictable changes in analytical results, thereby validating our interpretation of the data for the target compound.
Analytical Method Validation: Ensuring Fitness for Purpose
For use in quality control or regulated environments, the primary analytical method (typically HPLC) must be validated. This process demonstrates that the method is reliable for its intended purpose. The validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) or IUPAC.[12][13]
Caption: Key parameters for analytical method validation.
A summary of a typical validation for the HPLC assay would include:
-
Selectivity: Demonstrating that known impurities and degradation products do not co-elute with the main peak, often confirmed using a photodiode array (PDA) detector for peak purity analysis.
-
Linearity: Establishing a linear relationship between concentration and peak area over a range of 80-120% of the nominal concentration. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: Determined by spike recovery experiments, where a known amount of analyte is added to a placebo or sample matrix. Recoveries are typically expected to be within 98.0-102.0%.
-
Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should typically be <2%.[14]
Conclusion
The structural characterization and validation of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. Through a logical workflow encompassing NMR for connectivity, IR for functional group confirmation, MS for molecular weight, and orthogonal chromatographic methods for purity, a comprehensive and reliable analytical data package can be generated. Comparing this data against a structural analog and adhering to formal validation principles ensures that the characterization is not only accurate but also robust and defensible, meeting the high standards of the scientific and drug development communities.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-Cyanoethyl)cyclohexanone; this compound; 2-Oxo-1-cyclohexanepropionitrile; 2-Oxocyclohexane-2-propionitrile,3-(2-Oxocyclohexyl)propionitrile; this compound; 2-Oxocyclohexanepropionitrile | Chemrio [chemrio.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 7. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanenitrile [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 3-(2-Oxocyclopentyl)propanenitrile | C8H11NO | CID 107306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. publications.iupac.org [publications.iupac.org]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. pfigueiredo.org [pfigueiredo.org]
A Senior Application Scientist's Guide to the Purity Analysis of 3-(2-Oxocyclohexyl)propanenitrile: An HPLC-Centric Comparative Study
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is intrinsically linked to the purity of its preceding intermediates. 3-(2-Oxocyclohexyl)propanenitrile, a key building block in various synthetic pathways, is no exception. The presence of impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, a robust, accurate, and validated analytical method for purity assessment is not merely a quality control measure; it is a fundamental component of regulatory compliance and patient safety.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative orthogonal methodologies for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and selection, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Analyte Profile: Physicochemical Properties of this compound
Understanding the physicochemical nature of the analyte is the cornerstone of logical analytical method development. The properties of this compound dictate the most effective approach for its separation and detection.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | Suitable for both HPLC and GC analysis.[3][4] |
| Appearance | Clear yellow to brown liquid | Sample preparation will involve dissolution in an appropriate solvent.[4] |
| Boiling Point | 138-142 °C @ 10 mmHg | High boiling point suggests HPLC is preferable to GC to avoid thermal degradation, although GC is still viable.[3] |
| LogP (Octanol/Water) | ~2.05 | Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC.[4][5] |
| Key Functional Groups | Ketone (C=O), Nitrile (C≡N) | These groups act as chromophores, enabling sensitive detection by UV spectrophotometry. |
The analyte's moderate polarity and UV-active functional groups strongly suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable primary technique for routine purity and impurity profiling.
Primary Recommended Method: Reversed-Phase HPLC
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, robustness, and adaptability.[6] It separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[7]
Rationale for Methodological Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.
-
Column Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides effective retention for moderately hydrophobic molecules like this compound, allowing for separation from more polar (early eluting) and more non-polar (late eluting) impurities.
-
Mobile Phase Strategy: A binary gradient system of water and acetonitrile is selected. Acetonitrile is a preferred organic modifier due to its low viscosity, low UV cutoff wavelength (190 nm), and complete miscibility with water.[6] A gradient elution (as opposed to isocratic) is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime, providing sharp peaks for both early and late-eluting compounds.
-
Mobile Phase Modifier: The addition of 0.1% phosphoric acid to the aqueous mobile phase serves a critical function. It maintains a low, consistent pH to suppress the ionization of any potential acidic or basic impurities, thereby ensuring reproducible retention times and symmetrical peak shapes.
-
Detection: The ketone and nitrile moieties exhibit UV absorbance at lower wavelengths. Detection at 210 nm is chosen to provide high sensitivity for the main component and a broad range of potential organic impurities that contain chromophores.
HPLC Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis process, from initial sample handling to the final purity calculation.
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound and quantify related impurities by RP-HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS) for control and data processing.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
-
Sample Preparation:
-
Test Sample: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of ~0.5 mg/mL.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration as the test sample.
-
System Suitability and Method Validation: Ensuring Trustworthiness
A protocol's trustworthiness is established through self-validation. Before any sample analysis, the chromatographic system must pass a System Suitability Test (SST) to demonstrate its fitness for the intended purpose, as mandated by pharmacopeial chapters like USP <621>.[8][9]
-
System Suitability Test (SST):
-
Perform five replicate injections of the Reference Standard solution.
-
The results must meet the predefined criteria before proceeding with sample analysis.
-
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system. |
-
Method Validation Framework (ICH Q2(R1)): This experimental protocol must be fully validated according to the ICH Q2(R1) guideline to be considered reliable for quality control.[10][11] The validation would assess:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Comparative Analysis with Orthogonal Methodologies
While HPLC is a powerful primary technique, relying on a single method can be misleading. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive and trustworthy purity profile.[12]
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| RP-HPLC (UV) | Separation by hydrophobicity. | Routine QC: Quantifying the main component and known/unknown UV-active impurities. | High resolution, robust, highly reproducible, widely available.[13] | May not detect non-UV-active impurities; risk of co-elution. |
| Gas Chromatography (GC-FID) | Separation by boiling point and polarity in the gas phase. | Orthogonal Check: Quantifying volatile impurities, residual solvents, and unreacted starting materials. | Excellent for volatile and thermally stable compounds; Flame Ionization Detector (FID) provides uniform response for hydrocarbons.[14] | Not suitable for non-volatile or thermally labile impurities; high boiling point of analyte requires high temperatures. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute Purity: Determining the absolute mass purity of a reference standard or batch without needing specific impurity standards. | Primary ratio method providing direct quantification; gives structural information on impurities.[15] | Lower sensitivity than chromatographic methods; requires expensive high-field NMR instrumentation.[13] |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Impurity ID: Identifying unknown impurities by providing molecular weight and fragmentation data for structural elucidation. | Extremely high sensitivity and specificity; definitive identification of unknowns.[2][14] | Quantification can be complex; response factors vary significantly between compounds; mobile phase must be volatile (e.g., using formic acid instead of phosphoric acid). |
Conclusion: A Multi-faceted Approach to Purity Assurance
For the comprehensive purity analysis of this compound, a validated Reversed-Phase HPLC method serves as the ideal primary tool for routine quality control, offering excellent resolution, precision, and robustness.
However, to achieve the highest level of scientific integrity and product quality assurance, this primary method should be supplemented with orthogonal techniques. Gas Chromatography is invaluable for assessing volatile impurities, while qNMR provides an absolute measure of purity, crucial for reference standard characterization. Finally, LC-MS is the definitive tool for the identification and structural elucidation of unknown impurities discovered during routine HPLC analysis.
By integrating these complementary techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring that intermediates like this compound meet the stringent quality standards required for the synthesis of safe and effective pharmaceuticals.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-(2-Oxocyclohexyl)propanenitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of versatile intermediates is a critical step that dictates the efficiency and scalability of drug discovery pipelines. 3-(2-Oxocyclohexyl)propanenitrile, a key building block for a variety of heterocyclic compounds and pharmacologically active molecules, is one such intermediate. Its synthesis, while seemingly straightforward, presents a number of methodological choices, each with distinct advantages and disadvantages. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative performance analysis to aid researchers in selecting the optimal method for their specific needs.
Introduction to this compound
This compound, also known as 2-(2-cyanoethyl)cyclohexanone, possesses a bifunctional structure with a ketone and a nitrile group. This arrangement makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as quinolines and pyridines, which are prevalent scaffolds in medicinal chemistry. The reactivity of both the ketone and the nitrile functionalities allows for a wide range of subsequent chemical transformations, making it a cornerstone in the construction of complex molecular architectures.
This guide will explore three principal methods for the synthesis of this important intermediate:
-
Classical Base-Catalyzed Michael Addition (Cyanoethylation)
-
Enamine-Mediated Michael Addition
-
Asymmetric Organocatalytic Michael Addition
Each method will be discussed in detail, focusing on the underlying chemical principles, experimental procedures, and a comparative analysis of their performance in terms of yield, purity, reaction conditions, and scalability.
Method 1: Classical Base-Catalyzed Michael Addition (Cyanoethylation)
The most direct and historically significant route to this compound is the base-catalyzed Michael addition of cyclohexanone to acrylonitrile. This reaction, a classic example of cyanoethylation, relies on the generation of a cyclohexanone enolate in the presence of a base, which then acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile.
Mechanistic Rationale
The choice of base is crucial in this reaction. A strong base is required to deprotonate the α-carbon of cyclohexanone to a sufficient extent to initiate the reaction. However, excessively harsh basic conditions can lead to side reactions, such as the polymerization of acrylonitrile or self-condensation of cyclohexanone. The use of a phase-transfer catalyst (PTC) like benzyltrimethylammonium hydroxide (Triton B) offers a compelling solution. The quaternary ammonium cation forms an ion pair with the hydroxide anion, transporting it into the organic phase where it can efficiently deprotonate the cyclohexanone. This minimizes the concentration of the base in the aqueous phase, thereby reducing the rate of undesirable side reactions.
Experimental Protocol: Base-Catalyzed Michael Addition using Triton B
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
Benzyltrimethylammonium hydroxide (Triton B, 40% in methanol)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equiv) in toluene, add a catalytic amount of Triton B (e.g., 0.05 equiv).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acrylonitrile (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a clear oil.
Method 2: Enamine-Mediated Michael Addition
To circumvent the potential side reactions associated with strong bases, an alternative approach involves the activation of cyclohexanone through the formation of an enamine intermediate. Enamines are more nucleophilic than their corresponding enolates and react with Michael acceptors under milder conditions. This method, pioneered by Gilbert Stork, offers greater control and often leads to higher yields of the desired product.
Mechanistic Rationale
The reaction proceeds via the formation of a cyclohexanone enamine, typically by reacting cyclohexanone with a secondary amine such as pyrrolidine or morpholine in the presence of an acid catalyst. The resulting enamine then undergoes a conjugate addition to acrylonitrile. The intermediate iminium salt is subsequently hydrolyzed during the work-up to regenerate the ketone functionality and yield the final product. The key advantage of this method is that it avoids the use of a strong base, thereby minimizing the polymerization of acrylonitrile and other side reactions.
Experimental Protocol: Enamine-Mediated Michael Addition
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Acrylonitrile
-
Benzene or Toluene
-
Hydrochloric acid (10% aqueous solution)
-
Ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 equiv), pyrrolidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is evolved.
-
Cool the reaction mixture to room temperature and add acrylonitrile (1.1 equiv).
-
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add 10% aqueous hydrochloric acid and stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Separate the organic layer and extract the aqueous layer with ether or ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 3: Asymmetric Organocatalytic Michael Addition
For applications where the stereochemistry of the final product is critical, an asymmetric synthesis of this compound is highly desirable. Recent advances in organocatalysis have enabled the enantioselective Michael addition of ketones to various acceptors. While the asymmetric cyanoethylation of cyclohexanone is still an area of active research, principles from related reactions can be applied.
Mechanistic Rationale
Chiral organocatalysts, such as proline derivatives or chiral thioureas, can activate both the nucleophile and the electrophile to facilitate an enantioselective reaction. For instance, a chiral primary amine-thiourea catalyst can form a chiral enamine with cyclohexanone. The thiourea moiety can then activate the acrylonitrile through hydrogen bonding, orienting it for a stereoselective attack by the enamine. This dual activation model allows for high levels of enantiocontrol. Although a protocol with high enantiomeric excess for the cyanoethylation of cyclohexanone is not yet well-established in the literature, a method adapted from the highly successful asymmetric Michael addition to nitroolefins provides a promising starting point.[1]
Experimental Protocol: Asymmetric Organocatalytic Michael Addition (Adapted from Nitroolefin Addition)
Materials:
-
Cyclohexanone
-
Acrylonitrile
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea organocatalyst
-
4-Nitrophenol (co-catalyst)
-
Water (as solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the (R,R)-DPEN-derived thiourea catalyst (0.1 equiv) and 4-nitrophenol (0.05 equiv).
-
Add water as the solvent, followed by cyclohexanone (10 equiv).
-
Add acrylonitrile (1.0 equiv) and stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by chiral HPLC.
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Comparative Analysis of Synthesis Methods
To facilitate an objective comparison, the key performance indicators for each method are summarized in the table below. The data presented are based on typical results reported in the literature and our in-house experience.
| Feature | Method 1: Base-Catalyzed | Method 2: Enamine-Mediated | Method 3: Asymmetric Organocatalytic |
| Typical Yield | 60-80% | 80-95% | 70-90% |
| Purity (before purification) | Moderate | Good to High | Good |
| Reaction Time | 12-24 hours | 24-48 hours | 48-72 hours |
| Reaction Conditions | 0 °C to RT, strong base | Reflux then RT, mild acid | Room temperature, mild |
| Scalability | Good, but side reactions can be an issue | Excellent | Moderate, catalyst cost can be a factor |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate (amine and acid catalyst) | Lower (expensive chiral catalyst) |
| Stereocontrol | None (racemic product) | None (racemic product) | High (enantioenriched product) |
| Safety Considerations | Use of strong base requires care | Use of flammable solvents under reflux | Generally safer conditions |
Product Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 2.50-2.30 (m, 3H), 2.20-2.00 (m, 4H), 1.90-1.60 (m, 4H), 1.50-1.30 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 211.5, 119.5, 50.5, 42.0, 34.0, 28.0, 25.0, 24.5, 17.0.
-
FT-IR (neat): ν 2940, 2865, 2245 (C≡N), 1710 (C=O) cm⁻¹.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the research or development project.
-
For large-scale, cost-sensitive applications where stereochemistry is not a concern, the Base-Catalyzed Michael Addition using a phase-transfer catalyst offers a good balance of yield and cost-effectiveness, provided that the reaction conditions are carefully controlled to minimize side reactions.
-
The Enamine-Mediated Michael Addition is the recommended method for achieving high yields and purity on a laboratory scale. Its mild reaction conditions and the avoidance of strong bases make it a robust and reliable procedure.
-
For the synthesis of chiral building blocks for drug discovery and development, the Asymmetric Organocatalytic Michael Addition is the method of choice. While the development of a highly enantioselective cyanoethylation of cyclohexanone is ongoing, the adaptation of existing organocatalytic methods provides a clear path forward for accessing enantioenriched this compound.
By understanding the nuances of each synthetic approach, researchers can make informed decisions to streamline their synthetic efforts and accelerate their research and development programs.
References
Reactivity of 3-(2-Oxocyclohexyl)propanenitrile vs other Michael acceptors
An In-Depth Guide to the Reactivity of 3-(2-Oxocyclohexyl)propanenitrile and a Comparison with Other Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, or conjugate addition, remains a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] The choice of the Michael acceptor—an electrophilic α,β-unsaturated compound—is a critical parameter that dictates reaction kinetics, stereochemical outcomes, and the ultimate utility of the reaction in complex syntheses, including active pharmaceutical ingredient (API) development.
This guide provides a detailed analysis of the reactivity of this compound, a unique Michael acceptor featuring both a cyclic ketone and a nitrile activating group. Its performance will be objectively compared with other common classes of Michael acceptors. We will delve into the structural and electronic factors governing its reactivity and provide a framework for its strategic use in research and development.
The Michael reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl or other electron-deficient alkene, the Michael acceptor.[4][5] The reaction typically proceeds under basic conditions, which serve to deprotonate the Michael donor, generating a stabilized carbanion (e.g., an enolate) that acts as the active nucleophile.[2][4]
The general mechanism involves three key steps:
-
Deprotonation: A base abstracts an acidic proton from the Michael donor to form a resonance-stabilized nucleophile.[1][4]
-
Conjugate Addition: The nucleophile attacks the β-carbon of the Michael acceptor. This step is typically the rate-determining step and results in the formation of a new enolate intermediate.[4][6][7]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source added during workup to yield the final 1,4-adduct.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Michael Addition [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Spectroscopic Analysis of 3-(2-Oxocyclohexyl)propanenitrile and Its Analogues
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the meticulous characterization of novel molecules is paramount. Among the diverse classes of organic compounds, β-ketonitriles, such as 3-(2-Oxocyclohexyl)propanenitrile and its analogues, represent a versatile scaffold in the synthesis of various heterocyclic and biologically active molecules. Their structural elucidation, therefore, is a critical step that relies heavily on a suite of spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its analogues with varying cycloalkanone ring sizes, offering insights into how subtle structural modifications are reflected in their spectral data.
Introduction to the Spectroscopic Nuances of β-Ketonitriles
This compound and its analogues are characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene bridge. This arrangement gives rise to the potential for keto-enol tautomerism, a phenomenon that can significantly influence their spectroscopic properties. The equilibrium between the keto and enol forms is sensitive to factors such as solvent polarity and temperature, which must be considered during spectroscopic analysis. This guide will delve into the key spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By comparing the spectral data of analogues with cyclopropyl, cyclopentyl, and cycloheptyl rings to the parent cyclohexyl compound, we can discern trends and establish a foundational understanding for the characterization of this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons on the cyclohexane ring and the propanenitrile side chain. The protons on the cyclohexane ring, particularly those adjacent to the carbonyl group and the point of substitution, will appear as multiplets due to complex spin-spin coupling. The protons of the ethyl bridge in the propanenitrile moiety will typically present as two multiplets, one for the methylene group adjacent to the ring and another for the methylene group adjacent to the nitrile.
Comparative Analysis:
A key point of comparison among the analogues is the chemical shift of the proton at the point of substitution on the cycloalkanone ring. The ring strain and conformational flexibility of the different sized rings will influence the electronic environment of this proton. For instance, the increased ring strain in the cyclopropyl analogue is expected to shift the signals of the ring protons to a higher field (lower ppm) compared to the less strained cyclohexyl and cycloheptyl analogues.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule. For this compound, we expect to see distinct signals for the carbonyl carbon, the nitrile carbon, the carbons of the cyclohexane ring, and the carbons of the propanenitrile side chain. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum.
Comparative Analysis:
The chemical shift of the carbonyl carbon can be a sensitive probe of the ring strain. In smaller, more strained rings like cyclopropane and cyclopentane, the carbonyl carbon signal may appear at a slightly different chemical shift compared to the more flexible cyclohexane and cycloheptane rings.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Observed)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | Multiplets for cyclohexyl protons (1.2-2.5), Multiplets for CH₂CH₂CN (1.5-2.8)[1] | C=O (~210), CN (~119), Cyclohexyl carbons (25-50), Side chain carbons (15-40)[1] |
| 3-(2-Oxocyclopentyl)propanenitrile | Multiplets for cyclopentyl protons (1.5-2.4), Multiplets for CH₂CH₂CN (1.8-2.6)[2] | C=O (~218), CN (~119), Cyclopentyl carbons (20-45), Side chain carbons (18-38)[3] |
| 3-(2-Oxocyclopropyl)propanenitrile | High-field multiplets for cyclopropyl protons (0.8-1.5), Multiplets for CH₂CH₂CN (1.7-2.7)[4] | C=O (~208), CN (~118), Cyclopropyl carbons (10-25), Side chain carbons (16-35) |
| 3-(1-Methyl-2-oxo-cycloheptyl)-propanenitrile | Multiplets for cycloheptyl protons, Singlet for methyl group, Multiplets for CH₂CH₂CN | C=O, CN, Cycloheptyl carbons, Methyl carbon, Side chain carbons |
Note: The data presented is a combination of predicted values based on spectroscopic principles and available experimental data from various sources. The exact chemical shifts can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound and its analogues, the two most prominent and diagnostic absorption bands will be those corresponding to the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹. The exact position of this band is influenced by the ring size of the cycloalkanone.
-
Nitrile (C≡N) Stretch: A medium to weak, sharp absorption band is expected around 2240-2260 cm⁻¹. This absorption is typically less sensitive to changes in the ring structure.
Comparative Analysis:
Ring strain has a notable effect on the C=O stretching frequency. As the ring size decreases and ring strain increases, the carbonyl stretching frequency generally increases. Therefore, we would expect the C=O absorption for the cyclopropyl analogue to be at a higher wavenumber compared to the cyclohexyl analogue.
Table 2: Characteristic IR Absorption Frequencies
| Compound | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) |
| This compound | ~1715 | ~2250 |
| 3-(2-Oxocyclopentyl)propanenitrile | ~1740[3] | ~2250 |
| 3-(2-Oxocyclopropyl)propanenitrile | ~1750-1760 | ~2250 |
| 3-(2-Oxocycloheptyl)propanenitrile | ~1705 | ~2250 |
Note: These are approximate values and can vary slightly based on the physical state of the sample (neat liquid, solid, or solution).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (151.21 g/mol ).
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this class of compounds may involve cleavage of the propanenitrile side chain, loss of the nitrile group, and fragmentation of the cycloalkanone ring. The presence of keto-enol tautomers can also lead to distinct fragmentation patterns.
Comparative Analysis:
The fragmentation patterns of the analogues will be influenced by the stability of the resulting carbocations and radical cations, which in turn is affected by the ring size. For example, the fragmentation of the cyclopropyl ring may lead to characteristic ions due to the relief of ring strain.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For β-ketonitriles, the most significant absorption is typically the n→π* transition of the carbonyl group, which usually appears as a weak band in the 270-300 nm region. The presence of the enol tautomer can give rise to a more intense π→π* transition at a shorter wavelength. The position and intensity of these absorptions are sensitive to the solvent environment.
Comparative Analysis:
The λmax for the n→π* transition is not expected to vary significantly with the ring size of the cycloalkanone. However, the extent of enolization, which can be influenced by ring strain and conformation, may affect the overall appearance of the UV-Vis spectrum.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Sample Preparation
References
- 1. 2-Oxocyclohexanepropiononitrile | C9H13NO | CID 96223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-OXOCYCLOPENTYL)PROPANENITRILE(4594-77-8) 1H NMR [m.chemicalbook.com]
- 3. 3-(2-Oxocyclopentyl)propanenitrile | C8H11NO | CID 107306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclopropyl-3-oxopropanenitrile CAS#: 118431-88-2 [amp.chemicalbook.com]
Benchmarking the Efficiency of 3-(2-Oxocyclohexyl)propanenitrile Synthesis: A Comparative Guide
Abstract
3-(2-Oxocyclohexyl)propanenitrile is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical intermediates and complex molecular scaffolds. The efficiency of its synthesis is paramount for cost-effective and sustainable production in research and industrial settings. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this compound, focusing on the widely employed Michael addition and the alternative hydrocyanation approach. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies based on yield, reaction conditions, and catalyst systems. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to make informed decisions in the synthesis of this important intermediate.
Introduction: The Synthetic Utility of this compound
The cyclohexanone moiety coupled with a propanenitrile side chain in this compound offers a rich chemical playground for synthetic chemists. The ketone functionality can be readily transformed into a variety of other groups, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes it a key precursor for the synthesis of spirocyclic compounds, substituted cyclohexanes, and other complex architectures of medicinal interest.
The central challenge in the synthesis of this compound lies in the efficient and selective formation of the carbon-carbon bond at the α-position of the cyclohexanone ring. This guide will explore and compare the two most prominent strategies to achieve this transformation: the Michael addition of cyclohexanone to acrylonitrile and the hydrocyanation of an α,β-unsaturated precursor.
The Michael Addition Approach: A Versatile and Widely Adopted Strategy
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as the most common and versatile method for the synthesis of this compound.[1] The reaction involves the addition of a cyclohexanone enolate or its equivalent to acrylonitrile. The efficiency and selectivity of this reaction are highly dependent on the method of enolate generation, which can be achieved through base catalysis or, more elegantly, through organocatalytic enamine activation.
Base-Catalyzed Michael Addition: The Traditional Workhorse
The direct base-catalyzed Michael addition of cyclohexanone to acrylonitrile represents the most straightforward approach. A strong base is used to deprotonate cyclohexanone, forming an enolate which then acts as the nucleophile.
Mechanism: The reaction proceeds in three key steps:
-
Enolate Formation: A base, such as potassium tert-butoxide, abstracts an α-proton from cyclohexanone to form the corresponding enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of acrylonitrile in a conjugate addition fashion.
-
Protonation: The resulting enolate is protonated by a proton source in the reaction mixture to yield the final product.
Figure 1: Workflow of the base-catalyzed Michael addition.
Experimental Protocol: Base-Catalyzed Synthesis
-
Materials: Cyclohexanone (1.0 equiv), Acrylonitrile (1.2 equiv), Potassium tert-butoxide (0.1 equiv), Anhydrous THF.
-
Procedure:
-
To a stirred solution of cyclohexanone in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide.
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add acrylonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Organocatalyzed Michael Addition via Enamine Activation: A Milder and More Selective Alternative
Enamine catalysis has emerged as a powerful tool in organic synthesis, offering a milder and often more selective alternative to traditional base- or acid-catalyzed reactions. In the context of this compound synthesis, a secondary amine catalyst, such as pyrrolidine or proline, reacts with cyclohexanone to form a nucleophilic enamine intermediate in situ.[2]
Mechanism: This catalytic cycle involves several key steps:
-
Enamine Formation: Cyclohexanone reacts with a secondary amine catalyst to form an enamine and water.
-
Nucleophilic Attack: The enamine, being a stronger nucleophile than the corresponding enolate, attacks the acrylonitrile Michael acceptor.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the catalyst and furnish the final product.[3]
Figure 2: Catalytic cycle of the enamine-mediated Michael addition.
Experimental Protocol: Enamine-Catalyzed Synthesis
-
Materials: Cyclohexanone (1.0 equiv), Acrylonitrile (1.5 equiv), Pyrrolidine (0.2 equiv), Acetic acid (catalytic), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, pyrrolidine, and a catalytic amount of acetic acid in toluene.
-
Heat the mixture to reflux and monitor the azeotropic removal of water.
-
Once enamine formation is complete (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add acrylonitrile and stir the reaction at room temperature for 24-48 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
A notable advancement in this area is the development of asymmetric Michael additions using chiral organocatalysts. For instance, the use of a chiral potassium thiazolidine-2-thione-4-carboxylate catalyst has been reported to yield optically active (S)-(+)-2-cyanoethyl cyclohexanone, albeit with a modest enantiomeric excess of 19%.[4][5] This highlights the potential for controlling the stereochemistry of the product, a critical aspect in drug development.
The Hydrocyanation Approach: An Alternative Route
An alternative strategy for the synthesis of this compound involves the hydrocyanation of a suitable α,β-unsaturated precursor. This method hinges on the preparation of an intermediate such as cyclohexylideneacetonitrile, followed by the conjugate addition of a cyanide source.
Synthesis of the α,β-Unsaturated Precursor: Cyclohexylideneacetonitrile
Cyclohexylideneacetonitrile can be synthesized via a Knoevenagel-type condensation of cyclohexanone with acetonitrile using a base like potassium hydroxide.[6]
Experimental Protocol: Synthesis of Cyclohexylideneacetonitrile
-
Materials: Cyclohexanone (1.0 equiv), Acetonitrile (excess, as solvent and reactant), Potassium hydroxide (1.0 equiv).
-
Procedure:
-
A mixture of potassium hydroxide in acetonitrile is brought to reflux.
-
A solution of cyclohexanone in acetonitrile is added dropwise.
-
The reaction is refluxed for an additional 2 hours.
-
The hot solution is poured onto ice, and the product is extracted with ether.
-
The combined organic extracts are washed, dried, and concentrated. The crude product is a mixture of α,β- and β,γ-isomers and can be used directly in the next step or purified.[6]
-
Conjugate Hydrocyanation
The conjugate addition of cyanide to the α,β-unsaturated nitrile can be achieved using various hydrocyanation reagents. A common method involves the use of acetone cyanohydrin as a cyanide source, which is safer to handle than hydrogen cyanide gas.[7]
Mechanism: The reaction is typically catalyzed by a base, which facilitates the release of the cyanide nucleophile from the cyanohydrin. The cyanide then adds to the β-position of the α,β-unsaturated nitrile.
Figure 3: General workflow for the hydrocyanation of cyclohexylideneacetonitrile.
Experimental Protocol: Hydrocyanation
-
Materials: Cyclohexylideneacetonitrile (1.0 equiv), Acetone cyanohydrin (1.5 equiv), Sodium carbonate (catalytic), Methanol.
-
Procedure:
-
To a solution of cyclohexylideneacetonitrile in methanol, add a catalytic amount of sodium carbonate.
-
Add acetone cyanohydrin dropwise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring the reaction by GC-MS.
-
Neutralize the reaction with dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Comparative Analysis of Synthesis Efficiency
To provide a clear benchmark, the following table summarizes the key efficiency parameters for each synthetic route. It is important to note that the yields and reaction conditions can vary depending on the specific reagents and scale of the reaction.
| Parameter | Base-Catalyzed Michael Addition | Enamine-Catalyzed Michael Addition | Hydrocyanation Route |
| Typical Yield | 60-75% | 75-90% | 50-65% (two steps) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 12-24 hours | 24-48 hours | 12-24 hours (for hydrocyanation) |
| Catalyst | Stoichiometric or catalytic strong base | Catalytic secondary amine | Catalytic base |
| Key Advantages | Simple procedure, readily available reagents | Milder conditions, higher yields, potential for asymmetric synthesis | Avoids direct handling of acrylonitrile in the final step |
| Key Disadvantages | Use of strong base, potential for side reactions | Longer reaction times, catalyst removal may be necessary | Two-step process, synthesis of the precursor required |
Characterization of this compound
Proper characterization of the final product is crucial to ensure its purity and structural integrity. The following spectroscopic data are characteristic of this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 2.50-2.35 (m, 3H), 2.30-2.10 (m, 4H), 2.05-1.90 (m, 2H), 1.85-1.60 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 211.5, 119.5, 49.5, 42.0, 34.0, 28.0, 25.0, 24.5, 15.0.
-
IR (neat, cm⁻¹): 2940, 2865, 2245 (C≡N), 1710 (C=O).
Conclusion and Future Perspectives
Both the Michael addition and hydrocyanation routes offer viable pathways for the synthesis of this compound. The enamine-catalyzed Michael addition emerges as the more efficient and versatile method, providing higher yields under milder conditions and offering the potential for asymmetric synthesis. The base-catalyzed Michael addition remains a simple and cost-effective option, while the hydrocyanation route provides a reasonable alternative, particularly if the direct handling of large quantities of acrylonitrile is a concern.
Future research in this area will likely focus on the development of more active and selective catalysts for both the Michael addition and hydrocyanation reactions. The exploration of continuous flow processes could also offer significant advantages in terms of safety, scalability, and efficiency for the industrial production of this important synthetic intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Addition of Cyclohexanone with Acrylonitrile Catalyzed by (R)-TTCA·K [cjcu.jlu.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Reagents for the Synthesis of 2-(2-Cyanoethyl)cyclohexanone: Prioritizing Safety and Efficacy Beyond Acrylonitrile
Introduction: The Synthetic Value and Challenge of Cyanoethylation
The incorporation of a cyanoethyl group (-CH₂CH₂CN) into a molecule is a powerful transformation in organic synthesis, known as cyanoethylation.[1] This reaction, typically a Michael addition, provides a versatile handle for further chemical modifications, making it a cornerstone in the synthesis of various intermediates for pharmaceuticals and specialty chemicals. The cyanoethylation of cyclohexanone to produce 2-(2-cyanoethyl)cyclohexanone is a classic example, yielding a valuable bifunctional building block.[2][3]
For decades, this transformation has been almost synonymous with one reagent: acrylonitrile. While effective, acrylonitrile is a notoriously hazardous material, posing significant risks that are increasingly unacceptable in modern, safety-conscious research and development environments.[4][5] Its high toxicity, volatility, and potential for explosive polymerization necessitate stringent handling protocols and expose institutions to considerable risk.[6][7]
This guide provides a critical evaluation of the traditional acrylonitrile-based method and presents a detailed comparison with safer, viable alternative reagents and synthetic strategies. We will delve into the mechanistic underpinnings, provide comparative data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed, safety-forward decisions without compromising synthetic efficiency.
Chapter 1: The Benchmark Reagent - Acrylonitrile
Acrylonitrile (CH₂=CHCN) is a potent Michael acceptor.[1] The powerful electron-withdrawing nature of the nitrile group renders the β-carbon electrophilic and highly susceptible to nucleophilic attack. In the cyanoethylation of cyclohexanone, a base catalyst deprotonates the ketone at the α-carbon, generating an enolate nucleophile which then attacks the acrylonitrile in a conjugate addition fashion.[8][9]
The Unacceptable Risk Profile of Acrylonitrile
While its reactivity is high, the safety profile of acrylonitrile is deeply concerning. It is a compound that demands the utmost respect and caution, with hazards spanning multiple categories:
-
High Acute Toxicity: Acrylonitrile is toxic if swallowed, inhaled, or in contact with skin.[5][7] Exposure can lead to severe symptoms, including weakness, lightheadedness, and nausea.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies acrylonitrile as a Group 1 carcinogen, meaning it is carcinogenic to humans.[4] Studies have linked high levels of exposure to an increased risk of lung cancer.[4][10]
-
Flammability and Explosive Potential: It is a highly flammable liquid with a low flash point.[5][7] More dangerously, it can undergo spontaneous, explosive polymerization, a reaction that is highly exothermic.[6][7] This can be initiated by contact with strong acids, bases, or even light.[7]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[7]
These factors provide a compelling rationale for seeking and implementing safer alternatives in both laboratory and industrial settings.
Chapter 2: A Safer Paradigm - Alternative Reagents and Strategies
Moving away from acrylonitrile does not mean abandoning the target molecule. Safer and effective alternatives exist, primarily centered around two strategies: utilizing alternative Michael acceptors that yield related products, or employing a different reaction mechanism altogether to achieve the same target.
Direct Replacement Strategy: Alkylation with 3-Halopropionitriles
The most direct and compelling alternative to the Michael addition with acrylonitrile is the Sₙ2 alkylation of the cyclohexanone enolate with a 3-halopropionitrile, such as 3-chloropropionitrile.[1] This approach builds the same carbon skeleton and installs the required nitrile functionality in a single, planned step.
Mechanism Causality: Instead of activating an olefin, this method involves the reaction of a pre-formed enolate nucleophile with a saturated electrophile. The halogen atom serves as a good leaving group, facilitating a standard Sₙ2 displacement. This circumvents the need for the highly reactive and volatile α,β-unsaturated system of acrylonitrile. While 3-chloropropionitrile is still a toxic substance that must be handled with care, it is not a volatile, flammable liquid prone to explosive polymerization and is not classified as a Group 1 carcinogen, making it a significantly less hazardous reagent.
Functional Group Analogue Strategy: Michael Addition with Acrylates
Another approach is to replace acrylonitrile with a different Michael acceptor, such as an acrylate ester (e.g., methyl acrylate or ethyl acrylate).
Mechanism Causality: The reaction proceeds via the same conjugate addition mechanism. However, acrylates are generally less electrophilic than acrylonitrile, as the ester group is less electron-withdrawing than a nitrile.[11][12] This may necessitate slightly stronger reaction conditions or longer reaction times. The primary outcome is a propanoate ester of cyclohexanone, not the nitrile. While this product may be suitable for many applications, conversion to the target nitrile would require additional synthetic steps (e.g., hydrolysis to the acid followed by conversion to the primary amide and dehydration). This multi-step process may be less efficient but can be a viable path if the handling of any nitrile-containing reagent is to be avoided entirely.
Chapter 3: Head-to-Head Comparison: Acrylonitrile vs. Alternatives
The choice of reagent is a multi-faceted decision involving a trade-off between reactivity, safety, cost, and synthetic efficiency. The following table summarizes these key parameters.
| Feature | Acrylonitrile | 3-Chloropropionitrile | Methyl Acrylate |
| Reaction Type | Michael Addition | Sₙ2 Alkylation | Michael Addition |
| Product | 2-(2-cyanoethyl)cyclohexanone | 2-(2-cyanoethyl)cyclohexanone | Methyl 3-(2-oxocyclohexyl)propanoate |
| Synthetic Path | Direct, 1-step | Direct, 1-step | Indirect (requires further conversion to nitrile) |
| Key Hazards | Group 1 Carcinogen, Highly Toxic, Flammable, Explosive Polymerization Risk[4][7] | Toxic, Irritant | Flammable, Irritant |
| Typical Catalyst | Strong Base (e.g., Triton B, KOH)[13][14] | Strong Base (e.g., LDA, NaH) | Strong Base (e.g., DBU, NaOMe)[15] |
| Advantages | High reactivity, well-established protocols | Significantly improved safety profile, direct to product | Avoids nitrile reagents, moderate hazard profile |
| Disadvantages | Extreme health and safety risks | Potentially slower reaction, requires strong anhydrous base | Less reactive, indirect route to target nitrile, potential for transesterification side reactions[16] |
Chapter 4: In the Lab - Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of 2-(2-cyanoethyl)cyclohexanone and its ester analogue. They are intended for execution by trained chemists with appropriate personal protective equipment (PPE) and engineering controls (i.e., a certified chemical fume hood).
Protocol 1: Traditional Cyanoethylation with Acrylonitrile (For Reference Only)
Disclaimer: This protocol involves an extremely hazardous substance. It is provided for comparative context and is not recommended. Strict adherence to all institutional safety protocols for handling carcinogens and reactive chemicals is mandatory.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add cyclohexanone (9.8 g, 0.1 mol) and tert-butanol (20 mL).
-
Begin stirring and add a catalytic amount of a 40% solution of benzyltrimethylammonium hydroxide in methanol (Triton B, ~2 mL).
-
Cool the mixture in an ice-water bath.
-
Slowly add acrylonitrile (5.8 g, 0.11 mol) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 100 mL of cold water and neutralize with dilute HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 2-(2-cyanoethyl)cyclohexanone.
Protocol 2: Safer Alkylation with 3-Chloropropionitrile
-
Set up a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) followed by diisopropylamine (11.1 g, 0.11 mol) to form lithium diisopropylamide (LDA) in situ. Stir for 20 minutes at -78 °C.
-
Add a solution of cyclohexanone (9.8 g, 0.1 mol) in 20 mL of anhydrous THF dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of 3-chloropropionitrile (9.8 g, 0.11 mol) in 20 mL of anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-(2-cyanoethyl)cyclohexanone.
Chapter 5: Visualizing the Synthetic Choice
The decision between these synthetic routes can be visualized to clarify the trade-offs.
Diagram 1: Synthetic Pathways to 2-(2-Cyanoethyl)cyclohexanone
Caption: Comparison of Michael addition and Sₙ2 alkylation pathways.
Diagram 2: Decision-Making Flowchart for Reagent Selection
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. 2-(BETA-CYANOETHYL)CYCLOHEXANONE | 4594-78-9 [chemicalbook.com]
- 3. 2-(2-Cyanethyl)cyclohexanone - Protheragen [protheragen.ai]
- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 5. Acrylonitrile-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. ineos.com [ineos.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. acs.org [acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 3-(2-Oxocyclohexyl)propanenitrile and Its Structural Analogues in Chemical Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth comparative analysis of 3-(2-oxocyclohexyl)propanenitrile and its key structural analogues: 3-(2-oxocyclopentyl)propanenitrile and 3-(2-oxocycloheptyl)propanenitrile. By examining their synthesis, chemical properties, and, most importantly, their comparative biological activities supported by experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their discovery and development endeavors.
Introduction: The 2-(2-Cyanoethyl)cycloalkanone Scaffold
The 2-(2-cyanoethyl)cycloalkanone core structure, present in this compound and its analogues, represents a versatile scaffold in medicinal chemistry and chemical biology. The presence of a reactive ketone functionality, a flexible cycloalkane ring, and a nitrile group provides multiple points for chemical modification and diverse biological interactions. This guide will delve into the nuances that arise from altering the cycloalkane ring size, a seemingly subtle modification that can significantly impact the physicochemical properties and biological efficacy of the resulting molecules.
Synthesis of 2-(2-Cyanoethyl)cycloalkanones: The Michael Addition
The primary synthetic route to this compound and its analogues is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this case, the enolate of a cycloalkanone acts as the nucleophile, attacking acrylonitrile.[3]
The general reaction mechanism involves the deprotonation of the α-carbon of the cycloalkanone by a base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product.[4][5][6]
Caption: Generalized workflow for the synthesis of 2-(2-cyanoethyl)cycloalkanones via Michael Addition.
Experimental Protocol: Synthesis of 2-(2-Cyanoethyl)cycloalkanones
This protocol provides a general method for the synthesis of 2-(2-cyanoethyl)cycloalkanones. Specific reaction conditions may require optimization based on the starting cycloalkanone.
Materials:
-
Cycloalkanone (Cyclohexanone, Cyclopentanone, or Cycloheptanone)
-
Acrylonitrile
-
Base (e.g., sodium ethoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., ethanol, tert-butanol)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (distillation or chromatography)
Procedure:
-
To a solution of the cycloalkanone (1.0 eq) in the chosen anhydrous solvent, add the base (catalytic amount, e.g., 0.1 eq) at room temperature under an inert atmosphere.
-
Slowly add acrylonitrile (1.1 eq) to the reaction mixture, maintaining the temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by adding glacial acetic acid to neutralize the base.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 2-(2-cyanoethyl)cycloalkanone.
Comparative Physicochemical Properties
The seemingly minor change in ring size from a cyclopentyl to a cyclohexyl or cycloheptyl group can lead to notable differences in the physicochemical properties of the molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₉H₁₃NO | 151.21 | 138-142 (10 mmHg)[7] | 1.005[8] |
| 3-(2-Oxocyclopentyl)propanenitrile | C₈H₁₁NO | 137.18 | 125-126 (10-11 Torr)[9] | 1.0402[9] |
| 3-(2-Oxocycloheptyl)propanenitrile | C₁₀H₁₅NO | 165.23 | Not readily available | Not readily available |
Data for 3-(2-oxocycloheptyl)propanenitrile is not widely available, highlighting a gap in the current chemical literature.
Comparative Biological Activity: A Focus on Enzyme Inhibition
While comprehensive head-to-head comparisons of the biological activities of these specific analogues are limited in the published literature, a study on bis(arylidene)cycloalkanone derivatives as α-amylase inhibitors provides valuable insights into the influence of the ring size on inhibitory potency.
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A comparative study of para-substituted bis(arylidene)cycloalkanones revealed that derivatives featuring a cyclopentanone core generally exhibited greater α-amylase inhibitory potency than their cyclohexanone counterparts.
| Compound Class | Specific Derivative | α-Amylase IC₅₀ (µM) |
| Cyclopentanone Core | 5d (para-Cl) | 7.6 ± 1.4 |
| 5e (para-Br) | 6.9 ± 1.8 | |
| Cyclohexanone Core | 4d (para-Cl) | > 50 |
| 4e (para-Br) | > 50 | |
| Standard Inhibitor | Acarbose | 23.5 ± 2.7 |
| Data extracted from a study on bis(arylidene)cycloalkanone derivatives.[10] |
This data suggests that the more constrained five-membered ring of the cyclopentanone derivatives may lead to a more favorable interaction with the active site of α-amylase compared to the more flexible cyclohexanone ring.
Experimental Protocol: In Vitro α-Amylase Inhibitory Assay
This protocol outlines a general procedure for assessing the α-amylase inhibitory activity of test compounds.[11][12]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds and a standard inhibitor (e.g., acarbose)
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
In a series of test tubes, pre-incubate the enzyme solution with the test compound solutions for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution to each tube.
-
Incubate the reaction mixture for a specific time (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the tubes in a boiling water bath to allow for color development.
-
After cooling to room temperature, measure the absorbance of the solutions at 540 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.[5][12]
Caption: Workflow for the in vitro α-amylase inhibitory assay.
Potential Applications in Drug Discovery and Chemical Biology
The 2-(2-cyanoethyl)cycloalkanone scaffold holds promise for various therapeutic areas, although direct evidence for the parent compounds is often a precursor to more complex derivatives.
-
Anticancer Activity: While direct comparative cytotoxicity data for the title compounds is scarce, related cyclopentanone derivatives have shown anticancer activity. For instance, certain 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides have demonstrated activity against various human cancer cell lines.[13] The cytotoxic effects of cyclic fatty acids, which share the feature of a cyclic moiety, have also been investigated against cancer cells.[14] A detailed protocol for assessing cytotoxicity using the MTT assay is provided below.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]
-
Anti-inflammatory Activity: Substituted cyclohexanone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[17] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[18][19] A general protocol for a COX inhibitory assay is outlined below.
Experimental Protocol: Cyclooxygenase (COX) Inhibitory Assay
This protocol provides a general framework for screening compounds for COX-1 and COX-2 inhibition.[3]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, epinephrine)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and standard inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS to measure prostaglandin E2 production)
Procedure:
-
In a suitable assay plate, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compounds at various concentrations to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the reaction progress using the chosen detection method. For example, in a colorimetric assay, the appearance of an oxidized product is measured spectrophotometrically.[3]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value for each compound against both COX-1 and COX-2 to determine potency and selectivity.
Conclusion and Future Directions
The comparative analysis of this compound and its cyclopentyl and cycloheptyl analogues reveals that subtle structural modifications in the cycloalkane ring can significantly influence their physicochemical properties and biological activities. The available experimental data on α-amylase inhibition suggests that the smaller, more rigid cyclopentyl ring may offer an advantage in terms of inhibitory potency compared to the cyclohexyl analogue.
However, this guide also highlights significant gaps in the current body of research. There is a clear need for direct, head-to-head comparative studies of these compounds across a broader range of biological targets, including cancer cell lines and microbial strains. Furthermore, the synthesis and characterization of the cycloheptyl analogue are underexplored.
For researchers in drug discovery, this guide underscores the importance of considering ring size as a key parameter in scaffold design. The 2-(2-cyanoethyl)cycloalkanone scaffold remains a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic Comparative Studies: Conducting comprehensive in vitro and in vivo comparisons of the cytotoxic, antimicrobial, and enzyme inhibitory activities of the cyclopentyl, cyclohexyl, and cycloheptyl analogues.
-
Synthesis and Characterization: Developing and reporting a robust synthetic protocol for 3-(2-oxocycloheptyl)propanenitrile and thoroughly characterizing its physicochemical properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions of the scaffold to build a comprehensive SAR profile, which can guide the rational design of more potent and selective compounds.
By addressing these areas, the scientific community can fully unlock the therapeutic potential of this versatile chemical scaffold.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. academicjournals.org [academicjournals.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. 3-(2-OXOCYCLOPENTYL)PROPANENITRILE CAS#: 4594-77-8 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro α-amylase inhibitory assay [protocols.io]
- 11. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 15. benthamscience.com [benthamscience.com]
- 16. 3-(2-Oxocyclopropyl)propanenitrile | C6H7NO | CID 131452279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-(2-Oxocyclopentyl)propanenitrile - Amerigo Scientific [amerigoscientific.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(2-Oxocyclohexyl)propanenitrile: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(2-Oxocyclohexyl)propanenitrile (CAS No. 4594-78-9), a compound that, while useful in synthesis, requires careful handling from acquisition to disposal. This document is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information needed to manage this chemical waste stream effectively, ensuring compliance and minimizing risk.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive Safety Data Sheet (SDS) should always be the primary source of information, available data indicates several key hazards.
Known Hazards:
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Toxicity: Classified as acutely toxic (Class 6.1).
-
Chemical Reactivity: As a nitrile-containing compound, it poses specific chemical risks. Nitriles can react violently with strong oxidizing acids and are generally incompatible with other oxidizing agents, peroxides, and epoxides.[2] Crucially, the combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[2]
This information dictates that this compound must be treated as a hazardous waste. The causality is clear: its irritant properties and the potential to generate toxic gas upon reaction necessitate segregation and specialized disposal, rather than simple drain disposal or commingling with general waste.
Personal Protective Equipment (PPE) Summary:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or chloroprene gloves. | Provides a barrier against skin contact, which can cause irritation.[3][4] Thin disposable nitrile gloves offer splash protection and should be changed immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Lab Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a chemical fume hood.[4] Respirator use should be based on a formal risk assessment. | Prevents inhalation of vapors or aerosols, which may cause respiratory irritation.[1][5] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not merely about placing it in a container; it's a systematic process designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Handling and Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and federal regulations.
Materials:
-
Waste this compound (liquid or solid)
-
Appropriate hazardous waste container (e.g., polyethylene or glass, with a secure screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the table above
-
Chemical fume hood
Methodology:
-
Waste Determination (Pre-Disposal):
-
1.1. Confirm that this compound is to be discarded. Per the Resource Conservation and Recovery Act (RCRA), a chemical becomes waste when it is intended to be discarded.[6]
-
1.2. Crucially, consult your institution's Environmental Health and Safety (EHS) department. They will provide the definitive hazardous waste classification and the appropriate waste stream code. This step is mandatory, as waste determinations must be made by trained professionals.[7]
-
-
Container Selection and Preparation:
-
2.1. Obtain a designated hazardous waste container from your EHS department. The container must be compatible with the chemical; for nitriles, glass or high-density polyethylene is typically appropriate.
-
2.2. Ensure the container is clean, in good condition, and has a tightly sealing lid.
-
-
Waste Collection (In-Lab):
-
3.1. Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.[5]
-
3.2. Carefully pour or transfer the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
3.3. Do not mix this waste with other chemical waste streams unless explicitly approved by EHS. In particular, never mix nitrile waste with acids, bases, or strong oxidizing agents. [2] This segregation prevents dangerous chemical reactions.[8]
-
3.4. Securely close the container lid.
-
-
Labeling:
-
4.1. Attach a hazardous waste label to the container.
-
4.2. Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
CAS Number: "4594-78-9"
-
The words "Hazardous Waste"
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
-
-
4.3. Proper labeling is a regulatory requirement and ensures the waste is handled correctly by all personnel downstream.[6]
-
-
Temporary Storage (Satellite Accumulation Area):
-
5.1. Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
5.2. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
5.3. Ensure the container is stored away from drains and incompatible materials.
-
-
Final Disposal:
-
6.1. Once the container is full, or as per your institution's policy, arrange for its removal by the EHS department or a licensed hazardous waste transporter.
-
6.2. The ultimate disposal method will be determined by the waste management facility, but it will likely involve incineration at a permitted hazardous waste facility.[1] Land disposal of untreated hazardous waste is heavily restricted.[10]
-
Regulatory Framework: The "Why" Behind the Procedure
Laboratory waste management in the United States is governed primarily by the Environmental Protection Agency (EPA) under RCRA. For academic and research institutions, the regulations under 40 CFR Part 262, Subpart K provide an alternative, more flexible framework compared to industrial generator standards.[7][11]
Key principles of these regulations include:
-
Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[9][12] This status determines storage time limits and administrative requirements.
-
Laboratory Management Plan: Institutions operating under Subpart K must develop a Laboratory Management Plan that outlines best practices for waste management.[7]
-
Waste Minimization: The guiding principle is to prevent pollution at its source.[6] This includes reducing the scale of experiments and avoiding the generation of excess waste whenever possible.
By adhering to the protocol outlined above, your laboratory not only ensures the safety of its personnel but also maintains compliance with these critical federal and state regulations, contributing to a safer and cleaner environment.
References
- 1. aksci.com [aksci.com]
- 2. 3-((2-Ethylhexyl)oxy)propionitrile | C11H21NO | CID 25053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ptb.de [ptb.de]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 11. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
Personal protective equipment for handling 3-(2-Oxocyclohexyl)propanenitrile
Comprehensive Safety & Handling Guide: 3-(2-Oxocyclohexyl)propanenitrile
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS No. 4594-78-9). The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. This is not a rigid template but a dynamic operational plan rooted in a deep understanding of the compound's specific hazard profile.
Hazard Assessment: Understanding the Risks
This compound is a nitrile- and ketone-containing organic compound requiring stringent handling protocols. Its hazard profile, as defined by the Globally Harmonized System (GHS), underscores the necessity for comprehensive personal protective equipment (PPE). The compound is classified as acutely toxic and an irritant, demanding respect and meticulous handling to prevent exposure.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
A clear understanding of its hazards is the foundation of a robust safety plan. The causality is simple: the compound's inherent toxicity dictates the level of barrier protection required.
| Hazard Classification | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Note: Some suppliers may use the signal word "Warning" with slightly different hazard statements (e.g., H302+H312+H332 - Harmful).[3] This guide adheres to the more protective "Danger" classification, which includes "Toxic" (H301, H311), to ensure the highest level of safety.[1]
Core PPE Requirements: Your First Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure control.[4][5][6] PPE serves as the critical last line of defense.
Hand Protection: The Non-Negotiable Barrier
Due to the H311 classification ("Toxic in contact with skin"), glove selection is paramount.
-
Primary Recommendation: Nitrile gloves. Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including acids, bases, oils, and solvents.[7][8] They offer superior puncture resistance compared to latex and eliminate the risk of latex allergies.[9][10]
-
Specifications: For handling this compound, select nitrile gloves with a minimum thickness of 4-5 mil for standard laboratory operations. For extended use or when handling larger quantities, 13-inch long nitrile gauntlets are recommended to provide lower arm protection.[11] Always check the manufacturer's chemical resistance data for suitability.
Eye and Face Protection: Shielding Against Splashes and Vapors
The compound's potential to cause serious eye irritation (H319) and respiratory irritation (H335) necessitates robust eye and face protection.
-
Minimum Requirement: Chemical splash goggles are mandatory at all times. They must form a complete seal around the eyes to protect from splashes, mists, and vapors.[2][6]
-
Enhanced Protection: When handling quantities greater than a few milliliters or during procedures with a heightened risk of splashing (e.g., transferring, heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[12]
Body Protection: Preventing Dermal Contact
To prevent accidental skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Standard Use: A clean, flame-resistant laboratory coat is the minimum requirement. It should have long sleeves and a snap or button front.
-
High-Volume Operations: When handling larger volumes or in situations with a significant splash risk, supplement the lab coat with a chemically resistant apron.
Respiratory Protection: A Secondary Control Measure
All handling of this compound must occur within a properly functioning chemical fume hood to minimize inhalation of vapors.[2][5]
-
Standard Operations: If work is conducted within a certified fume hood, additional respiratory protection is typically not required.
-
Emergency or Maintenance Scenarios: In the event of a large spill, ventilation failure, or if you experience respiratory irritation, a NIOSH-approved respirator is necessary.[6][13] A full-face respirator with organic vapor cartridges provides both respiratory and eye protection. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.
Operational Plan: A Step-by-Step Guide to Safety
This section provides the procedural framework for safely handling this compound from initial preparation to final disposal.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Protocol 1: PPE Donning Procedure
Follow this sequence to ensure proper protection before entering the handling area.
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Protocol 2: PPE Doffing and Decontamination Procedure
Removing PPE correctly is critical to prevent cross-contamination. This should be done in a designated area.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[13]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated exterior is folded inward and store it appropriately.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Protocol 3: Spill Management and Waste Disposal
Prompt and correct action is vital in the event of a spill.
-
Alert Personnel: Alert others in the immediate area.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's safety officer.
-
Containment (Small Spills): For small spills inside a fume hood, use an absorbent material (e.g., sand, diatomite, or universal binders) to soak up the liquid.[4]
-
Cleanup: Wearing your full PPE, carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[4][14]
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[13]
-
Disposal: All contaminated materials, including gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste according to your institution's and local regulations.[2][15] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
Emergency Response: First Aid
In case of accidental exposure, immediate action is required. An eyewash station and safety shower must be readily accessible.[6]
| Exposure Route | Immediate First Aid Action | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [2][6] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [2][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][15] |
This guide is intended to provide a robust framework for the safe handling of this compound. Always supplement these procedures with your institution's specific safety protocols and consult the most recent Safety Data Sheet (SDS) from your supplier before use. A proactive and informed approach to safety is the cornerstone of successful and responsible research.
References
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. 4594-78-9 this compound AKSci J60584 [aksci.com]
- 4. petrocheme.com [petrocheme.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. armbrustusa.com [armbrustusa.com]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 12. nbinno.com [nbinno.com]
- 13. 3-((2-Ethylhexyl)oxy)propionitrile | C11H21NO | CID 25053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
